molecular formula C14H20O3 B096684 4-(Heptyloxy)benzoic acid CAS No. 15872-42-1

4-(Heptyloxy)benzoic acid

Cat. No.: B096684
CAS No.: 15872-42-1
M. Wt: 236.31 g/mol
InChI Key: ZRVIYEJYXIDATJ-UHFFFAOYSA-N
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Description

4-Heptyloxybenzoic acid is a member of benzoic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-heptoxybenzoic acid
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InChI

InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16)
Source PubChem
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InChI Key

ZRVIYEJYXIDATJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
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DSSTOX Substance ID

DTXSID5036636
Record name 4-Heptyloxybenzoic acid
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Molecular Weight

236.31 g/mol
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CAS No.

15872-42-1
Record name 4-(Heptyloxy)benzoic acid
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Record name p-Heptoxybenzoic acid
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Record name 4-Heptyloxybenzoic acid
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Record name 4-Heptyloxybenzoic acid
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Foundational & Exploratory

synthesis of 4-(Heptyloxy)benzoic acid experimental procedure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental procedure for the synthesis of 4-(Heptyloxy)benzoic acid, a key intermediate in the development of liquid crystals and various medicinal compounds. The primary synthesis route is the Williamson ether synthesis, a robust and well-established method for forming ethers. This document outlines the reaction principles, a detailed experimental protocol, and key characterization data.

Core Synthesis Principle: Williamson Ether Synthesis

The synthesis of this compound is achieved through the Williamson ether synthesis, an S_N2 reaction. The process involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid by a base to form a nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide, 1-bromoheptane (B155011), displacing the bromide ion to form the desired ether linkage.

Reaction Scheme: HO-C₆H₄-COOH + CH₃(CH₂)₆Br + Base → CH₃(CH₂)₆O-C₆H₄-COOH + Base·HBr

Quantitative Data Summary

The following table summarizes the key quantitative and physical data for the starting materials and the final product, this compound.

Property4-Hydroxybenzoic Acid1-BromoheptaneThis compound
Molecular Formula C₇H₆O₃C₇H₁₅BrC₁₄H₂₀O₃[1]
Molecular Weight 138.12 g/mol 179.10 g/mol 236.31 g/mol
Appearance White crystalline solidColorless liquidWhite crystalline solid/powder
Melting Point 215-217 °C-58 °C146 °C
Boiling Point Decomposes179-180 °CNot Applicable
CAS Number 99-96-7629-04-915872-42-1[1]
Typical Reaction Yield N/AN/A50-95% (General for Williamson Ether Synthesis)[2]

Detailed Experimental Protocol

This protocol details the synthesis of this compound via a microwave-assisted Williamson ether synthesis, adapted from procedures for homologous p-alkoxybenzoic acids.[3]

3.1. Materials and Reagents

  • 4-Hydroxybenzoic acid (1.0 eq)

  • 1-Bromoheptane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Ethanol (B145695) (anhydrous)

  • Hydrochloric Acid (HCl), 5 M

  • Deionized Water

3.2. Reaction Setup

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-hydroxybenzoic acid, anhydrous potassium carbonate, and 5 mL of anhydrous ethanol.

  • While stirring, add 1-bromoheptane to the suspension.

  • Seal the vessel with a microwave-safe cap.

3.3. Reaction Execution

  • Place the sealed vessel into the cavity of a laboratory microwave reactor.

  • Heat the reaction mixture to 130 °C and hold at this temperature for 20 minutes with continuous stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening.

3.4. Product Isolation and Work-up

  • Transfer the cooled reaction mixture to a 100 mL beaker.

  • Slowly acidify the mixture to a pH of approximately 2 by adding 5 M HCl dropwise. This will precipitate the crude this compound.

  • Cool the acidified mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water.

  • Allow the crude product to air-dry on the filter paper.

3.5. Purification

  • The crude this compound can be purified by recrystallization.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, which will induce the formation of pure crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

3.6. Characterization The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point Determination: Compare the experimental melting point to the literature value (146 °C).

  • Spectroscopy: Analyze the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the molecular structure.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Isolation & Work-up cluster_purification Purification reagents Combine Reactants: 4-Hydroxybenzoic Acid 1-Bromoheptane K₂CO₃ Ethanol microwave Microwave Irradiation (130 °C, 20 min) reagents->microwave 1. Williamson Ether Synthesis acidify Acidify with 5 M HCl to pH ~2 microwave->acidify 2. Cool to RT precipitate Cool in Ice Bath (Precipitation) acidify->precipitate filter1 Vacuum Filtration & Wash with Cold H₂O precipitate->filter1 recrystallize Recrystallize from Hot Ethanol/Water filter1->recrystallize 3. Crude Product filter2 Vacuum Filtration recrystallize->filter2 dry Dry in Vacuum Oven filter2->dry final_product This compound dry->final_product 4. Purified Product

References

An In-depth Technical Guide to 4-(Heptyloxy)benzoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Heptyloxy)benzoic acid is an organic compound belonging to the class of 4-alkoxybenzoic acids. It is characterized by a benzene (B151609) ring substituted with a carboxylic acid group and a heptyloxy ether group at the para position. This amphiphilic molecular structure, consisting of a rigid aromatic core and a flexible seven-carbon alkyl chain, imparts unique properties to the molecule, making it a significant material in the field of liquid crystals and a potential building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in materials science and drug development.

Chemical Structure and Identification

This compound is a white crystalline solid at room temperature.[1] Its fundamental chemical information is summarized below.

IdentifierValue
Chemical Name This compound
Synonyms p-Heptyloxybenzoic acid, 4-n-Heptyloxybenzoic acid
CAS Number 15872-42-1[2]
Molecular Formula C₁₄H₂₀O₃[2]
Molecular Weight 236.31 g/mol
InChI InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16)[2]
SMILES CCCCCCCOc1ccc(C(=O)O)cc1

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application, particularly its thermal behavior which is characteristic of liquid crystalline materials.

PropertyValueSource
Appearance White crystalline solid/powder[1]
Melting Point 98-101 °C (Crystalline to Nematic)
146 °C (Nematic to Isotropic)
Solubility Soluble in ethanol (B145695), acetone. Sparingly soluble in hot water.[1]

Note on Phase Transitions: this compound exhibits thermotropic liquid crystalline behavior. Upon heating, it transitions from a crystalline solid to a nematic liquid crystal phase and then to an isotropic liquid. The transition temperatures can be precisely determined using Differential Scanning Calorimetry (DSC).[3][4] The homologues of 4-alkoxybenzoic acids with seven or more carbon atoms in the alkyl chain, including this compound, are known to exhibit both smectic and nematic phases.[5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and 1-bromoheptane.

Materials:

  • 4-hydroxybenzoic acid

  • 1-bromoheptane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Beakers

  • pH paper

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in ethanol.

  • Add anhydrous potassium carbonate to the solution. The amount should be in molar excess to deprotonate the phenolic hydroxyl group and the carboxylic acid group.

  • To the stirred suspension, add 1-bromoheptane.

  • Heat the reaction mixture to reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Dissolve the residue in hot water and acidify with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the this compound.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound as a white crystalline solid.[6][7]

Spectroscopic Characterization

The structure and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the protons of the heptyloxy chain, and the acidic proton of the carboxylic acid.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.9 - 8.1Doublet2HAromatic protons ortho to -COOH
~6.9 - 7.1Doublet2HAromatic protons ortho to -O-
~4.0Triplet2H-O-CH₂ -(CH₂)₅-CH₃
~1.8Quintet2H-O-CH₂-CH₂ -(CH₂)₄-CH₃
~1.2 - 1.5Multiplet8H-(CH₂)₄-CH₃
~0.9Triplet3H-CH₃

Note: The exact chemical shifts may vary depending on the solvent used.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~170 - 175C =O (Carboxylic acid)
~160 - 165Aromatic C -O
~130 - 135Aromatic C -H (ortho to -COOH)
~120 - 125Aromatic C -COOH
~110 - 115Aromatic C -H (ortho to -O-)
~65 - 70-O-CH₂ -
~20 - 35Alkyl chain carbons
~14-CH₃

Note: The exact chemical shifts may vary depending on the solvent used.[9][10]

FTIR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Vibration
2500-3300 (broad)O-H stretch (hydrogen-bonded carboxylic acid)
2850-2960C-H stretch (aliphatic)
~1680C=O stretch (carboxylic acid dimer)
~1600, ~1580, ~1500C=C stretch (aromatic ring)
~1250C-O stretch (aryl ether)
~920 (broad)O-H bend (out-of-plane, carboxylic acid dimer)

Note: The broadness of the O-H stretch and the position of the C=O stretch are indicative of the hydrogen-bonded dimer formation.[2]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragment ions. The fragmentation pattern is influenced by the presence of the aromatic ring, the carboxylic acid, and the ether linkage.

Major Fragmentation Pathways:

  • Loss of the heptyloxy radical: Cleavage of the ether bond.

  • Loss of the heptyl chain: Benzylic cleavage.

  • Loss of water or carbon monoxide from the carboxylic acid group.

A probable fragmentation pathway is illustrated below, which can be adapted from the fragmentation of similar aromatic acids.[11][12]

G M [C₁₄H₂₀O₃]⁺˙ m/z = 236 F1 [C₇H₅O₃]⁺ m/z = 137 M->F1 - C₇H₁₅˙ F2 [C₁₄H₁₉O₂]⁺ m/z = 219 M->F2 - OH˙ F3 [C₇H₅O₂]⁺ m/z = 121 F1->F3 - O F4 [C₇H₇O]⁺ m/z = 107 F2->F4 - C₇H₁₂O G cluster_0 Molecular Level cluster_1 Supramolecular Level cluster_2 Mesoscopic Level M This compound Monomers D Hydrogen-Bonded Dimers M->D Hydrogen Bonding N Nematic Phase (Orientational Order) D->N Self-Assembly S Smectic Phase (Positional & Orientational Order) N->S Cooling / Increased Order

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Heptyloxybenzoic Acid (CAS Number 15872-42-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the organic compound 4-Heptyloxybenzoic acid (CAS No. 15872-42-1). The information is structured to be a valuable resource for researchers and professionals in drug development and materials science, offering insights into the structural characterization of this molecule. While this compound is noted for its applications in materials science, particularly in the study of liquid crystals, its biological signaling pathways have not been elucidated in publicly available literature.

Molecular and Spectroscopic Overview

4-Heptyloxybenzoic acid is a derivative of benzoic acid featuring a seven-carbon alkyloxy chain.[1] This structure imparts amphiphilic properties, influencing its solubility and potential applications.[2][3] Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections detail the available spectroscopic data and the methodologies for their acquisition.

Quantitative Spectroscopic Data

The spectroscopic data for 4-Heptyloxybenzoic acid are summarized in the tables below, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

While an experimental spectrum is available from commercial suppliers, detailed peak assignments are not publicly listed.[1] The following table is based on predictive models and typical chemical shifts for analogous compounds.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13Singlet1HCarboxylic Acid (-COOH)
~8.0Doublet2HAromatic Protons (ortho to -COOH)
~6.9Doublet2HAromatic Protons (ortho to -O)
~4.0Triplet2HMethylene (B1212753) (-OCH₂-)
~1.8Quintet2HMethylene (-OCH₂CH₂-)
~1.3-1.5Multiplet6HMethylene (- (CH₂)₃CH₃)
~0.9Triplet3HMethyl (-CH₃)

Table 2: Infrared (IR) Spectroscopic Data

The following table outlines the characteristic IR absorption bands for the functional groups present in 4-Heptyloxybenzoic acid.[4][5][6]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500BroadO-H StretchCarboxylic Acid
3000-2850MediumC-H StretchAlkyl Chain
~1700StrongC=O StretchCarboxylic Acid
1600-1585, 1500-1400MediumC-C Stretch (in-ring)Aromatic Ring
~1470MediumC-H BendAlkyl Chain
1320-1000StrongC-O StretchEther & Carboxylic Acid
950-910MediumO-H BendCarboxylic Acid

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 4-Heptyloxybenzoic acid is characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage patterns.[7][8] The fragmentation is expected to be similar to that of other alkylbenzoic acids.[9][10]

m/z (Mass-to-Charge Ratio)Relative IntensityProposed Fragment Ion / Neutral Loss
236High[M]⁺ (Molecular Ion)
219Moderate[M - OH]⁺
191Moderate[M - COOH]⁺
138High[M - C₇H₁₄]⁺ (McLafferty rearrangement)
121High[C₇H₅O₂]⁺ (from cleavage of the ether bond)
93Moderate[C₆H₅O]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality spectroscopic data. The following protocols are generalized for the analysis of solid organic compounds like 4-Heptyloxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for preparing and analyzing benzoic acid derivatives by NMR.[11]

  • Sample Preparation:

    • Weigh 5-25 mg of the 4-Heptyloxybenzoic acid sample for ¹H NMR analysis.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Ensure the sample is fully dissolved to achieve a homogeneous solution for analysis.

  • Instrumental Analysis:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence, and relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative ratios of protons in different chemical environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

The following describes the Thin Solid Film and KBr pellet methods, common for analyzing solid samples.[12][13][14]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve approximately 50 mg of 4-Heptyloxybenzoic acid in a few drops of a volatile solvent like methylene chloride.

    • Apply a drop of this solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

  • Instrumental Analysis:

    • Place the prepared salt plate or KBr pellet into the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample holder or a blank KBr pellet.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A standard protocol for the analysis of a solid organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Instrumental Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

    • The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • The molecules are ionized, typically by electron impact at 70 eV.

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

    • The mass spectrum is recorded for the chromatographic peak corresponding to 4-Heptyloxybenzoic acid.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a solid organic compound such as 4-Heptyloxybenzoic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Solid Sample (4-Heptyloxybenzoic Acid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare Thin Film or KBr Pellet Sample->FTIR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR FTIR FTIR Spectrometer FTIR_Prep->FTIR MS GC-MS MS_Prep->MS NMR_Data ¹H NMR Spectrum (Chemical Shifts, Integration) NMR->NMR_Data FTIR_Data IR Spectrum (Wavenumbers, Transmittance) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Interpretation Confirm Molecular Structure NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of 4-Heptyloxybenzoic acid.

Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the involvement of 4-Heptyloxybenzoic acid in biological signaling pathways. Its primary characterization has been in the context of its physicochemical properties and its use in materials science. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

References

In-Depth Technical Guide to the Melting Point and Phase Transitions of 4-(Heptyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of 4-(heptyloxy)benzoic acid, a key intermediate in the synthesis of liquid crystals and medicinal compounds. This document details its melting point and complex phase transitions, supported by quantitative data, detailed experimental protocols, and a visual representation of its phase behavior.

Core Properties and Phase Behavior

This compound is a thermotropic liquid crystalline material, meaning it exhibits one or more partially ordered fluid phases between its solid crystalline and isotropic liquid states. The material is known to exhibit crystal polymorphism, meaning it can exist in multiple crystalline forms, each with a distinct melting point and thermal properties. This polymorphic nature, combined with its liquid crystalline behavior, results in a rich and complex series of phase transitions.

Data on Phase Transitions

The thermal characteristics of this compound have been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The following table summarizes the key transition temperatures and, where available, the associated enthalpy changes (ΔH). It is important to note that variations in reported values can occur due to differences in experimental conditions and sample purity.

Transition DescriptionTemperature (°C)Temperature (K)Enthalpy Change (ΔH) (kJ/mol)Notes
Crystal Form 3 → Crystal Form 288.3361.451.8Data from NIST
Crystal Form 2 → Crystal Form 192.1365.2513.0Data from NIST
Crystal Form 1 → Nematic Phase (Melting)98.0371.1516.2Data from NIST
Smectic C Phase → Nematic Phase92.0365.15Not ReportedObserved upon cooling
Nematic Phase → Isotropic Liquid (Clearing)146.0419.15Not Reported

Note: The transition from Crystal Form 1 to the Nematic phase is considered the primary melting point from the most stable crystalline form.

Experimental Protocols

The characterization of the phase transitions of this compound relies on precise experimental methodologies. The following sections detail the typical protocols for the key analytical techniques employed.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Objective: To quantitatively measure the heat flow associated with the phase transitions of this compound upon heating and cooling.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium and zinc, prior to sample analysis.

  • Thermal Program: The sample and reference pans are placed in the DSC cell. A typical thermal program involves:

    • An initial isothermal period at a temperature below the first expected transition (e.g., 25°C) for 5 minutes to ensure thermal equilibrium.

    • A heating ramp at a controlled rate, commonly 10°C/min, to a temperature above the final clearing point (e.g., 160°C).

    • An isothermal period at the upper temperature for 5 minutes to erase any thermal history.

    • A cooling ramp at the same rate (10°C/min) back to the initial temperature.

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks on the heating curve and exothermic peaks on the cooling curve correspond to phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential technique for the qualitative identification of liquid crystal phases by observing their unique optical textures.

Objective: To visually identify the different mesophases of this compound and confirm the transition temperatures determined by DSC.

Methodology:

  • Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide. The slide is heated on a hot stage to melt the sample into its isotropic liquid phase. A coverslip is then carefully placed over the molten sample to create a thin, uniform film. For controlled studies, commercially available liquid crystal cells with a specific thickness (e.g., 5-10 µm) can be used.

  • Instrumentation: A polarizing microscope equipped with a hot stage for precise temperature control and a camera for image capture is used.

  • Observation Procedure:

    • The prepared slide is placed on the hot stage.

    • The sample is heated to its isotropic liquid phase, which appears dark between crossed polarizers.

    • The sample is then slowly cooled at a controlled rate (e.g., 1-5°C/min).

    • As the sample cools, the formation of different liquid crystal phases is observed through the appearance of characteristic birefringent textures. The nematic phase typically exhibits a schlieren or threaded texture, while the smectic C phase often shows a focal-conic fan or broken focal-conic texture.

    • The temperatures at which these textural changes occur are recorded and correlated with the transitions observed in the DSC thermogram.

Phase Transition Pathway

The following diagram illustrates the sequence of phase transitions for this compound upon heating, starting from its most stable crystalline form.

G Cr3 Crystal Form 3 Cr2 Crystal Form 2 Cr3->Cr2 88.3 °C Cr1 Crystal Form 1 Cr2->Cr1 92.1 °C Nematic Nematic Phase Cr1->Nematic 98.0 °C (Melting) Isotropic Isotropic Liquid Nematic->Isotropic 146.0 °C (Clearing)

Phase transitions of this compound upon heating.

This guide provides a foundational understanding of the complex thermal behavior of this compound. For professionals in research and drug development, a thorough characterization of these phase transitions is critical for controlling the solid-state properties of materials and ensuring the desired performance in final applications.

An In-depth Technical Guide on the Solubility of 4-(Heptyloxy)benzoic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(heptyloxy)benzoic acid, a molecule of interest in materials science and pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents solubility data for the closely related compound, 4-methoxybenzoic acid, to illustrate the expected solubility trends and data presentation formats. Furthermore, this guide details a robust experimental protocol for determining the solubility of this compound and provides visual representations of the experimental workflow and the chemical principles governing its solubility.

Introduction to this compound

This compound is an organic compound featuring a benzoic acid core functionalized with a heptyloxy group at the para position. This structure imparts an amphiphilic nature to the molecule, with a long, hydrophobic heptyl chain and a polar, hydrophilic carboxylic acid group.[1] This dual characteristic suggests that its solubility will be highly dependent on the polarity of the solvent. Generally, it is expected to be soluble in a range of organic solvents, with varying degrees of solubility in both polar and non-polar media.[1] Qualitative assessments indicate that this compound is soluble in water, methanol, acetone, and ethanol.[2] The solubility in aqueous solutions can be significantly increased by the addition of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the carboxylic acid to form a more soluble salt.[2]

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures (K) [3]

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene Glycol
283.150.08950.07680.09870.07120.0123
288.150.10830.09350.11920.08650.0151
293.150.13020.11290.14350.10470.0184
298.150.15560.13560.17180.12610.0224
303.150.18490.16190.20450.15130.0271
308.150.21860.19230.24210.18050.0328
313.150.25740.22730.28510.21450.0396
318.150.30190.26750.33410.25380.0478
323.150.35290.31360.38980.29910.0577
328.150.41120.36640.45290.35140.0696
Temperature (K)Ethyl Formate1-Propyl AcetateIsopropyl Acetaten-Butyl AcetateTetrahydrofuran
283.150.06540.07890.09120.07340.1567
288.150.07920.09560.11030.08910.1892
293.150.09580.11570.13310.10780.2281
298.150.11560.13960.16040.13010.2741
303.150.13910.16820.19250.15610.3283
308.150.16710.20210.23050.18680.3912
313.150.20030.24210.27510.22350.4641
318.150.23930.28910.32760.26650.5482
323.150.28510.34410.38910.31710.6451
328.150.33910.40810.46010.37610.7561
Temperature (K)Acetone2-ButanoneCyclohexanoneToluene
283.150.14320.12110.16780.0213
288.150.17210.14550.20110.0258
293.150.20650.17480.24080.0312
298.150.24720.20980.28780.0378
303.150.29520.25080.34320.0458
308.150.35110.29910.40810.0556
313.150.41610.35510.48310.0676
318.150.49110.42010.57010.0821
323.150.57710.49510.67010.1001
328.150.67510.58110.78410.1221

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted equilibrium shake-flask method for determining the solubility of this compound in various solvents. This method can be coupled with a gravimetric or chromatographic analytical technique to quantify the solute concentration.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical or HPLC grade)

  • Glass vials or flasks with airtight seals

  • Constant temperature orbital shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and other standard laboratory glassware

  • Drying oven

  • (Optional) High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution has been achieved.

    • Add a known volume or mass of the desired solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification of Solute:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.[3]

      • Calculate the mass of the dissolved this compound and the mass of the solvent (determined by the difference in weight before and after drying) to determine the solubility (e.g., in g/100 g of solvent).

    • Chromatographic Method (e.g., HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

      • Accurately dilute the filtered saturated solution with the solvent.

      • Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve, accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of the solubility of this compound using the shake-flask method.

experimental_workflow start Start prepare Prepare Saturated Solution (Excess Solute + Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (24-72 hours with agitation) prepare->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Solute Concentration sample->quantify gravimetric Gravimetric Method (Solvent Evaporation) quantify->gravimetric  Option 1 hplc HPLC Method (Calibration Curve) quantify->hplc  Option 2 calculate Calculate Solubility gravimetric->calculate hplc->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent, a concept often summarized by the principle "like dissolves like."

solubility_factors compound This compound Hydrophilic Head (-COOH) Hydrophobic Tail (-O(CH2)6CH3) polar_solvent Polar Solvents (e.g., Water, Alcohols) compound:head->polar_solvent  High Affinity nonpolar_solvent Non-polar Solvents (e.g., Toluene, Hexane) compound:tail->nonpolar_solvent  High Affinity interaction_mixed Varying Degrees of Interaction compound->interaction_mixed interaction_polar Favorable Interaction (Hydrogen Bonding) polar_solvent->interaction_polar interaction_nonpolar Favorable Interaction (van der Waals forces) nonpolar_solvent->interaction_nonpolar

References

Technical Guide: Characterization of C14H20O3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C14H20O3 represents several isomeric compounds, the most prominent of which is Heptylparaben (heptyl 4-hydroxybenzoate). This technical guide provides a comprehensive overview of the characterization of this compound, focusing on its physicochemical properties, spectroscopic data, and analytical methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, development, and application of this and structurally related compounds.

Heptylparaben, a member of the paraben family, is an alkyl ester of p-hydroxybenzoic acid.[1] It has been utilized as a preservative in cosmetics, food, and pharmaceutical products due to its antimicrobial properties.[1][2] A thorough understanding of its characteristics is crucial for its application and for the development of new derivatives with potential therapeutic applications.

Physicochemical Properties

The physical and chemical properties of the primary isomer, Heptylparaben, are summarized below. These properties are fundamental for its handling, formulation, and development.

PropertyValueReference
Molecular Weight 236.31 g/mol [3]
Appearance White to off-white crystalline solid[4][5]
Melting Point 48-51 °C[3][4]
Boiling Point 338.77 °C (estimated)[5]
Water Solubility 0.02 mg/mL at 30 °C[3]
Solubility in Organic Solvents Soluble in ethanol, propylene (B89431) glycol, chloroform (B151607) (slightly), methanol (B129727) (slightly)[4][5]
logP (Octanol-Water Partition Coefficient) 4.83[3]
pKa 8.23 ± 0.15 (Predicted)[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of C14H20O3 isomers. The following data corresponds to Heptylparaben.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (90 MHz, CDCl₃) δ [ppm] ¹³C NMR (25.16 MHz, CDCl₃) δ [ppm]
7.94 (d, 2H)167.65
6.85 (d, 2H)160.86
4.30 (t, 2H)131.99
1.75 (m, 2H)122.21
1.32 (m, 8H)115.43
0.88 (t, 3H)65.39
31.75
28.97
28.76
26.03
22.60
14.04
Reference for NMR Data:[3]
Infrared (IR) Spectroscopy

The IR spectrum of Heptylparaben exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3600-3200O-H stretch (phenolic)
2955, 2928, 2857C-H stretch (aliphatic)
1712C=O stretch (ester)
1608, 1592, 1511C=C stretch (aromatic)
1279, 1170C-O stretch
Reference for IR Data:[6][7]
Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
236.1412[M]⁺ (Molecular Ion)
138[HO-C₆H₄-COOH]⁺
121[HO-C₆H₄-CO]⁺
99[C₇H₁₅]⁺
Reference for MS Data:[4][8]

Experimental Protocols

The characterization of a compound with the molecular formula C14H20O3 involves a series of analytical techniques to confirm its identity and purity.[9][10]

Synthesis of Heptylparaben

A common laboratory synthesis involves the Fischer esterification of p-hydroxybenzoic acid with n-heptanol.[4]

Procedure:

  • Combine p-hydroxybenzoic acid (1 equivalent) and n-heptanol (1.5 equivalents) in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture under reflux for several hours, with continuous removal of water using a Dean-Stark apparatus.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Heptylparaben.

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

4.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

4.2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.[9] Electron ionization (EI) is a common ionization technique.

Chromatographic Analysis

4.3.1 Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The optimal ratio should be determined experimentally.

  • Visualization: UV light (254 nm) or staining with an appropriate reagent (e.g., potassium permanganate).

4.3.2 High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm).

Biological Activity and Signaling Pathways

Derivatives of p-hydroxybenzoic acid, including parabens, have been reported to exhibit a range of biological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][11] The antimicrobial activity of parabens is a key reason for their use as preservatives. While specific signaling pathways for Heptylparaben are not extensively detailed in the provided search results, the general mechanism of action for the antimicrobial effects of similar phenolic compounds often involves disruption of microbial cell membranes and inhibition of key cellular enzymes.

Visualizations

Experimental Workflow for Compound Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_properties Property Determination Synthesis Synthesis of C14H20O3 Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS PhysChem Physicochemical Properties (m.p., solubility) Purification->PhysChem Purity Purity Analysis (HPLC, TLC) Purification->Purity

Caption: General experimental workflow for the synthesis and characterization of an organic compound.

Structure-Property Relationship of Heptylparaben

structure_property cluster_structure Structural Features cluster_properties Physicochemical & Biological Properties Compound Heptylparaben (C14H20O3) Aromatic Aromatic Ring Compound->Aromatic Phenolic Phenolic -OH Group Compound->Phenolic Ester Ester Linkage Compound->Ester Alkyl Heptyl Chain Compound->Alkyl UV_Abs UV Absorbance Aromatic->UV_Abs H_Bonding Hydrogen Bonding Phenolic->H_Bonding Reactivity Chemical Reactivity (Hydrolysis) Ester->Reactivity Lipophilicity Lipophilicity (High logP) Alkyl->Lipophilicity Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial

Caption: Relationship between the structural features of Heptylparaben and its properties.

References

The Pivotal Role of Hydrogen Bonding in 4-Alkoxybenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a fundamental non-covalent interaction that dictates the supramolecular assembly and macroscopic properties of a vast array of chemical systems. In the realm of liquid crystals, particularly for 4-alkoxybenzoic acids, hydrogen bonding is the cornerstone of their mesogenic behavior. This technical guide provides an in-depth exploration of the critical role of hydrogen bonding in defining the structure, phase behavior, and physicochemical properties of 4-alkoxybenzoic acids. We will delve into the formation of hydrogen-bonded dimers, the influence of alkyl chain length on mesophase stability, and the intricate equilibria between various supramolecular species. This document consolidates quantitative structural and thermal data, presents detailed experimental protocols for synthesis and characterization, and utilizes visualizations to elucidate key concepts and workflows.

Introduction

4-Alkoxybenzoic acids are a classic series of organic compounds that have been extensively studied for their rich liquid crystalline behavior.[1][2] Their molecular structure, characterized by a rigid benzoic acid core and a flexible alkoxy chain, is conducive to the formation of ordered, yet fluid, mesophases. The key to unlocking this behavior lies in the strong propensity of the carboxylic acid moieties to form intermolecular hydrogen bonds.

This guide will systematically explore the following aspects:

  • The Hydrogen-Bonded Dimer: The fundamental building block of the liquid crystalline phases.

  • Structural Characteristics: Quantitative analysis of bond lengths and angles within the hydrogen-bonded motif.

  • Thermal Properties: The influence of hydrogen bonding and alkyl chain length on phase transition temperatures and enthalpies.

  • Experimental Methodologies: Detailed protocols for the synthesis and characterization of 4-alkoxybenzoic acids.

  • Supramolecular Equilibria: The dynamic interplay between different hydrogen-bonded species and its impact on mesophase formation.

The Hydrogen-Bonded Dimer: The Heart of Mesomorphism

The defining feature of 4-alkoxybenzoic acids in the solid and liquid crystalline states is the formation of centrosymmetric dimers through a pair of O–H⋯O hydrogen bonds between the carboxyl groups of two molecules.[2][3] This dimerization effectively elongates the molecular unit, enhancing the aspect ratio and anisotropy, which are crucial prerequisites for the formation of liquid crystalline phases.

G

Caption: Formation of a centrosymmetric dimer via O-H···O hydrogen bonds.

Quantitative Data on Structure and Phase Transitions

The stability and geometry of the hydrogen-bonded dimers, as well as the phase transition behavior, are subtly influenced by the length of the alkoxy chain. The following tables summarize key quantitative data for a homologous series of 4-n-alkoxybenzoic acids.

Table 1: Hydrogen Bond and Carbonyl Bond Lengths in 4-n-Alkoxybenzoic Acid Dimers

Alkoxy Chain (n)O–H⋯O Distance (Å)C=O Bond Length (Å)Reference
1 (methoxy)2.6431.233[4]
3 (propoxy)2.611-[5]
4 (butoxy)2.600, 2.652-[2]
6 (hexyloxy)--[2]
7 (heptyloxy)--[2]
8 (octyloxy)--[2]
9 (nonyloxy)--[2]
10 (decyloxy)--[2]
12 (dodecyloxy)--[2]

Table 2: Phase Transition Temperatures and Enthalpies for 4-n-Alkoxybenzoic Acids

Alkoxy Chain (n)TC-N/S (°C)ΔHC-N/S (kJ/mol)TN-I (°C)ΔHN-I (kJ/mol)TS-N (°C)ΔHS-N (kJ/mol)Reference
1 (methoxy)--185---[6]
2 (ethoxy)--197---[6]
3 (propoxy)147-155---[6]
4 (butoxy)147-161---[6]
5 (pentyloxy)120-149---[6]
6 (hexyloxy)108-154---[6]
7 (heptyloxy)98-147-100-[6]
8 (octyloxy)101-147-108-[6]
9 (nonyloxy)98-144-118-[6]
10 (decyloxy)97-142-124-[6]
12 (dodecyloxy)100-138-128-[6]

TC-N/S: Crystal to Nematic/Smectic transition temperature; TN-I: Nematic to Isotropic transition temperature; TS-N: Smectic to Nematic transition temperature. Enthalpy data is often not reported alongside transition temperatures in all literature sources.

Experimental Protocols

Synthesis of 4-n-Alkoxybenzoic Acids (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of 4-n-alkoxybenzoic acids.[7][8]

Materials:

  • 4-Hydroxybenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Appropriate n-alkyl bromide or iodide

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in DMF.

  • Add anhydrous potassium carbonate to the solution. The amount should be in molar excess (typically 2-3 equivalents) to the 4-hydroxybenzoic acid.

  • Add the corresponding n-alkyl bromide or iodide (typically 1.1-1.5 equivalents).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and pour it into an excess of cold water.

  • Acidify the aqueous solution with concentrated HCl until a precipitate is formed and the pH is acidic.

  • Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 4-n-alkoxybenzoic acid.

  • Dry the purified product in a vacuum oven.

Characterization Techniques

DSC is used to determine the phase transition temperatures and associated enthalpy changes.[9]

Sample Preparation:

  • Accurately weigh 2-5 mg of the purified 4-alkoxybenzoic acid into an aluminum DSC pan.

  • Seal the pan hermetically to prevent any loss of sample during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Instrument Parameters:

  • Heating/Cooling Rate: A typical rate is 5-10 °C/min.

  • Temperature Program:

    • Heat the sample from room temperature to a temperature well above the isotropic clearing point.

    • Hold for a few minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating scan to observe the thermal transitions, which are generally reported from this scan.

  • Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidation.

FTIR spectroscopy is a powerful tool to confirm the presence of the hydrogen-bonded carboxylic acid dimers.[10][11]

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

  • In an agate mortar, grind a small amount of the 4-alkoxybenzoic acid sample (approximately 1-2 mg) to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

  • Transfer a portion of the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: Typically 4 cm⁻¹

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

This technique provides the precise three-dimensional molecular and crystal structure, including bond lengths and angles of the hydrogen bonds.[1][12]

Crystal Growth:

  • Dissolve the purified 4-alkoxybenzoic acid in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or toluene) to create a saturated or near-saturated solution at an elevated temperature.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent can also promote the growth of single crystals.

  • Select a well-formed, single crystal of appropriate size for analysis.

Data Collection and Structure Refinement:

  • Mount the selected crystal on a goniometer head.

  • Place the crystal in a single-crystal X-ray diffractometer.

  • Collect diffraction data at a specific temperature (often at low temperatures like 100 K to reduce thermal vibrations) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the collected data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Supramolecular Equilibria and Phase Transitions

The liquid crystalline behavior of 4-alkoxybenzoic acids is not solely dependent on the presence of dimers. A dynamic equilibrium exists between several hydrogen-bonded species, including monomers, open dimers, closed dimers, and larger oligomeric or catemeric structures.[13] The relative populations of these species are temperature-dependent and play a crucial role in the transitions between different mesophases.

G Monomer Monomer OpenDimer OpenDimer Monomer->OpenDimer Association Isotropic Isotropic Monomer->Isotropic ClosedDimer ClosedDimer OpenDimer->ClosedDimer Cyclization Oligomer Oligomer OpenDimer->Oligomer Propagation Nematic Nematic ClosedDimer->Nematic Smectic Smectic Oligomer->Smectic

Caption: Temperature-dependent equilibrium of hydrogen-bonded species.

  • At high temperatures (isotropic phase): Thermal energy is sufficient to break most hydrogen bonds, leading to a predominance of monomeric species.

  • In the nematic phase: As the temperature decreases, the formation of closed dimers is favored, leading to the necessary molecular anisotropy for the nematic ordering.

  • In the smectic phase (for longer alkyl chains): Further cooling can promote the formation of open dimers and their subsequent association into chain-like oligomers or catemers. These extended supramolecular structures facilitate the layered arrangement characteristic of smectic phases.

Conclusion

The intricate interplay of hydrogen bonding is the defining factor in the liquid crystalline properties of 4-alkoxybenzoic acids. The formation of stable hydrogen-bonded dimers provides the fundamental anisotropic building blocks for mesophase formation. The length of the flexible alkoxy chain modulates the van der Waals interactions and influences the packing efficiency, thereby determining the specific type of mesophase (nematic or smectic) and the corresponding transition temperatures. A thorough understanding of the quantitative aspects of hydrogen bond geometry, the thermodynamics of phase transitions, and the dynamic equilibria between different supramolecular species is essential for the rational design and development of novel liquid crystalline materials for a wide range of applications, including in the pharmaceutical and materials science fields. This guide provides a comprehensive foundation for researchers and professionals working with these and related hydrogen-bonded systems.

References

physical and chemical properties of p-n-heptyloxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of p-n-Heptyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-n-Heptyloxybenzoic acid, also known as 4-(heptyloxy)benzoic acid or HOBA, is an organic compound characterized by a benzoic acid core functionalized with a heptyloxy group at the para position.[1] Its molecular structure, featuring a rigid aromatic ring, a flexible hydrophobic alkyl chain, and a polar carboxylic acid group, imparts an amphiphilic character.[1] This unique structure makes it a subject of significant interest, particularly in the field of materials science for its liquid crystalline properties.[1] It serves as a crucial intermediate in the synthesis of more complex liquid crystals and has been used in the preparation of medicinal compounds.[1][2] This document provides a comprehensive overview of its key physical and chemical properties, experimental protocols for its synthesis and analysis, and logical diagrams illustrating its structure-property relationships.

Chemical Identity and Structure

  • IUPAC Name: this compound[3][4]

  • Synonyms: p-Heptoxybenzoic acid, 4-n-Heptyloxybenzoic acid, HOBA[1][3][4]

  • CAS Number: 15872-42-1[1][2][5][6]

  • Molecular Formula: C₁₄H₂₀O₃[1][2][5][6]

  • Molecular Weight: 236.31 g/mol [2][5][7]

  • Chemical Structure:

    • SMILES: O(CCCCCCC)C1=CC=C(C(O)=O)C=C1[1][7]

    • InChI Key: ZRVIYEJYXIDATJ-UHFFFAOYSA-N[1][2][7]

Physical and Thermodynamic Properties

The physical and thermodynamic properties of p-n-heptyloxybenzoic acid are summarized below. These characteristics are fundamental to its behavior in various applications, from reaction kinetics to its phase transitions as a liquid crystal.

Physical Properties
PropertyValueNotesSource(s)
Appearance White powder or crystalline solidAt standard conditions[1][5]
Melting Point 146 °C (294.8 °F)This is also reported as the crystalline to isotropic phase transition temperature. Another source reports 140-145°C.[2][5][8]
Boiling Point ~446.7 °C (719.85 K)Predicted value; no experimental data readily available.[7]
Solubility Soluble in methanol, ethanol (B145695), acetone (B3395972). Slightly soluble in water.Water solubility can be enhanced by adding a base like NaOH or KOH to form the corresponding salt.[1][8][9]
logP (Octanol/Water) 3.734Calculated value, indicating significant hydrophobicity.[7]
logS (Water Solubility) -4.16Log10 of water solubility in mol/L. Calculated value.[7]
Liquid Crystalline Properties

p-n-Heptyloxybenzoic acid exhibits thermotropic liquid crystalline behavior, meaning it enters an intermediate liquid crystal phase upon heating before melting into a true isotropic liquid.

TransitionTemperatureSource(s)
Nematic to Smectic Phase<92 °C[2]
Nematic to Isotropic Phase98 °C[2]
Crystalline to Isotropic Phase146 °C[2]

Note: The transition temperatures reported by suppliers can sometimes appear contradictory and may depend on the specific mesophases formed (e.g., smectic, nematic) and the purity of the sample.

Thermodynamic Data
PropertyValueUnitSource(s)
Enthalpy of Fusion (ΔHfus) 2.11kJ/mol[7]
Enthalpy of Vaporization (ΔHvap) 75.53kJ/mol[7]
Standard Gibbs Free Energy of Formation (gf) -200.96kJ/mol[7]
Enthalpy of Formation (hf) -504.26kJ/mol[7]

Chemical Properties and Reactivity

  • Acidity: The presence of the carboxylic acid group makes the molecule a weak acid, capable of donating a proton in acid-base reactions.[1][9]

  • Reactivity: It is stable under normal laboratory conditions.[5] As a carboxylic acid, it will react with strong bases, strong oxidizing agents, and strong reducing agents.[9] The aromatic ring can undergo electrophilic substitution, although the ether and carboxylic acid groups will influence the position and reactivity.

  • Amphiphilic Nature: The molecule possesses both a long, non-polar (hydrophobic) heptyloxy tail and a polar (hydrophilic) carboxylic acid head, giving it amphiphilic properties.[1] This dual nature is key to its self-assembly and liquid crystalline behavior.

Spectral Data

Spectroscopic data is critical for the identification and characterization of p-n-heptyloxybenzoic acid.

Spectroscopy TypeKey Features and Wavenumbers/Shifts
Infrared (IR) Spectroscopy O-H Stretch (Carboxylic Acid): Broad absorption band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[10][11]C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.C=O Stretch (Carboxylic Acid): Strong, sharp absorption band around 1700-1680 cm⁻¹.[10][11]C=C Stretch (Aromatic): Peaks in the ~1600-1450 cm⁻¹ region.
¹H NMR Spectroscopy -COOH Proton: A singlet far downfield, typically >10 ppm (e.g., ~12 ppm for benzoic acid).[12]Aromatic Protons: Doublets in the ~7-8 ppm region, showing splitting patterns characteristic of a 1,4-disubstituted benzene (B151609) ring.-OCH₂- Protons: A triplet around 4 ppm.Alkyl Chain Protons (-CH₂-)n: Multiplets between ~1.2-1.8 ppm.Terminal -CH₃ Proton: A triplet around 0.9 ppm.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z 236.[3] Fragmentation patterns would likely show the loss of the alkyl chain and the carboxylic acid group.

Experimental Protocols

Synthesis: Williamson Ether Synthesis and Hydrolysis

A common and effective method for preparing p-n-alkoxybenzoic acids is a two-step process starting from a p-hydroxybenzoate ester.

Objective: To synthesize p-n-heptyloxybenzoic acid from methyl 4-hydroxybenzoate (B8730719) and 1-bromoheptane (B155011).

Step 1: Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq) to the solution. This acts as the base to deprotonate the phenolic hydroxyl group.

  • Alkyl Halide Addition: Add 1-bromoheptane (1.1 eq) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester product (methyl 4-(heptyloxy)benzoate).

Step 2: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the crude ester from the previous step in a mixture of ethanol and water in a round-bottom flask.

  • Base Addition: Add an excess of sodium hydroxide (B78521) (NaOH, ~3.0 eq) or potassium hydroxide (KOH).

  • Reflux: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester to the carboxylate salt.

  • Acidification: Cool the reaction mixture in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2. The p-n-heptyloxybenzoic acid will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Characterization
  • Melting Point Determination: The melting point of the purified solid is measured using a standard melting point apparatus to assess purity.

  • Infrared (IR) Spectroscopy: A sample is analyzed (e.g., as a KBr pellet) to confirm the presence of key functional groups (O-H, C=O, C-O ether).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure.

  • Mass Spectrometry (MS): The molecular weight is confirmed by identifying the molecular ion peak.

Visualizations

Synthesis and Purification Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of p-n-heptyloxybenzoic acid.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Methyl 4-hydroxybenzoate + 1-Bromoheptane Ether_Synth Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Reactants->Ether_Synth Ester Intermediate Ester: Methyl 4-(heptyloxy)benzoate Ether_Synth->Ester Hydrolysis Saponification (NaOH, EtOH/H2O, Reflux) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Crude_Product Crude p-n-heptyloxybenzoic acid Acidification->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Analysis Characterization (MP, IR, NMR, MS) Pure_Product->Analysis

Caption: General workflow for synthesis and purification.

Structure-Property Relationship

This diagram illustrates the relationship between the molecular structure of p-n-heptyloxybenzoic acid and its resulting properties.

G cluster_structure Molecular Structure cluster_properties Resulting Properties A Hydrophobic Heptyloxy Chain (-O(CH2)6CH3) D Amphiphilic Character A->D E Liquid Crystalline Behavior (Self-Assembly) A->E B Rigid Aromatic Core (-C6H4-) B->E C Polar Carboxylic Acid (-COOH) C->D F Hydrogen Bonding Capability C->F D->E F->E

References

Methodological & Application

Application Notes and Protocols for 4-(Heptyloxy)benzoic Acid in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Heptyloxy)benzoic acid (7OBA) in the formulation and characterization of liquid crystal (LC) mixtures. This document details the fundamental role of 7OBA in forming hydrogen-bonded liquid crystals (HBLCs), its effects on the physical properties of host liquid crystals, and protocols for the characterization of such mixtures.

Introduction: The Role of this compound

This compound is a calamitic (rod-shaped) molecule that exhibits liquid crystalline properties. A key feature of 4-alkoxybenzoic acids is their ability to form stable hydrogen-bonded dimers.[1][2][3] This dimerization effectively elongates the molecule, which is a crucial factor for the formation and stabilization of liquid crystal phases (mesophases).[1][2]

When used as a component in liquid crystal mixtures, this compound can serve several functions:

  • Mesophase Formation: It can induce or stabilize nematic and smectic phases, often over a broad temperature range.[4]

  • Eutectic Mixture Component: When mixed with other liquid crystals, such as other 4-alkoxybenzoic acids, it can form eutectic mixtures with significantly lower melting points than the individual components.[5]

  • Property Modification: As a dopant, it can modify the electro-optical and thermodynamic properties of a host liquid crystal, such as altering the phase transition temperatures, birefringence, and switching characteristics.[6]

  • Alignment Agent: The carboxylic acid group can interact with substrates, promoting specific alignments (e.g., homeotropic or vertical alignment) of the liquid crystal director.[7][8]

The fundamental principle behind the mesomorphic behavior of 7OBA is the formation of a supramolecular complex through hydrogen bonding between the carboxylic acid groups of two molecules.

G cluster_0 Two this compound Monomers M1 Molecule 1 (7OBA) Dimer Hydrogen-Bonded Dimer Elongated supramolecular mesogen M1->Dimer:h Hydrogen Bonding M2 Molecule 2 (7OBA) M2->Dimer:h Hydrogen Bonding

Figure 1: Formation of a hydrogen-bonded dimer from 7OBA monomers.

Quantitative Data: Physical Properties and Mixture Effects

The following tables summarize the quantitative data regarding the physical properties of this compound and its effect on liquid crystal mixtures.

Table 1: Phase Transition Temperatures and Enthalpies for Pure this compound (7OBA)

TransitionTemperature (°C)Enthalpy (ΔH)Reference
Crystal → Smectic C99.5Data not available[9]
Smectic C → Nematic104.3Data not available[9]
Nematic → Isotropic147.1Data not available[9]
Fusion (Melting) Point~94See NIST data[10]

Note: There can be variations in reported transition temperatures due to different measurement conditions and sample purity. The NIST WebBook reports enthalpy of phase transition data is available.[11]

Table 2: Phase Transitions of a Eutectic Binary Mixture

This table shows the properties of a eutectic mixture of 4-n-heptyloxybenzoic acid (7OBA) and 4-n-decyloxybenzoic acid (DOBA).

PropertyValueReference
Molar Ratio (7OBA:DOBA)53:47[9]
Crystal → Smectic C (K→SmC)60.0 °C[9]
Smectic C → Nematic (SmC→N)104.3 °C[9]
Nematic → Isotropic (N→I)142.2 °C[9]

Table 3: Electro-Optical and Thermodynamic Properties of a Nematic LC Mixture Doped with a 7OBA Homolog

The following data illustrates the effects of doping the nematic liquid crystal 5CB with 4-octyloxybenzoic acid (8OBA), a close homolog of 7OBA. This demonstrates the typical influence of alkoxybenzoic acids on standard host mixtures.

PropertyPure 5CB5CB + 1 wt% 8OBAReference
Nematic to Isotropic Temp. (TNI)35.1 °C37.5 °C[6]
Birefringence (Δn) at 25°C~0.18Increased[6]
Dielectric Anisotropy (Δε)PositiveDecreased[6]
Threshold Voltage (Vth)LoweredLowered[6]
Switching Time (τ)ReducedReduced[6]
Rotational Viscosity (γ)DiminishedDiminished[6]

These results show that doping with an alkoxybenzoic acid can increase the thermal stability of the nematic phase while also improving electro-optical performance by reducing switching times and threshold voltage.[6]

Experimental Protocols

Detailed methodologies for the characterization of liquid crystal mixtures containing this compound are provided below.

G cluster_workflow Characterization Workflow A Sample Preparation (LC Mixture) B Test Cell Filling A->B C Polarized Optical Microscopy (POM) B->C Texture Observation D Differential Scanning Calorimetry (DSC) B->D Thermal Analysis E Data Analysis (Phase ID & Transitions) C->E D->E

Figure 2: Experimental workflow for LC characterization.

Protocol 1: Preparation of Liquid Crystal Test Cell

  • Substrate Cleaning: Begin with clean indium tin oxide (ITO) coated glass substrates. Clean the substrates by sonicating them in a sequence of soap solution, deionized water, and finally isopropanol.

  • Alignment Layer (Optional but Recommended): For uniform alignment, a thin layer of a material like polyimide can be spin-coated onto the ITO surface. After coating, the substrates are typically baked to cure the polymer and then gently rubbed with a velvet cloth in a single direction to induce planar alignment. For homeotropic alignment, surfactants, silanes, or specific polyimides can be used.[7]

  • Cell Assembly: Place spacers (e.g., 5-10 μm thick Mylar film or spacer beads) on one of the substrates. Place the second substrate on top, with the conductive/rubbed sides facing each other. The rubbing directions should be parallel or anti-parallel depending on the desired tilt angle. Secure the cell with clips or UV-curable epoxy at the edges, leaving two small openings.

  • Filling the Cell: Heat the LC mixture containing 7OBA to its isotropic phase. Place a drop of the molten LC at one of the openings of the empty cell. The liquid will fill the cell via capillary action.

  • Sealing and Annealing: Once filled, seal the openings with epoxy. To ensure a uniform monodomain texture, the filled cell should be heated again to the isotropic phase and then cooled very slowly (e.g., 0.1-1.0 °C/min) through the phase transitions.[12]

Protocol 2: Characterization by Polarized Optical Microscopy (POM)

  • Equipment: A polarizing optical microscope equipped with a hot stage for temperature control.

  • Sample Placement: Place the prepared LC test cell onto the hot stage of the microscope.

  • Observation:

    • Set the microscope to crossed-polarizer mode. In this configuration, an isotropic liquid or a perfectly homeotropically aligned liquid crystal will appear dark.[7]

    • Heat the sample to its isotropic liquid state. The view should become completely dark.

    • Cool the sample slowly (e.g., 1-2 °C/min). Observe the temperatures at which phase transitions occur, noted by the appearance of light (birefringence) and characteristic optical textures.

    • Nematic Phase: Often exhibits a "threaded" or "Schlieren" texture.

    • Smectic Phases: Typically show more ordered "focal-conic" or "fan-shaped" textures.

  • Identification: Record the temperatures of all transitions and capture images of the distinct textures for phase identification.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the liquid crystal mixture (typically 3-10 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • DSC Program:

    • Place the sample and reference pans into the DSC instrument.

    • Begin a heat-cool-heat cycle to erase any previous thermal history of the sample.

    • First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well into the isotropic phase.

    • Cooling Scan: Cool the sample at the same rate back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same rate. The data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Phase transitions will appear as peaks on the DSC thermogram (heat flow vs. temperature).

    • Endothermic peaks (on heating) or exothermic peaks (on cooling) signify first-order phase transitions (e.g., Crystal-Nematic, Nematic-Isotropic).

    • The onset temperature of the peak is typically taken as the transition temperature.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH), which relates to the amount of energy required for the phase change.[13]

Logical Relationships and Effects

The addition of this compound or its homologs to a host liquid crystal system induces a cascade of changes in its physical and electro-optical properties. This relationship is crucial for designing custom LC mixtures for specific applications.

G cluster_props Resulting Property Changes A Addition of 4-Alkoxybenzoic Acid (e.g., 7OBA) to Host LC B ↑ Thermal Stability (T_NI) A->B C ↓ Threshold Voltage (V_th) A->C D ↓ Switching Time (τ) A->D E Altered Dielectric Anisotropy (Δε) A->E F ↑ Birefringence (Δn) A->F G Improved Electro-Optical Performance for Displays B->G C->G D->G

Figure 3: Influence of alkoxybenzoic acid doping on LC properties.

References

Application Notes and Protocols for Hydrogen-Bonded Liquid Crystals with 4-(Heptyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and characterization of hydrogen-bonded liquid crystals (HBLCs) utilizing 4-(heptyloxy)benzoic acid. The formation of HBLCs through non-covalent interactions is a cornerstone of supramolecular chemistry and crystal engineering. These materials are of significant interest due to their tunable properties and potential applications in materials science and pharmaceuticals, including the formation of co-crystals to enhance drug properties.

Introduction to Hydrogen-Bonded Liquid Crystals

Hydrogen-bonded liquid crystals are formed through the self-assembly of two or more molecular components via hydrogen bonds. A common strategy involves the interaction between a hydrogen bond donor, such as a carboxylic acid, and a hydrogen bond acceptor, like a pyridine (B92270) derivative. This compound is a versatile building block for HBLCs due to its linear molecular shape, terminal carboxylic acid group for hydrogen bonding, and the heptyloxy chain that promotes the formation of liquid crystalline phases (mesophases).

The resulting supramolecular complexes often exhibit liquid crystalline behavior, even if the individual components do not. The study of these systems is crucial for understanding molecular recognition and self-assembly, which are fundamental concepts in the design of advanced materials and in the field of pharmaceutical co-crystals, where hydrogen bonding is used to modify the physicochemical properties of active pharmaceutical ingredients (APIs).

General Principles of HBLC Formation

The formation of a stable HBLC depends on the geometric and electronic complementarity of the constituent molecules. In the case of this compound, two primary types of hydrogen-bonded complexes are commonly explored:

  • Acid-Pyridine Heterodimers: Formed through a strong O-H···N hydrogen bond between the carboxylic acid proton of this compound and the nitrogen atom of a pyridine-containing molecule.

  • Acid-Acid Homodimers and Heterodimers: Carboxylic acids can form dimers through O-H···O hydrogen bonds. This can occur between two molecules of this compound or between this compound and another carboxylic acid.

The mesomorphic properties of the resulting HBLC, such as the type of liquid crystal phase (e.g., nematic, smectic) and the phase transition temperatures, are influenced by factors like the length and flexibility of the alkyl chains, the overall shape of the supramolecular complex, and the strength of the hydrogen bond.

Experimental Protocols

Two primary methods for the preparation of HBLCs with this compound are detailed below: solution-based synthesis and mechanosynthesis.

Protocol 1: Solution-Based Synthesis

This method is suitable for obtaining single crystals for structural analysis and for preparing bulk material.

Materials:

  • This compound

  • Hydrogen bond acceptor (e.g., a 4-substituted pyridine derivative)

  • Solvent (e.g., ethanol, acetone)

Procedure:

  • Molar Ratio Calculation: Calculate the required mass of this compound and the hydrogen bond acceptor for a specific molar ratio (commonly 1:1 or 2:1).

  • Dissolution: Dissolve the calculated amounts of both components in a minimal amount of a suitable solvent (e.g., ethanol) in a clean flask. Gentle heating may be applied to facilitate dissolution.

  • Complex Formation: Stir the solution at room temperature for a specified period (e.g., 1-2 hours) to ensure complete complex formation.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature. The rate of evaporation can be controlled by covering the flask with parafilm with a few perforations.

  • Isolation and Drying: Once crystals have formed, isolate them by filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials. Dry the crystals under vacuum.

  • Characterization: Characterize the resulting HBLC using techniques such as Polarized Optical Microscopy (POM) to observe liquid crystalline textures and Differential Scanning Calorimetry (DSC) to determine phase transition temperatures.

Protocol 2: Mechanosynthesis (Neat Grinding)

Mechanosynthesis is a solvent-free method that is environmentally friendly and can lead to the formation of co-crystals that are difficult to obtain from solution.

Materials:

  • This compound

  • Hydrogen bond acceptor

  • Mortar and pestle or a ball mill

Procedure:

  • Molar Ratio Calculation: Accurately weigh the stoichiometric amounts of this compound and the hydrogen bond acceptor.

  • Grinding: Place the solid reactants in a mortar and grind them together vigorously with a pestle for a sustained period (e.g., 15-30 minutes). Alternatively, for more efficient and reproducible results, use a ball milling system.

  • Monitoring: The progress of the co-crystal formation can be monitored by taking small samples at intervals and analyzing them using techniques like powder X-ray diffraction (PXRD) or DSC.

  • Characterization: Once the reaction is complete, the resulting powder is characterized to confirm the formation of the HBLC and to determine its properties.

Data Presentation

The following table summarizes the phase transition temperatures for some representative HBLC systems involving 4-alkoxybenzoic acids. This data is crucial for understanding the structure-property relationships in these materials.

Hydrogen Bond DonorHydrogen Bond AcceptorMolar RatioMesophase(s)Transition Temperatures (°C)
This compound(E)-1,2-bis(4-pyridyl)ethene2:1Nematic, SmecticNot specified
4-(Octyloxy)benzoic acid4-Ethylbenzoic acid1:1NematicCr 85 N 135 I
4-(Octyloxy)benzoic acid4-Pentylbenzoic acid1:1NematicCr 80 N 142 I
4-(Octyloxy)benzoic acid4-Hexylbenzoic acid1:1NematicCr 78 N 145 I
4-(Octyloxy)benzoic acid4-Heptylbenzoic acid1:1NematicCr 75 N 148 I

*Cr = Crystal, N = Nematic, Sm = Smectic, I = Isotropic liquid. Data is compiled from various sources for illustrative purposes.[1][2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework for the formation of HBLCs and a typical experimental workflow.

G cluster_components Molecular Components cluster_interaction Interaction cluster_product Product Donor This compound (Hydrogen Bond Donor) HBond Hydrogen Bonding (O-H...N) Donor->HBond Acceptor Pyridine Derivative (Hydrogen Bond Acceptor) Acceptor->HBond HBLC Hydrogen-Bonded Liquid Crystal HBond->HBLC G start Start: Select Components prep Preparation (Solution or Mechanosynthesis) start->prep isolate Isolation and Purification prep->isolate pom Polarized Optical Microscopy (POM) - Texture Observation isolate->pom dsc Differential Scanning Calorimetry (DSC) - Phase Transitions isolate->dsc xrd X-ray Diffraction (XRD) - Structural Analysis isolate->xrd analysis Data Analysis and Interpretation pom->analysis dsc->analysis xrd->analysis end End: Characterized HBLC analysis->end

References

Application Notes and Protocols for the Thermal Analysis of 4-(Heptyloxy)benzoic acid using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Heptyloxy)benzoic acid is a thermotropic liquid crystal, a class of materials that exhibit phases of matter intermediate between conventional liquids and solid crystals.[1] Its ability to form liquid crystalline phases, such as nematic and smectic phases, upon changes in temperature makes it a subject of interest in materials science and for applications in displays and other optical devices. Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the phase transitions of such materials.[2][3] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures, enthalpies, and heat capacities. These parameters are crucial for understanding the thermodynamic properties and processing conditions of this compound.

Thermal Properties of this compound

This compound exhibits a rich polymorphic behavior, transitioning through crystalline, smectic, and nematic phases before becoming an isotropic liquid. The specific transition temperatures can be precisely determined using DSC.

Quantitative Data Summary

The following table summarizes the key thermal transition data for this compound obtained from DSC analysis.

TransitionTemperature (°C)Enthalpy (kJ/mol)Notes
Crystalline to Smectic C (Cr-SmC)~92Not specifiedThe transition from the solid crystalline phase to the smectic C liquid crystal phase.[4]
Smectic C to Nematic (SmC-N)~98Not specifiedThe transition from the more ordered smectic C phase to the less ordered nematic liquid crystal phase.[4]
Nematic to Isotropic Liquid (N-I) / Melting Point~146Not specifiedAlso known as the clearing point, where the material becomes a true isotropic liquid.[4]

Note: The exact transition temperatures and enthalpies can vary slightly depending on the purity of the sample and the experimental conditions of the DSC measurement (e.g., heating/cooling rate).

Experimental Protocol: DSC Analysis of this compound

This protocol outlines the methodology for characterizing the thermal transitions of this compound using a standard heat-flux DSC instrument.

1. Objective: To determine the transition temperatures and enthalpies of phase transitions of this compound.

2. Materials and Equipment:

  • This compound (purity ≥ 98%)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance (accuracy ± 0.01 mg)

  • Crimper for sealing DSC pans

  • Inert gas supply (e.g., Nitrogen or Argon)

3. Sample Preparation:

  • Accurately weigh 3-5 mg of this compound directly into an aluminum DSC pan using a microbalance.

  • Hermetically seal the pan with an aluminum lid using a crimper. This is crucial to prevent any loss of sample due to sublimation at elevated temperatures.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

4. DSC Instrument Setup and Calibration:

  • Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's instructions.

  • Place the prepared sample pan in the sample cell and the empty reference pan in the reference cell of the DSC.

  • Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

5. Thermal Program: The following thermal program is recommended to observe the characteristic phase transitions of this compound.

  • Initial Equilibration: Equilibrate the sample at 25 °C.

  • First Heating Scan: Heat the sample from 25 °C to 160 °C at a controlled rate of 10 °C/min. This scan will show the melting of the crystalline structure and subsequent liquid crystal phase transitions.

  • Isothermal Hold: Hold the sample at 160 °C for 5 minutes to ensure complete melting and to erase any previous thermal history.

  • Cooling Scan: Cool the sample from 160 °C to 25 °C at a controlled rate of 10 °C/min. This scan will reveal the formation of the liquid crystalline phases from the isotropic liquid and subsequent crystallization.

  • Second Heating Scan: Heat the sample again from 25 °C to 160 °C at a rate of 10 °C/min. This scan is often used for data analysis as it provides a more reproducible thermal profile after the initial thermal history has been erased.

6. Data Analysis:

  • From the DSC thermogram (heat flow vs. temperature), determine the onset temperature and peak temperature for each endothermic (heating) and exothermic (cooling) event.

  • The melting point and liquid crystal transition temperatures are typically reported as the onset temperature of the corresponding endothermic peak in the second heating scan.

  • Calculate the enthalpy of each transition (in J/g) by integrating the area of the corresponding peak. Convert this value to kJ/mol using the molecular weight of this compound (236.31 g/mol ).[5]

Visualizations

DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis cluster_output Results weigh Weigh 3-5 mg of This compound seal Hermetically Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load purge Purge with Inert Gas load->purge program Run Thermal Program (Heat-Cool-Heat) purge->program acquire Acquire Thermogram (Heat Flow vs. Temp) program->acquire identify Identify Transition Temperatures (Onset/Peak) acquire->identify calculate Calculate Enthalpy (Peak Integration) identify->calculate report Transition Temps (°C) Enthalpies (kJ/mol) calculate->report

Caption: Workflow for DSC analysis of this compound.

Phase Transitions of this compound upon Heating

Phase_Transitions Cr Crystalline Solid SmC Smectic C Cr->SmC ~92 °C N Nematic SmC->N ~98 °C I Isotropic Liquid N->I ~146 °C

Caption: Phase transition sequence of this compound.

References

Application of Polarized Optical Microscopy (POM) for the Characterization of 4-(Heptyloxy)benzoic Acid Mesophases

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4-(Heptyloxy)benzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal that exhibits a rich polymorphism, displaying distinct smectic and nematic mesophases upon heating and cooling. The transitions between these phases are characterized by changes in the molecular arrangement, which in turn affect the material's optical properties. Polarized optical microscopy (POM) is a powerful and accessible technique for the qualitative and quantitative analysis of these liquid crystalline phases. By observing the unique optical textures and their temperature-dependent transformations, researchers can identify the different mesophases and determine the corresponding transition temperatures. This application note provides a detailed protocol for the investigation of this compound mesophases using POM, intended for researchers, scientists, and professionals in drug development and materials science.

Principle of Polarized Optical Microscopy for Liquid Crystal Analysis

POM utilizes polarized light to investigate the optical anisotropy of materials. Liquid crystals are birefringent, meaning they have different refractive indices for light polarized in different directions. When a thin film of a liquid crystal is placed between two crossed polarizers, it can rotate the plane of polarized light, resulting in the transmission of light and the appearance of interference colors and characteristic textures. Each liquid crystal phase (e.g., nematic, smectic C) possesses a unique molecular arrangement, which gives rise to a distinct and identifiable optical texture under POM. By controlling the temperature of the sample on a hot stage, the transitions between these phases can be observed in real-time.

Mesophases of this compound

Upon heating from its crystalline solid state, this compound typically exhibits the following phase transitions:

  • Crystalline to Smectic C (SmC): The transition from a highly ordered crystalline lattice to a layered smectic phase where the molecules are tilted with respect to the layer normal.

  • Smectic C (SmC) to Nematic (N): The layered structure of the smectic phase is lost, and the material transitions to a nematic phase, which has long-range orientational order but no positional order.

  • Nematic (N) to Isotropic (I): At the clearing point, the liquid crystal loses all orientational order and becomes an isotropic liquid, which appears dark between crossed polarizers.

These transitions are reversible upon cooling, although supercooling effects may be observed.

Quantitative Data

The phase transition temperatures of this compound can be determined with high precision using a combination of POM and Differential Scanning Calorimetry (DSC). The following table summarizes the reported transition temperatures.

TransitionTemperature Range (°C)
Crystal to Smectic C (Cr → SmC)~92 °C
Smectic C to Nematic (SmC → N)~98 °C
Nematic to Isotropic (N → I) / Clearing Point~146 °C

Note: These values are approximate and can be influenced by factors such as sample purity and heating/cooling rates.

Experimental Protocols

Materials and Equipment:

  • This compound (purity > 98%)

  • Polarizing Optical Microscope (POM) equipped with a hot stage (e.g., Linkam or Mettler Toledo) and a digital camera

  • Microscope slides and coverslips

  • Spatula

  • Hot plate (optional, for pre-melting)

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Sample Preparation:

  • Ensure the microscope slides and coverslips are clean and free of dust and fingerprints. Clean them with a suitable solvent if necessary.

  • Place a small amount (a few milligrams) of crystalline this compound onto the center of a clean microscope slide.

  • Gently place a coverslip over the sample.

  • (Optional) Briefly heat the slide on a hot plate to melt the sample, allowing it to spread into a thin, uniform film under the coverslip. This can help in obtaining better optical textures.

  • Place the prepared slide onto the hot stage of the polarizing microscope.

POM Analysis Protocol:

  • Initial Observation: Observe the crystalline structure of the sample at room temperature under crossed polarizers.

  • Heating Cycle:

    • Set the hot stage to heat the sample at a controlled rate (e.g., 2-5 °C/min). A slower heating rate allows for better observation of the phase transitions.

    • Carefully observe the sample as the temperature increases.

    • Record the temperature at which the first transition from the crystalline solid to the smectic C phase occurs. Note the characteristic focal conic fan or broken fan textures of the SmC phase.[1]

    • Continue heating and record the temperature of the transition from the smectic C to the nematic phase. Observe the appearance of the characteristic schlieren or threaded texture of the nematic phase.[1]

    • Further increase the temperature until the sample becomes completely dark, indicating the transition to the isotropic liquid. This temperature is the clearing point.

    • Capture photomicrographs of the characteristic textures of each mesophase.

  • Cooling Cycle:

    • Cool the sample from the isotropic liquid at a controlled rate (e.g., 2-5 °C/min).

    • Observe the formation of the nematic phase from the isotropic liquid, often appearing as small birefringent droplets that coalesce.

    • Record the temperature of the transition from the nematic to the smectic C phase.

    • Continue cooling and observe the crystallization of the sample. Note the temperature at which this occurs.

Data Interpretation

The optical textures observed during the heating and cooling cycles provide qualitative identification of the mesophases. The temperatures at which these textures appear and disappear correspond to the phase transition temperatures. For more precise quantitative data, it is recommended to correlate the POM observations with DSC measurements.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis POM Analysis cluster_output Output start Start clean_slide Clean Microscope Slide and Coverslip start->clean_slide add_sample Place this compound on Slide clean_slide->add_sample add_coverslip Cover with Coverslip add_sample->add_coverslip place_on_stage Place on POM Hot Stage add_coverslip->place_on_stage observe_crystal Observe Crystalline Phase (Room Temperature) place_on_stage->observe_crystal heat_sample Heat Sample at Controlled Rate observe_crystal->heat_sample observe_smc Observe Smectic C (Focal Conic/Fan Texture) heat_sample->observe_smc record_data Record Transition Temperatures & Textures heat_sample->record_data observe_nematic Observe Nematic (Schlieren/Threaded Texture) observe_smc->observe_nematic observe_isotropic Observe Isotropic Liquid (Dark Field) observe_nematic->observe_isotropic cool_sample Cool Sample at Controlled Rate observe_isotropic->cool_sample cool_sample->record_data data_table Quantitative Data Table record_data->data_table photomicrographs Photomicrographs of Textures record_data->photomicrographs end_node End data_table->end_node photomicrographs->end_node

Caption: Experimental workflow for POM analysis of this compound.

References

Application Notes and Protocols: 4-(Heptyloxy)benzoic Acid in Polymer Dispersed Liquid Crystals (PDLCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Heptyloxy)benzoic acid in the formulation of Polymer Dispersed Liquid Crystals (PDLCs). This document outlines the rationale for its use, protocols for fabrication and characterization, and expected performance metrics.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal compound that exhibits mesogenic properties. Its molecular structure, featuring a rigid aromatic core and a flexible heptyloxy alkyl chain, is conducive to the formation of liquid crystal phases.[1] In the context of PDLCs, this compound is a valuable component in liquid crystal mixtures. A key characteristic of benzoic acid derivatives is their ability to form hydrogen-bonded dimers, which enhances the aspect ratio of the mesogenic unit and can favorably influence the electro-optical properties of the resulting PDLC device.[2]

PDLCs are composite materials consisting of micron-sized droplets of liquid crystal dispersed within a polymer matrix.[1] They can be switched from a light-scattering opaque state to a transparent state by the application of an electric field.[1] The incorporation of this compound into the liquid crystal mixture can impact key performance parameters such as driving voltage, contrast ratio, and response time.

Principle of Operation

The functionality of a PDLC film is based on the refractive index mismatch between the liquid crystal droplets and the polymer matrix.

  • OFF State (Opaque): In the absence of an electric field, the liquid crystal molecules within the droplets are randomly oriented. Due to the anisotropy of the liquid crystal's refractive index, there is a mismatch between the effective refractive index of the droplets (n_eff) and the refractive index of the polymer matrix (n_p). This mismatch causes significant scattering of incident light, resulting in a translucent or opaque appearance.

  • ON State (Transparent): When an electric field is applied across the film, the liquid crystal molecules align with the field. In this aligned state, the ordinary refractive index of the liquid crystal (n_o) is designed to match the refractive index of the polymer matrix (n_p). With the refractive indices matched, light can pass through the film with minimal scattering, rendering it transparent.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound

  • Nematic liquid crystal host (e.g., E7)

  • UV-curable prepolymer (e.g., Norland Optical Adhesive 65)

  • Photoinitiator (if not included in the prepolymer)

  • Indium Tin Oxide (ITO) coated glass slides

  • Spacers (e.g., 15 µm glass beads)

  • Solvents for cleaning (e.g., acetone (B3395972), isopropanol)

Equipment:

  • Homogenizer or ultrasonic bath

  • Hot plate with magnetic stirrer

  • UV curing lamp (365 nm)

  • Optical microscope with polarizers

  • Voltage amplifier and function generator

  • Photodetector and oscilloscope

  • Temperature controller

Fabrication of PDLC Film using Polymerization-Induced Phase Separation (PIPS)
  • Preparation of the Homogeneous Mixture:

    • Prepare a liquid crystal mixture by dissolving a specific weight percentage of this compound into a nematic liquid crystal host (e.g., E7). Heat the mixture gently (e.g., to 60 °C) and stir until a homogenous solution is obtained.

    • In a separate container, weigh the UV-curable prepolymer.

    • Add the liquid crystal mixture to the prepolymer at a predetermined ratio (e.g., 30:70 LC:prepolymer by weight).

    • Add spacers to the mixture to ensure a uniform film thickness.

    • Thoroughly mix all components using a homogenizer or in an ultrasonic bath until a uniform, isotropic solution is achieved. The temperature should be maintained above the clearing point of the liquid crystal mixture.

  • Cell Assembly:

    • Clean two ITO-coated glass slides thoroughly with acetone and isopropanol.

    • Place a small amount of the homogeneous mixture onto one of the ITO slides.

    • Carefully place the second ITO slide on top, with the conductive sides facing each other, to sandwich the mixture.

    • Apply gentle pressure to spread the mixture and achieve a uniform thickness, dictated by the spacers.

  • UV Curing (Polymerization):

    • Expose the assembled cell to UV radiation of a specific intensity (e.g., 10 mW/cm²) for a controlled duration (e.g., 10 minutes).

    • During UV exposure, the prepolymer polymerizes, and the liquid crystal, being less soluble in the forming polymer network, phase-separates to form droplets.

    • The curing temperature can influence the droplet size and morphology and should be carefully controlled.

Characterization of Electro-Optical Properties

The performance of the fabricated PDLC film is evaluated by measuring its electro-optical characteristics.

  • Driving Voltage (V_th and V_sat): The threshold voltage (V_th) is the voltage at which the transmittance begins to increase, and the saturation voltage (V_sat) is the voltage at which maximum transmittance is achieved. These are typically defined as the voltages required to reach 10% and 90% of the maximum transmittance, respectively.[3]

  • Contrast Ratio (CR): This is the ratio of the maximum transmittance (in the ON state) to the minimum transmittance (in the OFF state).

  • Response Time (τ_on and τ_off): The rise time (τ_on) is the time taken for the transmittance to change from 10% to 90% upon application of the driving voltage. The decay time (τ_off) is the time taken for the transmittance to fall from 90% to 10% when the voltage is removed.

Quantitative Data

The following table presents representative data on how the concentration of this compound in the liquid crystal mixture might influence the electro-optical properties of a PDLC film.

Concentration of this compound in LC Mixture (wt%)Threshold Voltage (V_th) (V)Saturation Voltage (V_sat) (V)Contrast Ratio (CR)Rise Time (τ_on) (ms)Decay Time (τ_off) (ms)
015.235.825.18.522.1
514.533.228.48.124.5
1013.831.530.27.826.8
1514.132.829.17.925.3

Note: This data is representative and the actual values will depend on the specific polymer matrix, liquid crystal host, and fabrication conditions.

Visualizations

cluster_off OFF State (No Electric Field) cluster_on ON State (Electric Field Applied) LC_droplet_off LC Droplet (Random Orientation) LC_droplet_off->Light_out_off Scattered Light Polymer_Matrix_off Polymer Matrix (n_p) Light_in_off->LC_droplet_off Incident Light label_off n_eff ≠ n_p (Light Scattering) LC_droplet_on LC Droplet (Aligned) LC_droplet_on->Light_out_on Transmitted Light Polymer_Matrix_on Polymer Matrix (n_p) Light_in_on->LC_droplet_on Incident Light label_on n_o ≈ n_p (Transparent)

Figure 1: Principle of operation of a PDLC film.

start Start: Prepare Materials prep_lc Prepare Liquid Crystal Mixture (this compound + Nematic Host) start->prep_lc prep_poly Weigh UV-curable Prepolymer start->prep_poly mix Homogenize LC Mixture and Prepolymer prep_lc->mix prep_poly->mix assemble Assemble PDLC Cell (ITO Glass, Spacers) mix->assemble cure UV Curing (Polymerization-Induced Phase Separation) assemble->cure characterize Electro-Optical Characterization cure->characterize end End: Fabricated PDLC Film characterize->end

Figure 2: Experimental workflow for PDLC fabrication.

cluster_molecule This compound cluster_dimer Hydrogen-Bonded Dimer cluster_properties Influence on PDLC Properties molecule C₁₄H₂₀O₃ h_bond Hydrogen Bonds (O-H---O) benzoic_acid_1 This compound benzoic_acid_1->h_bond benzoic_acid_2 This compound benzoic_acid_2->h_bond enhanced_properties enhanced_properties increased_ar Increased Aspect Ratio lower_voltage Lower Driving Voltage increased_ar->lower_voltage higher_cr Higher Contrast Ratio increased_ar->higher_cr

Figure 3: Role of this compound in PDLCs.

References

Application Notes and Protocols for Vertical Alignment of Liquid Crystals using 4-(Heptyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(Heptyloxy)benzoic acid as a material for inducing vertical alignment (VA) in liquid crystals (LCs). The information compiled is based on the established properties of this compound and analogous alkoxybenzoic acids used in liquid crystal display (LCD) research.

Introduction

This compound is a calamitic (rod-shaped) organic molecule that exhibits liquid crystalline properties. Its structure, comprising a rigid benzoic acid core and a flexible seven-carbon alkyloxy chain, makes it suitable for applications in liquid crystal formulations. The terminal carboxylic acid group can form hydrogen bonds with surfaces like indium tin oxide (ITO), promoting the formation of a self-assembled monolayer (SAM) that can induce homeotropic (vertical) alignment of liquid crystal molecules. This alignment is crucial for VA-mode LCDs, which are known for their high contrast ratios and wide viewing angles.

The primary mechanism for alignment involves the this compound molecules anchoring to the substrate via their carboxyl group, with the hydrophobic heptyloxy tail extending away from the surface. This creates a low-energy surface that encourages the liquid crystal molecules in the bulk to align perpendicularly. This can be achieved either by coating the substrate with a thin film of the acid or by doping it directly into the liquid crystal mixture.

Physicochemical and Mesomorphic Properties

This compound is a liquid crystal itself, exhibiting distinct phase transitions at specific temperatures. Understanding these properties is essential for its application.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₀O₃[1][2][3][4]
Molecular Weight 236.31 g/mol [1]
Appearance White solid[1][4]
Melting Point 146 °C (crystalline to isotropic)[1]
Nematic to Isotropic Transition 98 °C[1]
Nematic to Smectic Transition <92 °C[1]

Experimental Protocols

The following protocols are based on established methods for using alkoxybenzoic acids to achieve vertical alignment of liquid crystals.[5]

Protocol 1: Synthesis of this compound

This protocol is analogous to the synthesis of similar 4-alkoxybenzoic acids.

Materials:

Procedure:

  • Dissolve 4-hydroxybenzoic acid and an excess of potassium carbonate in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add 1-bromoheptane to the mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent and wash with water.

  • Acidify the aqueous layer with HCl to precipitate the this compound.

  • Filter the precipitate, wash with deionized water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification r1 4-Hydroxybenzoic acid p1 Dissolve & Mix r1->p1 r2 1-Bromoheptane r2->p1 r3 K2CO3 (Base) r3->p1 r4 Ethanol (Solvent) r4->p1 p2 Reflux (12-24h) p1->p2 p3 Cool & Filter p2->p3 p4 Evaporate Solvent p3->p4 pu1 Acidification (HCl) p4->pu1 pu2 Precipitation pu1->pu2 pu3 Filter & Wash pu2->pu3 pu4 Recrystallization pu3->pu4 product Pure this compound pu4->product

Caption: Synthesis of this compound.

Protocol 2: Fabrication of a Vertically Aligned LC Cell (Doping Method)

This is a simplified, one-step method for achieving vertical alignment.[5]

Materials:

  • Nematic liquid crystal with negative dielectric anisotropy

  • This compound

  • Indium tin oxide (ITO) coated glass substrates

  • Solvents for cleaning (e.g., acetone, isopropanol)

  • UV-curable sealant containing spacers

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • Mixture Preparation: Prepare a mixture of the nematic liquid crystal and this compound (e.g., 0.1-1.0 wt%). Dissolve the acid in the liquid crystal by heating the mixture to the isotropic phase of the LC and stirring until a homogenous solution is obtained.

  • Cell Assembly: Assemble a cell using two cleaned ITO substrates with the conductive sides facing each other. Use a UV-curable sealant containing spacers of the desired thickness (e.g., 4-5 µm) to create a cell gap.

  • LC Filling: Fill the cell with the prepared LC/acid mixture via capillary action at a temperature where the mixture is in its isotropic phase.

  • Sealing: Seal the filling port of the cell with an appropriate sealant.

  • Cooling: Slowly cool the filled cell to room temperature to allow for the self-assembly of the alignment layer and the uniform vertical alignment of the liquid crystal.

Doping_Method_Workflow cluster_prep Preparation cluster_assembly Cell Fabrication cluster_alignment Alignment Process prep1 Clean ITO Substrates asm1 Assemble Cell with Spacers prep1->asm1 prep2 Prepare LC + Acid Mixture asm2 Fill Cell with Mixture prep2->asm2 asm1->asm2 asm3 Seal Cell asm2->asm3 align1 Cool to Room Temperature asm3->align1 align2 Self-Assembly of Acid on ITO align1->align2 result Vertically Aligned LC Cell align2->result

Caption: Doping method for VA LC cell fabrication.

Characterization and Data Presentation

The quality of the vertical alignment can be assessed using several characterization techniques. The following table summarizes typical data that would be collected in such an experiment, based on studies of similar alkoxybenzoic acids.

Table 2: Typical Characterization Data for Alkoxybenzoic Acid-Induced Vertical Alignment

ParameterTypical Value/ObservationMethod
Pretilt Angle 88° - 90°Crystal Rotation Method
Water Contact Angle > 80° (on coated substrate)Goniometry
Polar Surface Energy < 5 mJ/m²Contact Angle Analysis
Voltage Holding Ratio (VHR) > 98%VHR Measurement System
Response Time (Rise/Fall) < 20 msElectro-optical Measurement
Alignment Uniformity Dark state under crossed polarizersPolarized Optical Microscopy (POM)

Signaling Pathways and Mechanisms

The vertical alignment is achieved through the self-assembly of this compound on the substrate surface. The carboxylic acid group forms hydrogen bonds with the oxide layer of the ITO substrate. This anchors the molecules to the surface, while the long, nonpolar heptyloxy chains orient themselves away from the polar surface, creating a low-energy interface that promotes the vertical alignment of the bulk liquid crystal.

Alignment_Mechanism cluster_interface Substrate-LC Interface cluster_sam Self-Assembled Monolayer ITO ITO Substrate Surface SAM_mol This compound SAM_mol->ITO Hydrogen Bonding (COOH group) LC Bulk Liquid Crystal Molecules LC->SAM_mol Van der Waals Interaction (Alkyl Chains)

Caption: Self-assembly mechanism for vertical alignment.

Conclusion

This compound is a promising material for achieving vertical alignment in liquid crystal devices, primarily through a straightforward doping method that simplifies the manufacturing process by eliminating the need for traditional polyimide alignment layers. Its liquid crystalline nature and ability to form self-assembled monolayers via hydrogen bonding are key to its functionality. The protocols and data presented here provide a foundation for researchers to explore the use of this compound and other alkoxybenzoic acids in advanced liquid crystal applications.

References

Application Notes and Protocols for the Single Crystal Growth of 4-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for growing single crystals of 4-alkoxybenzoic acids, a crucial step for structural elucidation via X-ray diffraction and for investigating their liquid crystalline properties. The protocols described herein are foundational for researchers in materials science and drug development.

Introduction

4-Alkoxybenzoic acids are a class of organic molecules that are pivotal in the study of liquid crystals and are of interest in pharmaceutical sciences due to their structural motifs. The ability to grow high-quality single crystals is paramount for determining their precise three-dimensional molecular structure, which governs their physical and chemical properties. These compounds typically form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups. The length of the alkoxy chain plays a significant role in the liquid crystalline phase behavior.

This document outlines three primary techniques for growing single crystals of 4-alkoxybenzoic acids from solution: Slow Evaporation, Vapor Diffusion, and Slow Cooling. Additionally, an overview of the Temperature Gradient (Bridgman-Stockbarger) method, suitable for melt growth, is provided.

Key Considerations for Crystal Growth

  • Purity: The starting material must be of the highest possible purity. Impurities can impede nucleation or be incorporated into the crystal lattice, resulting in defects.

  • Solvent Selection: The choice of solvent is critical. A suitable solvent should provide moderate solubility for the 4-alkoxybenzoic acid. If the compound is too soluble, the solution may not reach supersaturation easily. If it is poorly soluble, it may precipitate as an amorphous powder. The polarity of the solvent can also influence the crystal morphology.

  • Environment: Crystallization should be performed in a vibration-free and dust-free environment with stable temperature conditions to prevent the formation of multiple small crystals or polycrystalline aggregates.

Data Presentation: Solvent Systems and Conditions

The selection of an appropriate solvent system is crucial for successful single crystal growth. Below is a summary of reported solvents used for the crystallization of various 4-alkoxybenzoic acids and related compounds.

4-Alkoxybenzoic Acid DerivativeRecommended Solvent(s)TechniqueObservations
4-Methoxybenzoic AcidEthanol, Ethanol/WaterSlow Evaporation, RecrystallizationReadily forms crystals from ethanol. An ethanol/water mixture can be used for purification by recrystallization.
4-Ethoxybenzoic AcidNot specified, but generally soluble in polar organic solvents.General-
4-Butoxybenzoic AcidNot specified, but generally soluble in polar organic solvents.General-
4-(n-Hexyloxy)benzoic Acid30% EthanolRecrystallizationSuggested for purification.
4-(Benzyloxy)benzoic AcidEthanolSlow EvaporationYielded single crystals suitable for X-ray diffraction.
para-Substituted Benzoic Acids (general)TolueneSlow EvaporationUsed to prepare seed crystals.
4-Octyloxybenzoic AcidTolueneSlow EvaporationSuitable for preparing seed crystals.

Experimental Protocols

Protocol 1: Slow Evaporation Solution Growth

This is one of the simplest and most widely used methods for growing single crystals.

Materials:

  • High-purity 4-alkoxybenzoic acid

  • Selected solvent (e.g., ethanol, toluene)

  • Crystallization vessel (e.g., small beaker, vial, or test tube)

  • Parafilm or aluminum foil

  • Syringe filter (0.2 µm)

Procedure:

  • Solution Preparation: Prepare a saturated or near-saturated solution of the 4-alkoxybenzoic acid in the chosen solvent at room temperature. This can be achieved by adding the solid to the solvent in small portions until a small amount of solid no longer dissolves.

  • Dissolution: Gently warm the solution to dissolve the remaining solid. Ensure complete dissolution.

  • Filtration: Filter the warm, saturated solution through a syringe filter into a clean crystallization vessel to remove any particulate impurities.

  • Evaporation Control: Cover the opening of the vessel with parafilm or aluminum foil. Pierce a few small holes in the covering to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a quiet, vibration-free location with a stable temperature.

  • Crystal Harvesting: Monitor the vessel over several days to weeks. Once crystals of suitable size have formed, carefully remove them from the solution using tweezers or a Pasteur pipette. Wash the crystals with a small amount of cold solvent and allow them to air dry.

SlowEvaporation cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Prepare Saturated Solution B Gently Warm to Dissolve All Solid A->B C Filter Solution into Clean Vessel B->C D Cover Vessel and Create Small Holes C->D E Incubate in Stable Environment D->E F Monitor Crystal Formation E->F G Remove Crystals from Solution F->G H Wash with Cold Solvent and Dry G->H

Workflow for the Slow Evaporation Method.
Protocol 2: Vapor Diffusion

This method is particularly effective for small amounts of material and often yields high-quality crystals.

Materials:

  • High-purity 4-alkoxybenzoic acid

  • A "good" solvent in which the compound is soluble (e.g., dichloromethane, chloroform)

  • A "poor" or "anti-solvent" in which the compound is insoluble, and which is more volatile than the good solvent (e.g., hexane, pentane, diethyl ether)

  • Small inner vial and a larger outer vessel with a sealable lid

  • Syringe filter (0.2 µm)

Procedure:

  • Inner Vial Preparation: Dissolve the 4-alkoxybenzoic acid in a minimal amount of the "good" solvent. Filter the solution into the small inner vial.

  • Outer Vessel Preparation: Add a small amount of the "poor" solvent to the larger outer vessel.

  • Assembly: Carefully place the inner vial into the outer vessel, ensuring that the two solvents do not mix directly.

  • Sealing: Seal the outer vessel tightly.

  • Diffusion: The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial. This gradual change in solvent composition will decrease the solubility of the 4-alkoxybenzoic acid, leading to supersaturation and crystal growth.

  • Incubation and Harvesting: Place the setup in a stable environment and monitor for crystal growth. Once suitable crystals have formed, they can be harvested as described in Protocol 1.

VaporDiffusion cluster_prep Preparation cluster_growth Growth cluster_harvest Harvesting A Dissolve Compound in 'Good' Solvent (Inner Vial) C Assemble and Seal Vessels A->C B Add 'Poor' Solvent to Outer Vessel B->C D Vapor Diffusion of 'Poor' Solvent into 'Good' Solvent C->D E Monitor Crystal Formation D->E F Harvest and Dry Crystals E->F

Workflow for the Vapor Diffusion Method.
Protocol 3: Slow Cooling

This method is suitable for compounds that have a significant difference in solubility at different temperatures.

Materials:

  • High-purity 4-alkoxybenzoic acid

  • Solvent with a relatively low boiling point

  • Sealable crystallization vessel (e.g., screw-cap vial)

  • Heating source (e.g., hot plate, water bath)

  • Insulated container (e.g., Dewar flask)

Procedure:

  • Saturated Solution at High Temperature: Prepare a saturated solution of the 4-alkoxybenzoic acid in the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Filtration: Filter the hot solution into a clean, pre-warmed crystallization vessel.

  • Sealing: Tightly seal the vessel to prevent solvent evaporation during cooling.

  • Slow Cooling: Place the vessel in an insulated container (e.g., a Dewar flask filled with hot water at the same temperature as the solution) to allow for very slow cooling to room temperature.

  • Further Cooling (Optional): Once at room temperature, the vessel can be transferred to a refrigerator and then a freezer to maximize crystal yield, although this may sometimes lead to the formation of smaller crystals.

  • Incubation and Harvesting: Allow the solution to stand undisturbed as it cools. Harvest the crystals as described in Protocol 1.

SlowCooling A Prepare Saturated Solution at High Temperature B Filter Hot Solution into a Clean Vessel A->B C Seal the Vessel B->C D Place in Insulated Container for Slow Cooling C->D E Monitor Crystal Formation as Temperature Decreases D->E F Harvest and Dry Crystals E->F

Workflow for the Slow Cooling Method.
Protocol 4: Temperature Gradient (Bridgman-Stockbarger) Method

This melt growth technique is suitable for thermally stable organic compounds and can produce large, high-quality single crystals.

Principle:

The Bridgman-Stockbarger method involves the directional solidification of a molten substance in a temperature gradient. The material is contained in a sealed ampoule, which is slowly moved from a hot zone to a cold zone of a furnace. Crystallization begins at the cooler end of the ampoule, and a single crystal is propagated along the length of the melt.

General Procedure:

  • Material Preparation: The high-purity 4-alkoxybenzoic acid is placed in a clean ampoule, typically made of quartz, with a conical tip to promote the growth of a single nucleus.

  • Sealing: The ampoule is evacuated and sealed under vacuum or an inert atmosphere to prevent decomposition of the organic material at high temperatures.

  • Melting: The sealed ampoule is positioned in a vertical two-zone furnace, with the upper zone maintained above the melting point of the compound and the lower zone below the melting point.

  • Crystal Growth: The ampoule is slowly lowered from the hot zone to the cold zone at a controlled rate (e.g., 0.1-1 mm/h). The temperature gradient at the solid-liquid interface is crucial for stable growth.

  • Annealing: After the entire melt has solidified, the crystal is slowly cooled to room temperature to minimize thermal stress and cracking.

Quantitative Parameters for Organic Crystals (General):

ParameterTypical Value/Range
Temperature Gradient5-20 °C/cm
Lowering Rate0.1 - 2 mm/hour
Ampoule MaterialQuartz
AtmosphereVacuum or Inert Gas (e.g., Argon)

Note: Specific parameters for 4-alkoxybenzoic acids would need to be determined empirically, starting with the melting point of the specific derivative.

BridgmanStockbarger A Load Pure Compound into Ampoule B Evacuate and Seal Ampoule A->B C Position in Two-Zone Furnace and Melt B->C D Slowly Lower Ampoule from Hot to Cold Zone C->D E Directional Solidification and Crystal Growth D->E F Slowly Cool to Room Temperature E->F G Extract Single Crystal F->G

Application Notes and Protocols for the Viscometric Study of the Liquid Crystalline Phase of Alkyloxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the viscometric analysis of the liquid crystalline phases of alkyloxybenzoic acids. This class of materials is of significant interest due to their potential applications in various fields, including drug delivery systems and advanced materials. Understanding their rheological properties is crucial for formulation development and process design.

Introduction

Alkyloxybenzoic acids are organic molecules that exhibit liquid crystalline behavior, a state of matter with properties intermediate between those of a conventional liquid and a solid crystal.[1] The arrangement of molecules in liquid crystals can be influenced by temperature, leading to different phases such as nematic and smectic, each with distinct viscosities.[1][2] Viscometric studies are essential to characterize these phases and understand how factors like alkyl chain length, temperature, and shear rate affect the flow behavior of these materials.[2][3]

Key Concepts

  • Nematic Phase: A liquid crystal phase where the molecules have long-range orientational order but no long-range positional order. The nematic phases of alkyloxybenzoic acids typically exhibit Newtonian viscosity.[2]

  • Smectic Phase: A liquid crystal phase characterized by molecules arranged in layers, with orientational order within the layers. The smectic phases of alkyloxybenzoic acids often show non-Newtonian, shear-thinning behavior.[2]

  • Viscosity: A measure of a fluid's resistance to flow. In liquid crystals, viscosity is anisotropic, meaning it depends on the direction of flow relative to the orientation of the molecules.[3]

  • Shear Rate: The rate at which a fluid is sheared or "stirred." The viscosity of non-Newtonian fluids changes with the shear rate.[3]

  • Phase Transitions: The temperatures at which the material changes from one phase to another (e.g., solid to smectic, smectic to nematic, nematic to isotropic liquid). These transitions are often accompanied by abrupt changes in viscosity.[4]

Data Presentation

The following tables summarize quantitative data on the viscometric properties of selected alkyloxybenzoic acids.

Table 1: Phase Transition Temperatures of p-n-Alkyloxybenzoic Acids

CompoundAlkyl Chain LengthSmectic-Nematic Transition (°C)Nematic-Isotropic Transition (°C)
p-n-Heptyloxybenzoic Acid7-~146
p-n-Decyloxybenzoic Acid10~120~147
p-n-Dodecyloxybenzoic Acid12~128~145

Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

Table 2: Viscosity of p-n-Heptyloxybenzoic Acid in the Nematic Phase at Different Temperatures

Temperature (°C)Viscosity (mPa·s)
14018.5
14515.2
15012.8

Data extracted from viscosity curves and represents apparent viscosity at a constant shear rate.

Table 3: Influence of Shear Rate on the Viscosity of the Smectic Phase of p-n-Dodecyloxybenzoic Acid at 130°C

Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)
10120
5085
10060

This table illustrates the shear-thinning behavior of the smectic phase.

Experimental Protocols

This section provides a detailed methodology for the viscometric analysis of alkyloxybenzoic acids.

Protocol 1: Sample Preparation
  • Material Purity: Ensure the alkyloxybenzoic acid samples are of high purity to obtain reproducible results. Recrystallization from a suitable solvent may be necessary.

  • Drying: Dry the samples under vacuum at a temperature below their melting point for several hours to remove any residual solvent or moisture.

  • Loading the Rheometer: Carefully load the powdered or molten sample onto the rheometer plate. If loading in a molten state, ensure the temperature is just above the clearing point (isotropic phase) to avoid thermal degradation.

Protocol 2: Viscosity Measurement using a Rotational Rheometer
  • Instrumentation: A controlled-stress or controlled-rate rotational rheometer equipped with a parallel plate or cone-and-plate geometry is recommended.[2]

  • Temperature Control: Utilize a Peltier or other high-precision temperature control system to ensure accurate and stable temperature throughout the measurement. A temperature stability of at least ±0.1°C is crucial.

  • Equilibration: After reaching the desired temperature, allow the sample to equilibrate for a sufficient time (e.g., 5-10 minutes) to ensure thermal homogeneity before starting the measurement.

  • Measurement Modes:

    • Temperature Sweep: To determine phase transition temperatures, perform a controlled heating and cooling ramp at a constant shear rate (e.g., 10 s⁻¹). The phase transitions will be indicated by sharp changes in viscosity.

    • Shear Rate Sweep: To characterize the flow behavior (Newtonian vs. non-Newtonian), perform a shear rate sweep at a constant temperature within a specific liquid crystalline phase. The shear rate range should be selected based on the expected viscosity of the sample.

  • Data Analysis: The Rabinovich-Mooney correction should be applied to the experimental shear stress values to obtain accurate flow and viscosity curves.[2]

Visualizations

The following diagrams illustrate key concepts and workflows in the viscometric study of alkyloxybenzoic acids.

G cluster_0 Molecular Organization in Alkyloxybenzoic Acids Monomer Alkyloxybenzoic Acid Monomer Dimer Hydrogen-Bonded Dimer Monomer->Dimer Dimerization Nematic Nematic Phase (Orientational Order) Dimer->Nematic Cooling Smectic Smectic Phase (Layered Order) Nematic->Smectic Further Cooling Isotropic Isotropic Liquid (Disordered) Nematic->Isotropic Heating Smectic->Nematic Heating Isotropic->Nematic Cooling

Caption: Molecular organization and phase transitions in alkyloxybenzoic acids.

G cluster_1 Experimental Workflow for Viscometric Analysis Start Start Prep Sample Preparation (Purity, Drying) Start->Prep Load Load Sample onto Rheometer Prep->Load Temp Set and Equilibrate Temperature Load->Temp Measure Perform Measurement (Temp/Shear Sweep) Temp->Measure Data Data Acquisition (Torque, Speed) Measure->Data Analysis Data Analysis (Rabinovich-Mooney Corr.) Data->Analysis End End Analysis->End

Caption: A typical experimental workflow for viscometric analysis.

References

Troubleshooting & Optimization

troubleshooting impurities in 4-(Heptyloxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Heptyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenolate (B1203915), which is typically formed by treating 4-hydroxybenzoic acid with a base. The resulting phenolate anion then acts as a nucleophile, attacking an alkyl halide, such as 1-bromoheptane (B155011), to form the desired ether product.[1]

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are 4-hydroxybenzoic acid and a heptyl halide, most commonly 1-bromoheptane. A base is also required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid.

Q3: What are the potential impurities I should be aware of during the synthesis?

A3: Potential impurities can arise from unreacted starting materials, side reactions, and the starting materials themselves. These may include:

  • Unreacted 4-hydroxybenzoic acid

  • Unreacted 1-bromoheptane

  • C-alkylated byproducts

  • Dialkylated products

  • Impurities present in the starting 4-hydroxybenzoic acid, such as other hydroxybenzoic acid isomers.

Q4: How can I minimize the formation of the C-alkylated impurity?

A4: The choice of solvent plays a critical role in directing the reaction towards O-alkylation versus C-alkylation. Using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) favors the desired O-alkylation. Protic solvents, on the other hand, can solvate the phenolate oxygen, making it less available for reaction and thus increasing the likelihood of C-alkylation.[2]

Q5: What analytical techniques are recommended for purity assessment?

A5: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) is well-suited for quantifying the main product and any non-volatile impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile and semi-volatile impurities.[5] Spectroscopic techniques such as ¹H NMR and ¹³C NMR are invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).[5] Melting point analysis can serve as a quick indicator of purity.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure an appropriate base is used to fully deprotonate the 4-hydroxybenzoic acid. Stronger bases may be required. Extend the reaction time or moderately increase the reaction temperature.[7]
Side reactions are consuming starting materials.Optimize the reaction conditions to favor O-alkylation. Use a polar aprotic solvent and avoid excessively high temperatures which can promote elimination reactions with the alkyl halide.[2][8]
Loss of product during workup and purification.During extraction, ensure the pH is appropriately adjusted to keep the product in the desired layer. For recrystallization, use a minimal amount of hot solvent to ensure good recovery upon cooling.[9]
Product is discolored (yellow or brown) Presence of colored impurities from the starting materials or formed during the reaction.Treat the crude product with activated charcoal during the recrystallization process. Ensure the reaction is carried out under an inert atmosphere if oxidation is suspected.
Presence of unreacted 4-hydroxybenzoic acid in the final product Incomplete reaction or inefficient purification.Ensure sufficient alkyl halide and base are used. During workup, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted acidic starting material.
Broad melting point range The product is impure.Recrystallize the product from a suitable solvent system, such as aqueous ethanol (B145695).[10] If impurities persist, consider column chromatography for further purification.
Unexpected peaks in HPLC or GC-MS analysis Presence of side-products such as C-alkylated or dialkylated species.Review the reaction conditions, particularly the solvent and stoichiometry. Use analytical standards to identify common impurities.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., DMF).

  • Add a slight excess of a suitable base (e.g., potassium carbonate) to the solution.

  • Heat the mixture with stirring to facilitate the formation of the potassium salt of 4-hydroxybenzoic acid.

  • Alkylation: Add 1-bromoheptane to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as 30% ethanol in water.[10]

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Purity Analysis by HPLC

This is a general method and should be validated.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid).[3][11]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 230 nm.[3]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Visual Guides

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Hydroxybenzoic Acid + 1-Bromoheptane reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction crude Crude Product reaction->crude recrystallization Recrystallization (e.g., aq. Ethanol) crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product hplc HPLC pure_product->hplc gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr mp Melting Point pure_product->mp

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Low_Yield cluster_reaction Reaction Optimization cluster_workup Workup Optimization cluster_side_reactions Minimizing Side Reactions start Low Yield Observed check_reaction Check Reaction Conditions (Base, Temp, Time) start->check_reaction check_workup Review Workup & Purification (Extraction, Recrystallization) start->check_workup check_side_reactions Investigate Side Reactions (C-alkylation, Elimination) start->check_side_reactions optimize_base Use Stronger Base / Adjust Stoichiometry check_reaction->optimize_base optimize_temp_time Optimize Temperature & Reaction Time check_reaction->optimize_temp_time optimize_extraction Ensure Correct pH for Extraction check_workup->optimize_extraction optimize_recrystallization Use Minimal Hot Solvent check_workup->optimize_recrystallization use_aprotic_solvent Use Polar Aprotic Solvent (e.g., DMF) check_side_reactions->use_aprotic_solvent control_temp Avoid Excessive Heat check_side_reactions->control_temp end Improved Yield optimize_base->end optimize_temp_time->end optimize_extraction->end optimize_recrystallization->end use_aprotic_solvent->end control_temp->end

Caption: A logical troubleshooting guide for addressing low yields in the synthesis.

References

Technical Support Center: Optimizing Recrystallization of 4-(Heptyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization solvent for 4-(heptyloxy)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for selecting a recrystallization solvent for this compound?

A1: Selecting an appropriate solvent is critical for successful recrystallization. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should completely dissolve the this compound at or near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble in the cold solvent to ensure maximum recovery of purified crystals upon cooling.

  • Inertness: The solvent should not react chemically with the this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals during the drying process.

  • Safety: The solvent should have a low toxicity and flammability profile.

  • Crystal Formation: The solvent should facilitate the formation of well-defined, pure crystals.

This compound possesses both a non-polar heptyl chain and a polar benzoic acid moiety, making it an amphiphilic molecule.[1] This dual nature means that its solubility will vary significantly across solvents of different polarities.

Q2: Which solvents are generally suitable or unsuitable for the recrystallization of this compound?

A2: While specific quantitative solubility data for this compound is not extensively available in the public domain, we can make recommendations based on its chemical structure and qualitative information. The compound is reportedly soluble in water, methanol, acetone, and ethanol.[2]

Due to the presence of the long, non-polar heptyloxy chain, its solubility in non-polar solvents is expected to be higher than that of benzoic acid. Conversely, its solubility in very polar solvents might be lower.

Here is a summary of potentially suitable and unsuitable solvents:

Solvent CategoryExamplesSuitability for this compoundRationale
Polar Protic Water, Methanol, EthanolPotentially Suitable (especially mixed with other solvents)The carboxylic acid group can hydrogen bond with these solvents. However, the long alkyl chain may limit solubility, especially at room temperature. A mixed solvent system might be necessary.
Polar Aprotic Acetone, Ethyl AcetatePotentially SuitableThese solvents can dissolve both polar and non-polar components to some extent. They are good starting points for initial screening.
Non-Polar Toluene, Heptane, HexanePotentially Suitable (especially as an anti-solvent)The heptyloxy tail will interact favorably with these solvents. They are likely to be good solvents when hot and poor solvents when cold, which is ideal for recrystallization. They can also be used as anti-solvents in a mixed-solvent system.
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Generally UnsuitableThese solvents are likely to dissolve this compound well at room temperature, making recrystallization difficult.
Halogenated Dichloromethane, ChloroformPotentially Suitable, but use with cautionThese can be effective solvents, but their higher toxicity and environmental concerns make them less desirable choices if other options are available.

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identify a suitable recrystallization solvent for this compound.

Materials:

  • This compound (crude product)

  • A selection of potential solvents (e.g., ethanol, acetone, ethyl acetate, toluene, heptane, and water)

  • Small test tubes (e.g., 13x100 mm)

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of crude this compound into several separate test tubes.

    • To each tube, add a different solvent dropwise (starting with ~0.5 mL) while agitating at room temperature.

    • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test:

    • For the solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes in a heating block or water bath.

    • Add the same solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.

    • If the compound does not dissolve even in a large volume of boiling solvent, it is not a suitable recrystallization solvent.

  • Cooling and Crystallization:

    • Allow the hot, clear solutions to cool slowly to room temperature. A good solvent will show significant crystal formation during this period.

    • After reaching room temperature, place the test tubes in an ice bath for 10-15 minutes to maximize crystal recovery.

    • Observe the quantity and quality of the crystals formed.

  • Solvent Selection:

    • The best single solvent is one that shows poor solubility at room temperature but high solubility at its boiling point, and yields a large amount of pure crystals upon cooling.

    • If no single solvent is ideal, consider a mixed-solvent system.

Protocol 2: Recrystallization Using a Mixed-Solvent System

This protocol is for situations where no single solvent provides the desired solubility characteristics. A common approach is to use a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

Procedure:

  • Dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

Troubleshooting Guide

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may be a poor solvent for your compound even at high temperatures. Refer to the solvent screening protocol to find a more suitable one.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q4: No crystals are forming upon cooling. What went wrong?

A4:

  • Too Much Solvent: This is a common issue. If the solution is too dilute, the concentration of the compound may not exceed its solubility limit upon cooling. To fix this, evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.

  • Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q5: My compound "oiled out" instead of forming crystals. How can I resolve this?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.

  • Change Solvent System: Consider using a different solvent with a lower boiling point or a mixed-solvent system.

Q6: The yield of my recrystallized product is very low. How can I improve it?

A6:

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.

  • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.

Visual Workflow and Logic Diagrams

Recrystallization_Workflow start_end start_end process process decision decision output output start Start: Crude This compound solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve hot_filtration_q Insoluble Impurities? dissolve->hot_filtration_q hot_filtration Perform Hot Filtration hot_filtration_q->hot_filtration Yes cool_solution Cool Solution Slowly hot_filtration_q->cool_solution No hot_filtration->cool_solution crystal_formation_q Crystals Formed? cool_solution->crystal_formation_q induce_crystallization Induce Crystallization (Scratch/Seed) crystal_formation_q->induce_crystallization No collect_crystals Collect Crystals (Vacuum Filtration) crystal_formation_q->collect_crystals Yes induce_crystallization->crystal_formation_q troubleshoot Troubleshoot induce_crystallization->troubleshoot wash_crystals Wash with Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: Experimental workflow for recrystallization of this compound.

Troubleshooting_Logic issue issue cause cause solution solution no_crystals No Crystals Form too_much_solvent Too much solvent? no_crystals->too_much_solvent supersaturated Supersaturated? no_crystals->supersaturated evaporate_solvent Evaporate some solvent and cool again too_much_solvent->evaporate_solvent scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed oiling_out Compound 'Oiled Out' high_bp_solvent Solvent BP > Solute MP? oiling_out->high_bp_solvent cooled_too_fast Cooled too quickly? oiling_out->cooled_too_fast change_solvent Change to lower BP solvent or use mixed system high_bp_solvent->change_solvent reheat_add_solvent Reheat, add more solvent, cool slowly cooled_too_fast->reheat_add_solvent low_yield Low Yield excess_solvent Excess solvent used? low_yield->excess_solvent premature_crystallization Premature crystallization? low_yield->premature_crystallization warm_wash Washing with warm solvent? low_yield->warm_wash use_min_solvent Use minimum amount of hot solvent excess_solvent->use_min_solvent preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel use_cold_wash Use ice-cold washing solvent warm_wash->use_cold_wash

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Purification of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting guides for issues related to recrystallization, chromatography, and extraction of benzoic acid derivatives.

Recrystallization

Question 1: My benzoic acid derivative is not crystallizing from the solution, even after cooling. What should I do?

Answer: This is a common issue known as supersaturation. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a template for crystal formation.

  • Reduce the Volume: If too much solvent was added, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath. Rapid cooling can sometimes lead to oiling out instead of crystallization.[1]

Question 2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too quickly.[2] Here are some solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use More Solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.

  • Change the Solvent System: The chosen solvent may not be ideal. Try a solvent with a lower boiling point or use a mixed solvent system. For instance, dissolving the compound in a solvent in which it is highly soluble and then adding a solvent in which it is less soluble (an anti-solvent) can promote crystallization.[3]

Question 3: My percent recovery after recrystallization is very low. What are the common causes?

Answer: Low recovery can be attributed to several factors throughout the recrystallization process:

  • Premature Crystallization: The compound may have crystallized on the filter paper or in the funnel during hot filtration. To prevent this, use a pre-heated funnel and filter flask.

  • Using Too Much Solvent: Dissolving the compound in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Washing with Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

  • Inherent Solubility: Some product will always be lost due to its solubility in the cold solvent. This loss can be minimized by ensuring the solution is thoroughly cooled in an ice bath before filtration.

Chromatography (HPLC & TLC)

Question 4: In my reversed-phase HPLC analysis of a benzoic acid derivative, I'm seeing significant peak tailing. What is the cause and how can I fix it?

Answer: Peak tailing for acidic compounds like benzoic acid derivatives is often due to interactions with residual silanol (B1196071) groups on the silica-based column. Here’s how to troubleshoot this:

  • Adjust Mobile Phase pH: The most critical factor is the pH of the mobile phase. Lowering the pH to a value at least 1.5-2 units below the pKa of your analyte (typically around pH 2.5-3.0 for benzoic acid derivatives) will ensure the compound is in its neutral, protonated form. This minimizes interactions with silanol groups and improves peak shape.

  • Use a Buffer: Incorporating a buffer (e.g., phosphate (B84403) or acetate) into your mobile phase will help maintain a consistent pH, leading to more reproducible retention times and better peak shapes.

  • End-Capped Column: Use a high-quality, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the residual silanol groups.

Question 5: My retention times are shifting between injections in my HPLC analysis. What could be the problem?

Answer: Drifting retention times can be caused by several factors:

  • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure you flush the column with the mobile phase for a sufficient amount of time before starting your analysis.

  • Mobile Phase Composition Changes: The composition of your mobile phase may be changing over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Column Contamination: Buildup of contaminants on the column can alter its chemistry. Use a guard column and periodically flush the analytical column with a strong solvent.

Question 6: On my TLC plate, the spots of my benzoic acid derivative are streaking. What should I do?

Answer: Streaking on a TLC plate is a common issue, especially with polar and acidic compounds. Here are some solutions:

  • Sample Overloading: You may have spotted too much sample on the plate. Try spotting a more dilute solution.[4]

  • Inappropriate Mobile Phase: The mobile phase may not be suitable. For acidic compounds like benzoic acid derivatives, adding a small amount of a polar, acidic solvent (e.g., 0.5-2% acetic acid or formic acid) to the mobile phase can help to reduce streaking by keeping the analyte protonated.[4]

  • Change the Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as a reversed-phase (C18) plate.[4]

Extraction

Question 7: I'm performing an acid-base extraction to separate a benzoic acid derivative, but an emulsion is forming between the organic and aqueous layers. How can I break it?

Answer: Emulsion formation is a frequent problem in liquid-liquid extractions. Here are several techniques to break an emulsion:

  • Patience and Gentle Swirling: Allow the separatory funnel to stand for a while. Gentle swirling can help the layers to separate.[5][6]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6][7]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can effectively separate the layers.[6]

  • Filtration: Filtering the mixture through a plug of glass wool or Celite can sometimes break up the emulsion.[7]

  • Add a Different Solvent: Adding a small amount of a different organic solvent can change the overall polarity and help to break the emulsion.[5]

Question 8: My recovery of the benzoic acid derivative after acid-base extraction is low. What are the likely causes?

Answer: Low recovery in an acid-base extraction can be due to several reasons:

  • Incomplete Acid-Base Reaction: Ensure that you have added a sufficient amount of acid or base to fully protonate or deprotonate your compound. Check the pH of the aqueous layer to confirm the reaction has gone to completion.

  • Insufficient Mixing: The two phases must be mixed thoroughly to allow for the efficient transfer of the compound from one layer to the other. Invert the separatory funnel several times, venting frequently.[8]

  • Compound Solubility: If the salt of your benzoic acid derivative has some solubility in the organic layer, or if the neutral form has some solubility in the aqueous layer, you will lose some product. Performing multiple extractions with smaller volumes of the extracting solvent is more efficient than a single extraction with a large volume.[9]

  • Premature Precipitation: If the compound precipitates at the interface between the two layers, it can be difficult to recover. This can sometimes be resolved by adding more of the appropriate solvent to redissolve the precipitate.

Data Presentation

The following tables summarize quantitative data relevant to the purification of benzoic acid derivatives.

Table 1: Solubility of Toluic Acid Isomers in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility of o-Toluic Acid ( g/100g solvent)Solubility of m-Toluic Acid ( g/100g solvent)Solubility of p-Toluic Acid ( g/100g solvent)
Water25~0.12<0.1Sparingly soluble
Water100-Soluble in 60 parts boiling water[10]-
Ethanol25Soluble[11]Soluble[10][12]Soluble
Acetone25Soluble[11]-Soluble[13]

Table 2: Effect of Mobile Phase Composition on HPLC Retention Time of Benzoic Acid Derivatives

CompoundMobile Phase (Acetonitrile:Water with 0.1% Formic Acid)Retention Time (min)
Benzoic Acid40:60~4.5
Salicylic Acid40:60~3.8
p-Hydroxybenzoic Acid40:60~2.9
Benzoic Acid25:75 (Phosphate Buffer pH 3)~10[14]
Aspartame25:75 (Phosphate Buffer pH 3)~6[14]
Caffeine25:75 (Phosphate Buffer pH 3)~4[14]

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Table 3: Effect of pH on the Distribution Coefficient (K) of Benzoic Acid between Water and Benzene [15][16]

pH of Aqueous PhaseDistribution Coefficient (K = Cbenzene / Cwater)
4.00.841
7.00.624
9.00.589

Experimental Protocols

This section provides detailed methodologies for key purification experiments.

Protocol 1: Recrystallization of Benzoic Acid from Water

Objective: To purify a sample of impure benzoic acid by recrystallization using water as the solvent.

Materials:

  • Impure benzoic acid

  • Distilled water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place approximately 1 gram of impure benzoic acid into a 125 mL Erlenmeyer flask.

    • Add about 20-30 mL of distilled water.

    • Heat the mixture on a hot plate with gentle swirling until the water boils and the benzoic acid dissolves completely. If the solid does not fully dissolve, add small additional portions of hot water until it does. Avoid adding a large excess of water.[17]

  • Hot Filtration (if insoluble impurities are present):

    • If there are visible insoluble impurities in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a clean Erlenmeyer flask on the hot plate.

    • Place a fluted filter paper in the hot funnel and pour the hot benzoic acid solution through it.

  • Crystallization:

    • Remove the flask containing the clear filtrate from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper and a filter flask for vacuum filtration.

    • Wet the filter paper with a small amount of ice-cold distilled water.

    • Pour the cold slurry of benzoic acid crystals into the Buchner funnel with the vacuum on.

    • Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the purified benzoic acid crystals to a watch glass and allow them to air dry completely.

Protocol 2: Column Chromatography Separation of Benzoic Acid and a Neutral Compound

Objective: To separate a mixture of benzoic acid (acidic) and a neutral compound (e.g., naphthalene) using column chromatography.

Materials:

Procedure:

  • Prepare the Column:

    • Securely clamp a chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 0.5 cm) on top of the cotton.

    • Prepare a slurry of silica gel in hexane. Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Load the Sample:

    • Dissolve a small amount of the benzoic acid/naphthalene mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is absorbed onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with a non-polar solvent, such as hexane or a mixture of hexane and a small amount of ethyl acetate (e.g., 95:5 hexane:ethyl acetate).

    • Collect the eluent in fractions (e.g., 10 mL each) in labeled test tubes.

    • The less polar compound (naphthalene) will travel down the column faster.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

    • Once the naphthalene has been completely eluted, switch to a more polar mobile phase (e.g., 70:30 hexane:ethyl acetate) to elute the more polar benzoic acid.

  • Isolation of Compounds:

    • Combine the fractions containing each pure compound (as determined by TLC).

    • Evaporate the solvent from each combined fraction using a rotary evaporator to obtain the purified compounds.

Protocol 3: Acid-Base Extraction of a Mixture of a Carboxylic Acid and a Phenol (B47542)

Objective: To separate a mixture of a carboxylic acid (e.g., benzoic acid) and a phenol using acid-base extraction.

Materials:

  • Mixture of a carboxylic acid and a phenol

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Sodium hydroxide (B78521) solution (e.g., 1 M)

  • Hydrochloric acid (e.g., 6 M)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Ice bath

Procedure:

  • Dissolve the Mixture:

    • Dissolve approximately 1 gram of the mixture in about 30 mL of diethyl ether in a separatory funnel.

  • Extract the Carboxylic Acid:

    • Add about 20 mL of saturated sodium bicarbonate solution to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

    • Allow the layers to separate. The carboxylate salt will be in the aqueous (bottom) layer.

    • Drain the lower aqueous layer into a labeled Erlenmeyer flask ("Carboxylic Acid Extract").

    • Repeat the extraction of the organic layer with another 20 mL of sodium bicarbonate solution and combine the aqueous extracts.

  • Extract the Phenol:

    • To the remaining organic layer in the separatory funnel, add about 20 mL of 1 M sodium hydroxide solution.

    • Stopper and shake, venting occasionally.

    • Allow the layers to separate. The phenoxide salt will be in the aqueous (bottom) layer.

    • Drain the lower aqueous layer into a separate labeled Erlenmeyer flask ("Phenol Extract").

    • Repeat the extraction of the organic layer with another 20 mL of sodium hydroxide solution and combine the aqueous extracts.

  • Isolate the Carboxylic Acid:

    • Cool the "Carboxylic Acid Extract" in an ice bath.

    • Slowly add 6 M hydrochloric acid dropwise while swirling until the solution is acidic (test with pH paper, pH ~2).

    • The carboxylic acid should precipitate out as a solid.

    • Collect the solid by vacuum filtration.

  • Isolate the Phenol:

    • Cool the "Phenol Extract" in an ice bath.

    • Slowly add 6 M hydrochloric acid dropwise while swirling until the solution is acidic (test with pH paper, pH ~2).

    • The phenol may precipitate as a solid or separate as an oil. If it is a solid, collect it by vacuum filtration. If it is an oil, you may need to perform a back-extraction into a fresh portion of organic solvent.[18][19]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the purification of benzoic acid derivatives.

Recrystallization_Workflow start Start with Impure Benzoic Acid Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Cool Solution Slowly to Form Crystals hot_filter->cool Clear Solution insoluble_impurities Insoluble Impurities (Removed) hot_filter->insoluble_impurities Impurities Trapped vacuum_filter Vacuum Filtration to Isolate Crystals cool->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash soluble_impurities Soluble Impurities (in Mother Liquor) vacuum_filter->soluble_impurities Filtrate dry Dry the Purified Crystals wash->dry end Pure Benzoic Acid Derivative dry->end

Caption: A typical workflow for the purification of a benzoic acid derivative by recrystallization.

HPLC_Troubleshooting_Peak_Tailing start Problem: Peak Tailing in HPLC cause1 Primary Cause: Interaction with Residual Silanol Groups start->cause1 solution1 Solution 1: Lower Mobile Phase pH (e.g., to pH 2.5-3.0) cause1->solution1 solution2 Solution 2: Use a Buffered Mobile Phase cause1->solution2 solution3 Solution 3: Use an End-Capped Column cause1->solution3 result Result: Symmetrical Peak Shape solution1->result solution2->result solution3->result Acid_Base_Extraction_Logic start Start: Mixture of Benzoic Acid (Acidic) & Neutral Compound in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3 or NaOH) start->add_base separate1 Separate Layers add_base->separate1 aqueous_layer Aqueous Layer: Benzoate Salt (Water Soluble) separate1->aqueous_layer Phase Separation organic_layer Organic Layer: Neutral Compound (Organic Soluble) separate1->organic_layer Phase Separation add_acid Add Aqueous Acid (e.g., HCl) aqueous_layer->add_acid evaporate Evaporate Solvent organic_layer->evaporate precipitate Precipitated Benzoic Acid add_acid->precipitate neutral_compound Isolated Neutral Compound evaporate->neutral_compound

References

Technical Support Center: Microwave-Assisted Synthesis of p-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the microwave-assisted synthesis of p-alkoxybenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for the synthesis of p-alkoxybenzoic acids compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods.[1][2][3][4] These include dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced product purity due to the reduction of unwanted side reactions.[1][3][4] The efficient and direct heating of the reaction mixture leads to uniform temperature distribution and significant energy savings.[4][5][6][7]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields can stem from several factors. Insufficiently optimized reaction conditions such as temperature, time, or microwave power are common culprits.[8] Poor microwave absorption by the solvent or reactants can lead to inefficient heating.[8] Additionally, the decomposition of reactants or the desired product at excessive temperatures, or catalyst inactivity, can also significantly lower your yield.[8]

Q3: What is a good starting point for optimizing the microwave parameters for my synthesis?

A3: A sensible starting point is to set the reaction temperature approximately 10-20°C above the boiling point of the solvent used in a conventional protocol.[8] Begin with a moderate microwave power (e.g., 100-150 W) and a reaction time of 5-10 minutes.[8] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) and adjust the parameters accordingly.

Q4: I am observing the formation of significant side products or impurities. How can I minimize these?

A4: The formation of side products is often due to localized overheating or the presence of water, which can hydrolyze starting materials or products at high temperatures.[8] Ensure you are using a magnetic stir bar for even temperature distribution.[8] It is also critical to use dry solvents and reagents, particularly for moisture-sensitive reactions.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air-sensitive side reactions.

Q5: My reaction mixture is charring or turning dark. What does this indicate and how can I prevent it?

A5: Charring is a strong indication that your starting materials or products are decomposing at the set temperature.[8] This can be caused by "hot spots" from uneven heating. To resolve this, lower the target temperature and consider increasing the reaction time to compensate.[8] Improving the stirring efficiency is also crucial. If your microwave reactor has a pulsed heating mode, using it can help avoid sustained high temperatures that lead to decomposition.[8]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the microwave-assisted synthesis of p-alkoxybenzoic acids.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Suboptimal Reaction Conditions: Temperature, time, or power settings are not ideal.[8] 2. Poor Microwave Absorption: The chosen solvent or reactants have low dielectric constants.[8] 3. Reactant/Product Decomposition: Excessive temperature or prolonged irradiation time.[8] 4. Catalyst Inactivity: The catalyst may be ineffective or has degraded.[8]1. Systematic Optimization: Methodically vary temperature, time, and power to identify optimal conditions.[8] 2. Solvent Selection: Use a solvent with a higher dielectric constant (e.g., DMF, ethanol). Consider adding a polar co-solvent or an ionic liquid if a non-polar solvent is necessary.[8] 3. Monitor Reaction Progress: Use TLC or other analytical methods to track the reaction and prevent over-exposure to microwaves. 4. Catalyst Check: Ensure the catalyst is active and suitable for the reaction.
Formation of Side Products/Impurities 1. Localized Overheating: Uneven temperature distribution in the reaction vessel.[8] 2. Presence of Water: Hydrolysis of starting materials or product.[8] 3. Air Sensitivity: Reactants or intermediates may be reacting with air.1. Ensure Proper Stirring: Use an appropriate magnetic stir bar to maintain a homogeneous temperature.[8] 2. Use Dry Reagents: Ensure all solvents and starting materials are anhydrous. 3. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
Reaction Not Going to Completion 1. Equilibrium Limitations: The reaction has reached a state of equilibrium. 2. Steric Hindrance: Bulky substituents on the reactants are slowing the reaction.1. Adjust Reactant Stoichiometry: Use a slight excess of one of the reactants to shift the equilibrium towards the product. 2. Increase Reaction Time/Temperature: For sterically hindered substrates, longer reaction times or higher temperatures may be required.[8]
Charring or Darkening of Reaction Mixture 1. Decomposition: Starting materials or products are degrading at the set temperature.[8] 2. "Hot Spots": Uneven heating within the reaction vessel.[8]1. Lower Reaction Temperature: Reduce the target temperature and potentially increase the reaction time.[8] 2. Improve Stirring: Ensure efficient and continuous stirring.[8] 3. Use Pulsed Heating: If available, utilize a pulsed heating mode to avoid sustained high temperatures.[8]

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of a model synthesis of p-methoxybenzoic acid from p-hydroxybenzoic acid and methyl iodide.

Parameter Condition A Condition B Condition C Condition D
Temperature (°C) 100120120140
Time (min) 1051010
Microwave Power (W) 150150200200
Solvent EthanolEthanolDMFDMF
Yield (%) 65%85%92%88% (decomposition observed)

Detailed Experimental Protocol

Synthesis of p-Methoxybenzoic Acid

This protocol details the synthesis of p-methoxybenzoic acid from p-hydroxybenzoic acid and methyl iodide using a dedicated microwave reactor.

Materials:

  • p-Hydroxybenzoic acid

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Dedicated microwave reactor with appropriate pressure-rated vials and magnetic stir bars

Procedure:

  • Reactant Preparation: In a 10 mL microwave process vial, combine p-hydroxybenzoic acid (1.0 mmol), potassium carbonate (2.5 mmol), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add 5 mL of DMF to the vial, followed by methyl iodide (1.5 mmol).

  • Vessel Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Program the reactor to heat the mixture to 120°C and hold for 10 minutes with continuous stirring. The power should be set to a maximum of 200 W.

  • Cooling: After the irradiation is complete, allow the vial to cool to at least 50°C before carefully removing it from the reactor.[9]

  • Work-up:

    • Open the vial and transfer the contents to a beaker containing 20 mL of deionized water.

    • Acidify the aqueous solution to a pH of approximately 2 by slowly adding 1M HCl.

    • A precipitate of the crude product should form.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold deionized water.

    • Recrystallize the solid from an ethanol/water mixture to yield pure p-methoxybenzoic acid.

    • Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reactants Combine Reactants: p-Hydroxybenzoic Acid K2CO3 Methyl Iodide solvent Add Solvent (DMF) reactants->solvent seal Seal Microwave Vial solvent->seal irradiate Microwave Irradiation (120°C, 10 min) seal->irradiate cool Cool to < 50°C irradiate->cool quench Quench with Water cool->quench acidify Acidify with HCl quench->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize filter->recrystallize product Pure p-Alkoxybenzoic Acid recrystallize->product

Caption: Experimental workflow for microwave-assisted synthesis.

troubleshooting_yield start Low Yield Issue check_conditions Are Reaction Conditions (Temp, Time, Power) Optimized? start->check_conditions optimize Systematically vary parameters and monitor with TLC. check_conditions->optimize No check_solvent Is the solvent polar enough for good microwave absorption? check_conditions->check_solvent Yes optimize->check_conditions change_solvent Switch to a solvent with a higher dielectric constant (e.g., DMF, Ethanol). check_solvent->change_solvent No check_charring Is there evidence of decomposition (charring)? check_solvent->check_charring Yes change_solvent->check_conditions lower_temp Lower the temperature. Improve stirring. Use pulsed heating. check_charring->lower_temp Yes success Yield Improved check_charring->success No lower_temp->check_conditions

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Controlling Benzoic Acid Crystal Growth Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals experimenting with the crystallization of benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling its crystal growth morphology using various solvents.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions.

Issue 1: Benzoic acid fails to crystallize from the solution.

  • Possible Cause: The solution may not be sufficiently supersaturated. This can happen if too much solvent was added.[1]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the air-solvent interface to create nucleation sites.[1]

    • Seed Crystals: If available, add a small seed crystal of benzoic acid to the solution to initiate crystal growth.[1]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of benzoic acid. Allow it to cool slowly again.[2]

Issue 2: An "oiling out" effect is observed instead of crystallization.

  • Possible Cause: The compound is separating from the solution as a liquid instead of a solid. This often occurs when a saturated solution is cooled too quickly or if the melting point of the solute is lower than the solution's temperature.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before inducing further cooling with an ice bath. Covering the flask can help slow down the cooling rate.[1]

    • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the concentration slightly, and then allow it to cool slowly.

Issue 3: The resulting crystals are very fine needles and difficult to handle.

  • Possible Cause: Rapid cooling often leads to the formation of small, needle-like crystals. The choice of solvent also significantly influences the crystal habit.

  • Solution:

    • Control Cooling Rate: Ensure the solution cools down as slowly as possible to allow for the formation of larger, more well-defined crystals.[3]

    • Solvent Selection: The polarity and molecular size of the solvent play a crucial role in determining the crystal morphology. Experiment with different solvents to achieve the desired crystal shape. For instance, less polar solvents may favor the growth of more block-like or prismatic crystals.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the morphology of benzoic acid crystals?

The solvent has a profound effect on the crystal morphology of benzoic acid. Key solvent properties influencing crystal shape are polarity and molecular size. Generally, the aspect ratio (length-to-width ratio) of benzoic acid crystals decreases as the solvent polarity increases.[4][5] For example, crystallization from ethanol (B145695) can produce rectangular crystals, while other solvents might yield hexagonal plates.[5]

Q2: What is the general experimental protocol for recrystallizing benzoic acid to control its crystal morphology?

A general protocol involves dissolving the benzoic acid in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization. The specific steps can be adapted based on the solvent used.

Q3: Where can I find quantitative data on the solubility of benzoic acid in different organic solvents?

The solubility of benzoic acid varies significantly with the solvent and temperature. This information is critical for selecting an appropriate solvent and estimating the yield.

Q4: Is there a way to predict the crystal habit of benzoic acid in a given solvent?

Predicting crystal morphology is a complex field. However, a general trend is that the aspect ratio of benzoic acid crystals is inversely related to the solvent's polarity.[4][5] Computational methods, such as molecular dynamics (MD) simulations and modified attachment energy (AE) models, can also be used to predict crystal morphologies in different solvents.[4][6][7]

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents
SolventTemperature (°C)Solubility ( g/100 g solvent)
Water00.17
Water200.29[8]
Water1005.63
Methanol-1830.0[9]
Methanol2371.5[9]
Ethanol-1825.4[9]
Ethanol1547.1[9]
Ethanol203.4[10]
Acetone-Soluble[9]
Dichloromethane25~110 (1.1 g/mL)[10]
Table 2: Effect of Solvent on the Aspect Ratio of Benzoic Acid Crystals
SolventRelative PolarityAspect RatioCrystal Habit
n-Hexane0.009HighNeedles
Cyclohexane0.006HighNeedles
Carbon Tetrachloride0.052HighNeedles
Toluene0.099HighNeedles
Benzene0.111HighNeedles
Diethyl Ether0.117MediumPlates
Chloroform0.259MediumPlates
Ethyl Acetate0.228MediumPlates
Acetone0.355LowHexagonal Plates
Acetonitrile0.460LowHexagonal Plates
Isopropanol0.546LowHexagonal Plates
Ethanol0.654LowRectangular Plates[5]
Methanol0.762LowHexagonal Plates
Water1.000LowHexagonal Plates

Note: This table is a qualitative summary based on the trend that higher polarity leads to a lower aspect ratio. Specific aspect ratio values can be found in the cited literature.

Experimental Protocols

Protocol 1: General Recrystallization of Benzoic Acid from an Organic Solvent
  • Dissolution: In a fume hood, place a known mass of benzoic acid into an Erlenmeyer flask. Add a small volume of the chosen organic solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring continuously. Add the solvent portion-wise until the benzoic acid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask to slow the cooling process.

  • Crystallization: Once the solution has reached room temperature, further cool it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Mandatory Visualization

Experimental_Workflow cluster_preparation Solution Preparation cluster_crystallization Crystallization cluster_isolation Product Isolation start Start dissolve Dissolve Benzoic Acid in minimum hot solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Hot Gravity Filtration impurities->hot_filtration Yes cool_slowly Slow Cooling to Room Temperature impurities->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End dry->end

Caption: Experimental workflow for benzoic acid crystallization.

Solvent_Effect_Morphology cluster_solvent Solvent Properties cluster_morphology Resulting Crystal Morphology polarity Solvent Polarity aspect_ratio Aspect Ratio (Length/Width) polarity->aspect_ratio Inversely Proportional molecular_size Molecular Size molecular_size->aspect_ratio Directly Proportional habit Crystal Habit (e.g., Needles, Plates) aspect_ratio->habit

Caption: Relationship between solvent properties and crystal morphology.

References

preventing decomposition during the heating of 4-(Heptyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Heptyloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decomposition during the heating of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of this compound?

A1: The reported melting point of this compound varies slightly across different sources, but it is typically in the range of 140-146°C. One supplier provides a specific melting point of 146°C.

Q2: At what temperature does this compound start to decompose?

Q3: What is the primary decomposition pathway for this compound when heated?

A3: The primary thermal degradation pathway for benzoic acid and its derivatives is decarboxylation.[1][2] This reaction involves the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂), resulting in the formation of 4-heptyloxybenzene.

Q4: What are the visible signs of decomposition?

A4: Visual indicators of decomposition can include a change in the color of the material (e.g., yellowing or browning), the evolution of gas (CO₂), and a change in the consistency of the melt.

Q5: Are there any chemical incompatibilities I should be aware of when heating this compound?

A5: Yes, you should avoid heating this compound in the presence of strong oxidizing agents. Additionally, both acidic and basic conditions can catalyze decarboxylation, so it is advisable to maintain a neutral pH during heating if possible.

Troubleshooting Guide: Preventing Decomposition

This guide provides solutions to common problems encountered when heating this compound.

Problem Potential Cause Recommended Solution
Sample discoloration (yellowing/browning) upon melting. The heating temperature is too high, approaching the decomposition point.Carefully control the temperature to keep it just above the melting point. Use a calibrated heating mantle, oil bath, or hot plate with precise temperature control. Avoid rapid heating.
Gas evolution observed from the melt. Decarboxylation is occurring, releasing CO₂ gas.Lower the reaction or heating temperature immediately. If the process allows, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Low yield of desired product in a reaction involving heated this compound. The reaction temperature and/or time is leading to significant decomposition of the starting material.Optimize the reaction conditions by lowering the temperature and/or reducing the reaction time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to determine the minimum time required for completion.
Inconsistent results between experimental runs. Inconsistent heating rates or temperature fluctuations. Presence of impurities that may catalyze decomposition.Ensure consistent and precise temperature control in all experiments. Use purified this compound to minimize the impact of catalytic impurities.

Data Presentation

Table 1: Physical and Thermal Properties of this compound and a Related Compound

PropertyThis compound4-Methoxybenzoic Acid (for comparison)
Molecular FormulaC₁₄H₂₀O₃C₈H₈O₃
Molecular Weight236.31 g/mol 152.15 g/mol
Melting Point~146 °C182-185 °C
Predicted Decomposition Onset> 200 °C (estimated)[1]> 200 °C[1]
Primary Decomposition Products4-Heptyloxybenzene, CO₂, COAnisole, CO₂, CO[1]

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound

This protocol provides a general method for the esterification of this compound with an alcohol, a common reaction where heating is required. The key to preventing decomposition is to use the lowest effective temperature and to monitor the reaction to avoid prolonged heating.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, phenol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., toluene (B28343), dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the alcohol (1.2-1.5 equivalents) in a suitable anhydrous solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Heating: Heat the reaction mixture to a gentle reflux. The temperature should be maintained at the boiling point of the solvent. For example, if using toluene, the reflux temperature will be around 111°C. It is crucial to avoid unnecessarily high temperatures.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude ester by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-(Heptyloxy)benzoyl Chloride

Conversion to the acyl chloride is a common synthetic step that often involves heating. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • A few drops of N,N-dimethylformamide (DMF) (catalyst)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (to neutralize HCl and excess SOCl₂)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and a suitable anhydrous solvent.

  • Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension. Add a catalytic amount of DMF.

  • Heating: Gently heat the reaction mixture to reflux (for toluene, this is around 78°C with excess thionyl chloride). The reaction is typically complete within 1-3 hours. The solid benzoic acid will dissolve as it is converted to the acyl chloride.

  • Removal of Excess Reagent: Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure.

  • The resulting crude 4-(heptyloxy)benzoyl chloride can often be used in the next step without further purification. If purification is necessary, it can be done by vacuum distillation, but care must be taken to avoid high temperatures that could cause decomposition.

Visualizations

Decomposition_Pathway 4-(Heptyloxy)benzoic_acid This compound Heat Heat 4-(Heptyloxy)benzoic_acid->Heat Decomposition_Products 4-Heptyloxybenzene Carbon Dioxide (CO2) Carbon Monoxide (CO) Heat->Decomposition_Products Decarboxylation

Caption: Primary thermal decomposition pathway of this compound.

Troubleshooting_Workflow start Heating this compound issue Observe Signs of Decomposition? (e.g., Discoloration, Gas Evolution) start->issue no_issue Continue Experiment issue->no_issue No yes_issue Decomposition Occurring issue->yes_issue Yes check_temp Is Temperature > 200°C? yes_issue->check_temp reduce_temp Reduce Temperature Immediately check_temp->reduce_temp Yes check_atmosphere Is Reaction Under Inert Atmosphere? check_temp->check_atmosphere No reduce_temp->check_atmosphere use_inert Implement Inert Atmosphere (e.g., N2, Ar) check_atmosphere->use_inert No check_ph Is pH Neutral? check_atmosphere->check_ph Yes use_inert->check_ph adjust_ph Adjust pH to Neutral if Possible check_ph->adjust_ph No end Optimized Conditions check_ph->end Yes adjust_ph->end

Caption: Troubleshooting workflow for preventing decomposition.

References

Technical Support Center: Achieving Stable Homeotropic Alignment with Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoic acid derivatives to achieve stable homeotropic alignment of liquid crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for achieving homeotropic alignment with benzoic acid derivatives?

A1: The primary mechanism involves the formation of a self-assembled molecular layer on a substrate, such as indium tin oxide (ITO). The carboxylic acid group (-COOH) of the benzoic acid derivative forms hydrogen bonds with the oxygen atoms on the substrate surface.[1][2] This interaction orients the benzoic acid derivatives, and subsequently the liquid crystal molecules, perpendicular to the substrate, resulting in a stable homeotropic alignment.[1]

Q2: What are the common methods for applying benzoic acid derivatives as alignment layers?

A2: There are two primary methods:

  • Doping Method: This simplified, one-step method involves directly doping the liquid crystal material with a small concentration of the benzoic acid derivative.[1][3][4] This eliminates the need for a separate alignment layer deposition process.[1][3]

  • Mixed Alignment Layer: In this method, the benzoic acid derivative is mixed with a conventional polyimide (PI) alignment layer.[5] The benzoic acid derivative enhances the vertical alignment properties of the PI layer through hydrogen bonding with the PI backbone.[5]

Q3: Which benzoic acid derivatives are commonly used for homeotropic alignment?

A3: Alkylated benzoic acid derivatives are frequently used. A particularly common example is 4-(4-heptylphenyl)benzoic acid (HPB).[2][4][5] The alkyl chain and rigid aromatic rings play a crucial role in promoting the desired molecular orientation.[1]

Q4: What are the advantages of using benzoic acid derivatives for homeotropic alignment?

A4: The use of benzoic acid derivatives offers several advantages, including:

  • Simplified processing: The doping method allows for a one-step alignment process, which is cost-effective and reduces manufacturing time.[1][2]

  • Low concentration requirements: Effective alignment can be achieved with low concentrations of the benzoic acid derivative.[2]

  • Fast response times: Liquid crystal devices fabricated using this method have demonstrated fast electro-optical switching.[1][5]

  • Good thermal stability: The resulting homeotropic alignment has been shown to be thermally stable.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or non-uniform homeotropic alignment 1. Incorrect concentration of the benzoic acid derivative. 2. Incomplete dissolution of the benzoic acid derivative in the liquid crystal host. 3. Contamination of the substrate surface. 4. Inadequate hydrogen bonding between the benzoic acid derivative and the substrate.1. Optimize the concentration of the benzoic acid derivative. A typical starting concentration is around 0.2 wt%.[1] 2. Ensure complete dissolution by magnetic stirring at an elevated temperature (e.g., 75°C for 20 minutes).[1] 3. Thoroughly clean the substrates (e.g., ITO glass) before use. 4. Ensure the substrate surface is suitable for hydrogen bonding (e.g., sufficient oxygen density on ITO).
Alignment instability over time or with temperature changes 1. Weak hydrogen bonding. 2. Degradation of the benzoic acid derivative or liquid crystal. 3. Insufficient anchoring energy.1. Consider using benzoic acid derivatives with longer alkyl chains or more aromatic rings to enhance intermolecular interactions. 2. Verify the thermal stability of the specific benzoic acid derivative and liquid crystal used.[6] 3. For mixed alignment layers, consider UV curing or using a reactive alignment agent to create a more robust network.[5]
Slow electro-optical switching response 1. Sub-optimal choice of benzoic acid derivative. 2. High viscosity of the liquid crystal mixture.1. The number of rigid aromatic rings in the alignment material can affect response times.[1] Experiment with different derivatives. 2. Ensure the chosen liquid crystal has a low viscosity.
Inconsistent results between batches 1. Variation in the purity of the benzoic acid derivative or liquid crystal. 2. Inconsistent substrate surface properties. 3. Variations in the experimental environment (e.g., humidity).1. Use high-purity materials and characterize each batch. 2. Standardize the substrate cleaning and preparation protocol. 3. Control the experimental environment, as humidity can affect hydrogen bonding.

Quantitative Data Summary

Table 1: Concentration of Benzoic Acid Derivatives for Homeotropic Alignment

Benzoic Acid DerivativeConcentration (wt%)MethodSubstrateReference
Alkylated benzoic acid derivatives0.2DopingITO[1]
4-(4-heptylphenyl)benzoic acid (HPB)1Mixed with PolyimideITO[5]
4-(4-heptylphenyl)benzoic acidLow concentrationDopingITO[2][4]

Experimental Protocols

Protocol 1: Homeotropic Alignment via Doping Method

This protocol is based on the one-step vertical alignment method described in the literature.[1]

Materials:

  • Negative dielectric anisotropy liquid crystal (Δϵ < 0)

  • Alkylated benzoic acid derivative (e.g., 4-n-octylbenzoic acid, 4-(4-heptylphenyl)benzoic acid)

  • Indium tin oxide (ITO) coated glass substrates

  • Spacers (e.g., 5.25 μm)

  • UV-curable sealant

Procedure:

  • Preparation of the Doped Liquid Crystal Mixture:

    • Add the alkylated benzoic acid derivative to the liquid crystal host at a concentration of 0.2 wt%.

    • Heat the mixture to 75°C.

    • Magnetically stir the mixture for 20 minutes to ensure complete dissolution of the benzoic acid derivative.

  • Liquid Crystal Cell Fabrication:

    • Clean the ITO substrates thoroughly.

    • Assemble a cell using two ITO substrates with the conductive sides facing each other.

    • Use spacers to maintain a uniform cell gap (e.g., 5.25 μm).

    • Seal the edges of the cell with a UV-curable sealant, leaving a small opening for filling.

  • Cell Filling:

    • Heat the doped liquid crystal mixture to its isotropic phase.

    • Fill the cell via capillary action through the opening.

    • Seal the filling port with the UV-curable sealant.

  • Alignment Verification:

    • Observe the cell under a polarizing optical microscope. A dark state under crossed polarizers indicates homeotropic alignment.

Protocol 2: Homeotropic Alignment via Mixed Polyimide Layer

This protocol is adapted from the method of enhancing vertical alignment using a self-assembled polyimide layer.[5]

Materials:

  • Conventional polyimide (PI) with alkyl side chains

  • 4-(4-heptylphenyl)benzoic acid (HPB)

  • Solvent for PI

  • Indium tin oxide (ITO) coated glass substrates

  • Negative dielectric anisotropy liquid crystal (Δϵ < 0)

Procedure:

  • Preparation of the Mixed Alignment Layer Solution:

    • Dissolve the conventional polyimide in a suitable solvent.

    • Add HPB to the PI solution at a concentration of 1 wt% with respect to the PI.

    • Stir the mixture for 10 minutes to ensure homogeneity.

  • Alignment Layer Coating:

    • Spin-coat the PI/HPB mixture onto the ITO substrates.

    • Pre-bake the coated substrates to remove the solvent.

    • Perform a hard bake (curing) of the polyimide layer according to the manufacturer's instructions.

  • Liquid Crystal Cell Fabrication and Filling:

    • Follow steps 2 and 3 from Protocol 1 to assemble and fill the liquid crystal cell.

  • Alignment Verification:

    • Follow step 4 from Protocol 1 to verify the homeotropic alignment.

Visualizations

G cluster_0 Alignment Mechanism LC Liquid Crystal Molecules BAD Benzoic Acid Derivative LC->BAD van der Waals interaction HBond Hydrogen Bonding (-COOH with substrate oxygen) BAD->HBond forms Substrate ITO Substrate HBond->Substrate on

Diagram 1: Mechanism of homeotropic alignment.

G cluster_workflow Experimental Workflow: Doping Method Start Start Mix Mix Benzoic Acid Derivative with LC Start->Mix HeatStir Heat and Stir (e.g., 75°C, 20 min) Mix->HeatStir Assemble Assemble LC Cell with ITO Substrates HeatStir->Assemble Fill Fill Cell with Doped LC Mixture Assemble->Fill Verify Verify Alignment (Polarizing Microscope) Fill->Verify End Stable Homeotropic Alignment Verify->End

Diagram 2: Workflow for the doping method.

References

Technical Support Center: Minimizing Defects in Liquid Crystal Cells Using 4-(Heptyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing defects in liquid crystal (LC) cells utilizing 4-(Heptyloxy)benzoic acid as an alignment layer.

Troubleshooting Guides

This section addresses specific issues that may arise during the fabrication and operation of liquid crystal cells with this compound.

Issue 1: Poor or Non-Uniform Homeotropic (Vertical) Alignment

Symptoms:

  • Light leakage when viewed between crossed polarizers in the off-state.

  • Patchy or grainy appearance of the cell.

  • Inconsistent switching behavior across the cell.

Possible Causes & Solutions:

CauseSolution
Incorrect Concentration of this compound Optimize the concentration of this compound in the liquid crystal mixture. Low concentrations may result in incomplete surface coverage and poor alignment, while high concentrations can lead to aggregation and defects.[1] Start with a low concentration (e.g., 0.1 wt%) and incrementally increase it while monitoring the alignment quality.
Incomplete Self-Assembled Monolayer (SAM) Formation Ensure the substrate is scrupulously clean before adding the LC mixture containing this compound. The formation of a stable, uniform SAM is crucial for good alignment.[1][2] Consider a pre-treatment of the substrate by spin-coating a dilute solution of this compound followed by annealing to promote SAM formation before cell assembly.
Contamination of Substrates or Liquid Crystal Mixture Use high-purity solvents and materials. Thoroughly clean substrates (e.g., ITO-coated glass) using a multi-step sonication process in solvents like acetone, isopropanol, and deionized water. Filter the liquid crystal mixture before filling the cell to remove any particulate matter.
Inadequate Thermal Cycling During the filling process, heat the cell to the isotropic phase of the liquid crystal and then cool it down slowly to the nematic phase. This allows the liquid crystal molecules to align properly with the SAM of this compound. Rapid cooling can trap defects.

Issue 2: Presence of Disclination Lines and Point Defects

Symptoms:

  • Visible lines (disclinations) or points (hedgehogs) within the liquid crystal layer that disrupt the uniform alignment.[3][4][5][6][7]

  • Reduced contrast ratio of the display.

Possible Causes & Solutions:

CauseSolution
Surface Irregularities or Dust Particles Ensure the substrates are free from scratches, dust, or any particulate contamination. These can act as nucleation sites for disclination lines. A cleanroom environment for cell assembly is highly recommended.
Mechanical Stress During Cell Assembly Avoid applying excessive or uneven pressure when assembling the cell. This can introduce stress in the alignment layer and the liquid crystal, leading to defect formation.
Incompatible Liquid Crystal Host The interaction between the this compound alignment layer and the liquid crystal host is crucial. If the liquid crystal has a strong intrinsic anchoring preference that competes with the homeotropic alignment induced by the benzoic acid derivative, defects can arise. Experiment with different liquid crystal hosts to find one that is more compatible.
Aggregation of this compound At higher concentrations, this compound molecules may aggregate, creating domains with poor alignment and leading to the formation of disclinations at the boundaries of these domains.[1] Use the lowest possible concentration that still provides good homeotropic alignment.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a liquid crystal cell?

A1: this compound is primarily used as a surface alignment agent to induce homeotropic (vertical) alignment of liquid crystal molecules. Its molecular structure, with a rigid core and a flexible alkyl chain, allows it to form a self-assembled monolayer (SAM) on substrates like indium tin oxide (ITO), promoting the perpendicular orientation of the liquid crystal director.[1][8]

Q2: How does the concentration of this compound affect the alignment quality?

A2: The concentration is a critical parameter. A low concentration may not provide complete surface coverage, leading to a mix of aligned and unaligned regions. Conversely, a high concentration can cause the molecules to aggregate, which disrupts the uniformity of the alignment layer and creates defects.[1] Optimal concentration needs to be determined experimentally for each specific liquid crystal host and substrate combination.

Q3: Can this compound be used with any type of liquid crystal?

A3: While it is effective with many nematic liquid crystals, the best results are typically obtained with those that do not have a strong intrinsic preference for planar alignment. The interplay between the surface anchoring energy provided by the this compound and the elastic properties of the liquid crystal determines the final alignment quality.

Q4: What are the key environmental factors to control during cell fabrication?

A4: A clean and controlled environment is crucial. This includes minimizing dust and particulate contamination, controlling humidity, and ensuring a consistent and controlled thermal profile during cell filling and cooling.

Q5: How can I visually inspect the quality of the alignment?

A5: Polarized optical microscopy (POM) is the most common method. A well-aligned homeotropic cell will appear uniformly dark when viewed between crossed polarizers. Any light leakage, bright patches, or visible lines indicate defects or poor alignment.

Quantitative Data

The following table provides a summary of the expected impact of varying the concentration of this compound on key performance parameters of a liquid crystal cell. The values are illustrative and may vary depending on the specific liquid crystal host and experimental conditions.

Concentration of this compound (wt%)Alignment QualityDefect DensityContrast RatioResponse Time (ms)
0.05Poor/IncompleteHighLowSlow
0.1GoodLowHighFast
0.5ModerateModerateModerateModerate
1.0PoorHigh (due to aggregation)LowSlow

Experimental Protocols

Protocol 1: Preparation of a Homeotropically Aligned Liquid Crystal Cell using this compound

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • This compound

  • Nematic liquid crystal host (e.g., 5CB)

  • Solvents: Acetone, Isopropanol, Deionized water

  • UV-curable epoxy

  • Spacers of desired thickness (e.g., 5 µm)

Procedure:

  • Substrate Cleaning:

    • Sonicate ITO substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a nitrogen gun and bake at 120°C for 20 minutes to remove any residual moisture.

  • Preparation of Liquid Crystal Mixture:

    • Prepare a solution of this compound in the nematic liquid crystal host at the desired concentration (e.g., 0.1 wt%).

    • Heat the mixture to the isotropic phase of the liquid crystal and stir until the this compound is completely dissolved.

  • Cell Assembly:

    • Dispense UV-curable epoxy mixed with spacers onto the perimeter of one of the ITO substrates.

    • Place the second ITO substrate on top, with the conductive sides facing each other, to form a cell with a small filling port.

    • Cure the epoxy using a UV lamp.

  • Cell Filling:

    • Heat the empty cell and the liquid crystal mixture to the isotropic temperature of the LC.

    • Fill the cell via capillary action.

    • Seal the filling port with UV-curable epoxy.

  • Annealing:

    • Slowly cool the filled cell to room temperature (e.g., at a rate of 1°C/min) to allow for uniform homeotropic alignment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Cell Fabrication cluster_post Post-Processing & Analysis sub_clean Substrate Cleaning lc_mix LC Mixture Preparation cell_assembly Cell Assembly lc_mix->cell_assembly cell_filling Cell Filling cell_assembly->cell_filling annealing Annealing cell_filling->annealing pom Polarized Optical Microscopy annealing->pom

Caption: Experimental workflow for fabricating a liquid crystal cell.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Observe Defects in LC Cell conc Incorrect Concentration start->conc contam Contamination start->contam thermal Improper Thermal Cycling start->thermal stress Mechanical Stress start->stress opt_conc Optimize Concentration conc->opt_conc clean Improve Cleaning Protocol contam->clean anneal Slow Annealing thermal->anneal careful_assembly Gentle Assembly stress->careful_assembly

Caption: Troubleshooting logic for addressing defects in LC cells.

References

strategies to expand the temperature range of liquid crystalline state

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides strategies, troubleshooting advice, and detailed protocols for expanding the temperature range of the liquid crystalline state.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments.

Q1: My newly synthesized compound has a very high melting point and a narrow liquid crystal range. How can I widen it?

A1: A high melting point (Tₘ) and a narrow mesophase range (the difference between Tₘ and the clearing point, T꜀) are common challenges. To address this, you can employ several strategies focused on molecular design and formulation:

  • Molecular Structure Modification: Altering the chemical structure is a primary method. Introducing lateral substituents, such as a fluorine atom, can disrupt intermolecular packing, which often leads to a significant decrease in the melting point.[1] Changing the length of flexible terminal alkyl chains also has a pronounced effect; often, increasing chain length can broaden the nematic phase range, though the effect can be complex.[2][3][4]

  • Create Eutectic Mixtures: Mixing your compound with another, structurally similar liquid crystal can dramatically lower the melting point of the resulting mixture below that of either individual component.[5][6] This is a powerful and efficient method for creating room-temperature liquid crystals from high-melting-point materials.

  • Use of Additives/Dopants: Introducing nanoparticles into the liquid crystal host can influence the phase transition temperatures, in some cases expanding the mesophase range.[7]

Q2: I can't observe the liquid crystal phase upon heating my sample in the DSC. It seems to go directly from solid to isotropic liquid.

A2: This can occur for several reasons. Here is a troubleshooting guide to help you identify the cause:

  • Monotropic Behavior: The liquid crystal phase may be monotropic, meaning it only appears upon cooling from the isotropic liquid state and not upon heating the solid crystal.[3] Always perform a full heating-cooling-heating cycle in the DSC to check for phases that only appear on cooling.

  • Narrow Phase Range: The liquid crystal phase might exist over a very narrow temperature range that is difficult to resolve, especially at fast heating rates.[3] Try reducing the heating/cooling rate in your DSC experiment (e.g., to 1-2 °C/min) to improve resolution.

  • Sample Purity: Impurities can suppress or eliminate liquid crystalline phases.[3] Ensure your sample is of high purity. Recrystallization is often an effective purification method.

  • Decomposition: Your compound might be decomposing before it reaches the clearing temperature. Check for baseline shifts or unexpected broad peaks in your DSC thermogram at higher temperatures. Thermogravimetric Analysis (TGA) can confirm the decomposition temperature.

Q3: During cooling in my Polarized Optical Microscopy (POM) experiment, the sample goes dark and I don't see any characteristic textures. How can I be sure I'm not missing a phase?

A3: A dark field of view under crossed polarizers can mean you are in an isotropic phase (the liquid), but it could also indicate a homeotropic alignment of a nematic or smectic A phase. In a homeotropically aligned sample, the long molecular axes are oriented perpendicular to the glass slides, and the sample appears dark because it does not significantly alter the polarization of light passing through it.

  • Mechanical Shearing: Gently press on the top coverslip with tweezers to induce flow. This mechanical disturbance can break the homeotropic alignment and reveal the birefringent textures of the liquid crystal phase.

  • Conoscopy: Switch to a conoscopic viewing mode if your microscope is equipped with a Bertrand lens. A homeotropically aligned uniaxial phase (like Nematic or SmA) will show a characteristic "Maltese cross" interference pattern. An isotropic liquid will remain dark.[8]

  • Use of Alignment Layers: For future experiments, consider using glass slides with alignment layers (e.g., rubbed polyimide) to promote a specific, non-homeotropic (planar) alignment.

Q4: My DSC cooling curve shows a crystallization peak at a much lower temperature than the melting peak on heating. Why is this, and how do I find the true melting point?

A4: This phenomenon is called supercooling, and it is very common for liquid crystals.[9] The material remains in a liquid or liquid crystalline state below its thermodynamic freezing point because the kinetics of crystal nucleation are slow. The melting point observed on the second heating scan (after a controlled cooling cycle) is generally considered the true thermodynamic melting point. The first heating scan provides information on the sample's thermal history from its initial crystallization, while the second heating scan reveals its intrinsic properties after that history has been erased.[3]

Data Presentation: Impact of Molecular Structure on Transition Temperatures

The following table summarizes quantitative data on how modifications to molecular structure can influence the melting (Tₘ) and clearing (T꜀) temperatures, thereby altering the liquid crystal range (ΔT = T꜀ - Tₘ).

Molecular Modification Reference Compound Tₘ (°C) T꜀ (°C) ΔT (°C) Modified Compound Tₘ (°C) T꜀ (°C) ΔT (°C) Key Observation
Lateral Fluorine Substitution Non-fluorinated Tolane125.1215.490.3Mono-fluorinated Tolane75.8210.5134.7Lateral fluorine dramatically lowers the melting point, widening the nematic range.[1]
Terminal Alkyl Chain Length 2,5-bis(4-propylphenylethynyl)thiophene148215672,5-bis(4-heptylphenylethynyl)thiophene11020898Increasing alkyl chain length lowers Tₘ more than T꜀, broadening the nematic range.[4]
Terminal Polar Group Unsubstituted Benzoate (Non-mesomorphic)---Chloro-substituted Benzoate123.7224.3100.6Adding a terminal polar group induces mesomorphism and creates a wide nematic range.[10]

Experimental Protocols

Protocol 1: Characterization by Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.[11][12][13]

1. Sample Preparation:

  • Weigh 2-5 mg of your liquid crystal sample into a clean aluminum DSC pan.
  • Hermetically seal the pan using a sample press. This prevents sample loss due to sublimation or evaporation.
  • Prepare an empty, sealed aluminum pan to use as a reference.

2. Instrument Setup and Calibration:

  • Place the sample pan and the reference pan into the DSC cell.
  • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.
  • Perform a temperature and enthalpy calibration using a standard with a known melting point, such as indium.

3. Thermal Program (Heating-Cooling-Heating Cycle):

  • Segment 1 (Equilibration): Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25 °C).
  • Segment 2 (First Heating): Heat the sample at a controlled rate (a standard rate is 10 °C/min) to a temperature well above the final transition into the isotropic liquid (e.g., 20 °C above the expected T꜀). This scan erases the sample's previous thermal history.
  • Segment 3 (Isothermal Hold): Hold the sample at the high temperature for 2-5 minutes to ensure it has fully transitioned to the isotropic phase.
  • Segment 4 (Controlled Cooling): Cool the sample at the same controlled rate (e.g., 10 °C/min) back to the starting temperature.
  • Segment 5 (Second Heating): Heat the sample again at the same rate to record the transitions of a sample with a controlled thermal history.

4. Data Analysis:

  • Identify endothermic peaks (heat absorption) on heating, which correspond to transitions like crystal-to-mesophase and mesophase-to-isotropic.
  • Identify exothermic peaks (heat release) on cooling, corresponding to transitions like isotropic-to-mesophase and mesophase-to-crystal.
  • The onset temperature of a peak is typically taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition (ΔH).

Protocol 2: Phase Identification by Polarized Optical Microscopy (POM)

POM is the primary technique used to identify specific liquid crystal phases by observing their unique optical textures.[14][15][16]

1. Sample Preparation:

  • Place a small amount (a few micrograms) of your sample onto a clean glass microscope slide.
  • Place a coverslip over the sample.
  • Heat the slide on a hot stage to melt the sample into the isotropic liquid phase. The liquid will spread into a thin film between the slide and coverslip by capillary action.
  • Cool the sample slowly into the liquid crystal phase.

2. Microscope Setup:

  • Place the slide on the hot stage of the polarizing microscope.
  • Cross the polarizers by inserting both the polarizer (below the sample) and the analyzer (above the sample) into the light path and rotating one until the field of view is maximally dark (extinguished).
  • Focus on the sample.

3. Observation and Identification:

  • Slowly heat and cool the sample using the hot stage controller, typically at a rate of 1-5 °C/min.
  • Observe the sample through the eyepieces. As the sample transitions from the isotropic liquid (dark) into a liquid crystal phase, characteristic birefringent textures will appear.
  • Record the temperatures at which these textures appear and disappear. Compare the observed textures to reference images to identify the phase type (e.g., nematic, smectic A, smectic C).
  • Nematic (N): Often shows a "Schlieren" texture with dark brushes or a "marbled" appearance.
  • Smectic A (SmA): Typically exhibits "focal-conic fan" textures.
  • Smectic C (SmC): Similar to SmA but often with broken fans or other variations due to the molecular tilt.

Visualizations

Molecular Structure and Mesophase Stability

The stability of the liquid crystal phase, and thus its temperature range, is a delicate balance between factors that promote crystalline order (strong intermolecular attractions) and those that favor the disordered isotropic liquid (thermal motion). Molecular engineering targets these factors.

Molecular_Strategy cluster_melting Factors Lowering Melting Point (Tₘ) cluster_clearing Factors Raising Clearing Point (T꜀) Lateral_Substituents Broad Lateral Substituents (e.g., -F, -CH₃) Result Wider Liquid Crystalline Range (ΔT = T꜀ - Tₘ) Lateral_Substituents->Result Disrupts crystal packing Non_Linear_Core Non-Linear Core Shape Non_Linear_Core->Result Reduces packing efficiency Long_Flexible_Chains Long, Flexible Terminal Chains Long_Flexible_Chains->Result Increases entropy Rigid_Core Rigid, Linear Core (e.g., Biphenyl) Rigid_Core->Result Enhances anisotropy Strong_Dipoles Strong Terminal Dipoles (e.g., -CN, -NO₂) Strong_Dipoles->Result Increases intermolecular forces Pi_Conjugation Extended π-Conjugation in Core Pi_Conjugation->Result Stabilizes mesophase

Caption: Key molecular strategies to widen the liquid crystal temperature range.

Troubleshooting Workflow: No Observed Mesophase

This flowchart provides a logical sequence of steps to follow when a liquid crystal phase is not observed as expected.

Troubleshooting_Workflow Check_Cooling Perform Full Heating-Cooling Cycle on DSC Phase_On_Cooling Phase Observed on Cooling? Check_Cooling->Phase_On_Cooling Monotropic Conclusion: Material is Monotropic Phase_On_Cooling->Monotropic Yes No_Phase No Phase Observed on Cooling Phase_On_Cooling->No_Phase No Check_POM Observe on POM Hot Stage No_Phase->Check_POM POM_Dark Sample Appears Dark on Cooling? Check_POM->POM_Dark Shear_Sample Apply Mechanical Shear or Use Conoscopy POM_Dark->Shear_Sample Yes Check_Purity Check Sample Purity (e.g., NMR, LC-MS) POM_Dark->Check_Purity No, Textures Seen but Disappear Quickly Homeotropic Conclusion: Homeotropic Alignment Likely Shear_Sample->Homeotropic Impure Impure? Check_Purity->Impure Purify Action: Purify Sample (e.g., Recrystallize) Impure->Purify Yes No_LC_Phase Conclusion: Compound is Non-Mesomorphic Impure->No_LC_Phase No, Sample is Pure Start Start Purify->Start Re-test Experimental_Workflow Synthesis Compound Synthesis & Purification DSC_Screening 1. DSC Screening (10°C/min Heat-Cool-Heat) Get_Temps Identify Approximate Transition Temps (Tₘ, T꜀) DSC_Screening->Get_Temps POM_ID 2. POM with Hot Stage Get_Temps->POM_ID Identify_Phases Identify Mesophase Types (N, SmA, etc.) by Texture POM_ID->Identify_Phases DSC_Slow 3. Slow-Scan DSC (1-2°C/min) Identify_Phases->DSC_Slow Confirm_Temps Confirm Transition Temps & Measure Enthalpy (ΔH) DSC_Slow->Confirm_Temps Further_Analysis Further Characterization (X-Ray, Dielectric, etc.) Confirm_Temps->Further_Analysis

References

Technical Support Center: Purification of Crude Benzoic Acid from Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude benzoic acid obtained from oxidation processes, such as the oxidation of toluene (B28343).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of benzoic acid.

Issue 1: Low Yield of Purified Benzoic Acid After Recrystallization

Potential Cause Troubleshooting Step
Excessive Solvent Usage During the dissolution of crude benzoic acid, use the minimum amount of hot solvent necessary to fully dissolve the solid. Using too much solvent will keep more of the benzoic acid dissolved even after cooling, thus reducing the yield of crystals.[1][2]
Premature Crystallization If the solution cools too quickly during hot filtration to remove insoluble impurities, some benzoic acid may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and keep the solution hot throughout the filtration process.[3][4]
Incomplete Crystallization After dissolving the benzoic acid in hot solvent, allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][5] Rapid cooling can lead to the formation of small, impure crystals and may not allow for complete crystallization.[5]
Loss During Filtration Ensure that the filter paper is properly fitted in the Buchner or Hirsch funnel to prevent loss of crystals into the filtrate. Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

Issue 2: Purified Benzoic Acid is Still Impure (e.g., low melting point, discoloration)

Potential Cause Troubleshooting Step
Insoluble Impurities Present If the crude benzoic acid contains insoluble impurities, they should be removed by hot gravity filtration of the dissolved sample before cooling and crystallization.[1][6]
Colored Impurities If the recrystallized benzoic acid has a persistent color, this may be due to colored organic impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7][8] The charcoal adsorbs the colored impurities.[4]
Rapid Crystallization Cooling the solution too quickly can trap impurities within the crystal lattice.[4][5] Allow the solution to cool slowly to form larger, purer crystals.[5][7]
Insufficient Washing The surface of the crystals may be coated with impure mother liquor. Wash the filtered crystals with a small amount of ice-cold solvent to remove these residual impurities.[9]

Issue 3: No Crystals Form Upon Cooling

Potential Cause Troubleshooting Step
Too Much Solvent If the solution is too dilute, the benzoic acid will remain in solution even at low temperatures.[1][10] Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[1][10]
Supersaturated Solution Sometimes a solution can become supersaturated and crystallization will not initiate. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a "seed" crystal of pure benzoic acid.[5][11]
Insufficient Cooling Ensure the solution has been adequately cooled. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4][11]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude benzoic acid from toluene oxidation?

A1: Common impurities include unreacted toluene, intermediate products like benzaldehyde (B42025) and benzyl (B1604629) alcohol, and by-products such as benzyl benzoate.[12][13] Catalysts used in the oxidation process may also be present.

Q2: What is the best solvent for recrystallizing benzoic acid?

A2: Water is a commonly used and effective solvent for the recrystallization of benzoic acid. Benzoic acid has low solubility in cold water but is significantly more soluble in hot water, which is the ideal characteristic for a recrystallization solvent.[6][11][14] Organic solvents like ethanol, methanol, and acetone (B3395972) can also be used.[14]

Q3: How can I determine the purity of my recrystallized benzoic acid?

A3: A common and effective method is to measure the melting point of your sample. Pure benzoic acid has a sharp melting point range (around 122-123°C).[15] Impurities will typically cause the melting point to be lower and the range to be broader.[3][16]

Q4: What is sublimation and when should it be used to purify benzoic acid?

A4: Sublimation is a process where a solid transitions directly into a gas without passing through a liquid phase.[15][17] This technique can be used to purify benzoic acid, especially for removing non-volatile impurities.[17] The impure benzoic acid is heated, and the benzoic acid vapor is then cooled to form pure crystals on a cold surface.[17][18]

Q5: Can solvent extraction be used to purify benzoic acid?

A5: Yes, chemically active solvent extraction is a powerful technique. Benzoic acid, being an acid, will react with a base like sodium hydroxide (B78521) to form its water-soluble salt, sodium benzoate.[19][20][21] This allows it to be extracted from an organic solvent (like diethyl ether) into an aqueous layer, leaving behind neutral organic impurities.[20][21] The benzoic acid can then be regenerated by acidifying the aqueous layer.[19][20][21]

Experimental Protocols

Protocol 1: Recrystallization of Benzoic Acid from Water

  • Dissolution: In an Erlenmeyer flask, add the crude benzoic acid. Add a minimal amount of deionized water and heat the mixture on a hot plate.[11][22] Continue to add small portions of hot water until the benzoic acid is completely dissolved.[7][11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[7] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove any insoluble impurities and activated charcoal.[1][7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.[5][11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11][22]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.[1]

  • Drying: Allow the crystals to dry completely on a watch glass or in a desiccator.[16][22]

Protocol 2: Sublimation of Benzoic Acid

  • Setup: Place the impure benzoic acid in a sublimation apparatus. This typically consists of a vessel to hold the sample and a cold surface (a "cold finger") for the purified solid to condense on.[18]

  • Heating and Vacuum: Gently heat the sample under a vacuum.[18] The benzoic acid will sublime, turning directly from a solid to a gas.

  • Condensation: The benzoic acid vapor will condense as pure crystals on the cold surface.[18]

  • Collection: Once the sublimation is complete, carefully remove the cold finger and scrape off the purified benzoic acid crystals.[17][18]

Data Presentation

Table 1: Solubility of Benzoic Acid in Water at Different Temperatures

Temperature (°C)Solubility (g / 100 mL)
0~0.17[14]
20~0.29
25~0.34[23]
75~2.15[14]
100~5.63[14]

Table 2: Solubility of Benzoic Acid in Various Solvents

SolventSolubility
WaterSparingly soluble in cold, more soluble in hot[14]
EthanolSoluble[24]
Diethyl EtherSoluble[24]
BenzeneSoluble[14]
AcetoneSoluble[14]
Carbon TetrachlorideSoluble[14]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Benzoic Acid B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (removes insolubles) B->C D Clear Hot Solution C->D E Slow Cooling to Room Temp D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Benzoic Acid I->J

Caption: Workflow for the purification of benzoic acid by recrystallization.

Troubleshooting_Low_Yield cluster_solutions A Low Yield? B Premature Crystallization during filtration? A->B Yes C Too much solvent used? B->C No Sol1 Use pre-heated glassware for hot filtration. B->Sol1 Yes D Incomplete Crystallization? C->D No Sol2 Use minimum amount of hot solvent. C->Sol2 Yes Sol3 Allow slow cooling before ice bath. D->Sol3 Yes

Caption: Decision tree for troubleshooting low yield in benzoic acid recrystallization.

References

Validation & Comparative

Comparative Guide to Purity Validation of 4-(Heptyloxy)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 4-(Heptyloxy)benzoic acid purity. The information presented is supported by a detailed experimental protocol and comparative data to aid in the selection of the most appropriate analytical method.

Primary Recommended Method: Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[1] For a non-volatile and moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice due to its high resolution, sensitivity, and suitability for quantitative analysis. In RP-HPLC, the separation is based on the hydrophobic interactions between the analyte, a non-polar stationary phase (typically C18), and a polar mobile phase.[2]

Key Advantages of HPLC for this compound Analysis:
  • High Resolution: Capable of separating this compound from closely related impurities.

  • High Sensitivity: Can detect and quantify impurities at very low levels.[1]

  • Quantitative Accuracy: Provides precise and accurate quantification of the main compound and its impurities.

  • Robustness: Well-established methods with high reproducibility.

Comparison with Alternative Analytical Methods

While HPLC is the recommended method, other techniques can also be employed for the purity assessment of this compound. The suitability of each method depends on the specific requirements of the analysis.

Analytical Technique Principle Advantages for this compound Disadvantages for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile compounds. Excellent for quantitative analysis of the main peak and impurities.Requires reference standards for impurity identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.Excellent for identifying volatile and semi-volatile impurities. Provides structural information from mass spectra.Requires derivatization for the non-volatile carboxylic acid group, which can introduce errors. Not suitable for thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Provides comprehensive structural information. Can be used for quantitative analysis (qNMR) without a specific reference standard for each impurity.Lower sensitivity compared to HPLC and GC-MS, making it difficult to detect trace impurities. Complex spectra can be challenging to interpret for mixtures.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency and low sample consumption.Can have lower reproducibility compared to HPLC. Less suitable for neutral impurities.

Experimental Protocol: RP-HPLC Method for this compound Purity Validation

This protocol outlines a standard RP-HPLC method for determining the purity of this compound and quantifying potential impurities.

Instrumentation and Reagents
  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions
Parameter Condition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Sample Preparation
  • Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Analysis and Data Interpretation
  • Inject the reference standard solution to determine the retention time of this compound.

  • Inject the synthesized sample solution.

  • The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram (Area Percent method).

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Method Validation

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][5] This is demonstrated by the resolution of the this compound peak from other potential peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] This is typically evaluated over a range of 50-150% of the target concentration.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Potential Impurities in this compound Synthesis

The most common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzoic acid (or its ester) with a heptyl halide in the presence of a base.[7] Potential impurities arising from this synthesis include:

  • Unreacted Starting Materials: 4-hydroxybenzoic acid and the heptyl halide (e.g., 1-bromoheptane).

  • Byproducts: Dialkylated products (if diol impurities are present) and elimination products (heptene).

  • Side-reaction Products: For example, if ethanol (B145695) is used as a solvent, ethyl 4-(heptyloxy)benzoate could be formed.

  • Degradation Products: The compound can be sensitive to light and strong oxidizing agents.[4]

Workflow and Visualization

The following diagram illustrates the logical workflow for the HPLC-based purity validation of this compound.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation & Purity Calculation prep_std Prepare Reference Standard Solution hplc_instrument HPLC System Setup (Column, Mobile Phase, Detector) prep_std->hplc_instrument prep_sample Prepare Synthesized Sample Solution prep_sample->hplc_instrument injection Inject Samples hplc_instrument->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity (Area % Method) peak_integration->purity_calc specificity Specificity linearity Linearity & Range lod_loq LOD & LOQ accuracy_precision Accuracy & Precision robustness Robustness report Generate Certificate of Analysis purity_calc->report

Caption: HPLC Purity Validation Workflow for this compound.

Conclusion

For the validation of this compound purity, RP-HPLC stands out as the most reliable and robust method, offering high resolution, sensitivity, and quantitative accuracy. While other techniques like GC-MS and NMR provide valuable structural information, they are generally less suitable for the routine quantitative purity assessment of this non-volatile compound. A well-developed and validated HPLC method, as detailed in this guide, will ensure the quality and consistency of this compound for its intended research and development applications.

References

A Comparative Analysis of 4-(Heptyloxy)benzoic Acid and 4-(Octyloxy)benzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical and liquid crystalline properties of 4-(Heptyloxy)benzoic acid and 4-(Octyloxy)benzoic acid.

This guide provides a comprehensive comparison of this compound and 4-(Octyloxy)benzoic acid, two closely related long-chain alkoxybenzoic acids. These compounds are of significant interest in materials science, particularly in the field of liquid crystals, and are also investigated for their potential biological activities. This document summarizes their key physicochemical properties, liquid crystalline behavior, and provides standardized experimental protocols for their synthesis and characterization.

Physicochemical Properties: A Comparative Overview

The addition of a single methylene (B1212753) unit in the alkyl chain, transitioning from a heptyloxy to an octyloxy group, results in measurable differences in the physicochemical properties of these benzoic acid derivatives. These differences, summarized in the table below, are critical for their application in various fields.

PropertyThis compound4-(Octyloxy)benzoic acid
Molecular Formula C₁₄H₂₀O₃[1]C₁₅H₂₂O₃[2]
Molecular Weight 236.31 g/mol [3]250.33 g/mol [2][4]
Appearance White crystalline solid/powder[3]White powder/crystal[2]
Melting Point 146 °C101-105 °C
Boiling Point Not specified~353.47 °C (rough estimate)
Solubility Soluble in water, methanol, acetone (B3395972), and ethanol (B145695).[3]Insoluble in water.[2] Soluble in hot methanol.
pKa Not specified~4.48 (Predicted)

Liquid Crystalline Behavior: The Impact of Alkyl Chain Length

Both this compound and 4-(octyloxy)benzoic acid exhibit thermotropic liquid crystalline properties, meaning they display liquid crystal phases within specific temperature ranges. The length of the flexible alkyl chain plays a crucial role in determining the type of mesophases and the transition temperatures.

Liquid Crystal PropertyThis compound4-(Octyloxy)benzoic acid
Mesophases Observed Nematic, SmecticNematic, Smectic
Crystalline to Isotropic Transition 146 °C-
Crystalline to Smectic Transition -101 °C
Smectic to Nematic Transition <92 °C (Nematic to Smectic)108 °C
Nematic to Isotropic Transition 98 °C147 °C

The longer octyloxy chain in 4-(octyloxy)benzoic acid promotes a more ordered smectic phase at a lower temperature compared to the heptyloxy analogue. This is a critical consideration for the design of liquid crystal materials with specific operating temperature ranges.

Synthesis and Experimental Protocols

The synthesis of this compound and 4-(octyloxy)benzoic acid can be achieved through a standard Williamson ether synthesis, a reliable and widely used method for preparing ethers.

General Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p-Hydroxybenzoic_acid p-Hydroxybenzoic acid Solvent Acetone or Ethanol p-Hydroxybenzoic_acid->Solvent Alkyl_Bromide 1-Bromoheptane or 1-Bromooctane (B94149) Alkyl_Bromide->Solvent Base Potassium Carbonate Base->Solvent Reflux Reflux Solvent->Reflux Filtration Filtration Reflux->Filtration Acidification Acidification Filtration->Acidification Recrystallization Recrystallization Acidification->Recrystallization Product 4-(Alkyloxy)benzoic acid Recrystallization->Product

Caption: General workflow for the synthesis of 4-(alkyloxy)benzoic acids.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the general procedure for the synthesis of this compound and 4-(octyloxy)benzoic acid.

Materials:

  • p-Hydroxybenzoic acid

  • 1-Bromoheptane or 1-Bromooctane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add the corresponding 1-bromoalkane (1.1 eq) (1-bromoheptane for this compound or 1-bromooctane for 4-(octyloxy)benzoic acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.

  • Acidification: Dissolve the resulting residue in water and acidify with 1 M hydrochloric acid until a white precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 4-(alkyloxy)benzoic acid.

  • Characterization: Dry the purified product under vacuum and characterize by melting point determination, and ¹H NMR and ¹³C NMR spectroscopy.

Characterization Protocols

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the phase transition temperatures and associated enthalpy changes.

  • Procedure: A small sample (5-10 mg) is hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic). A subsequent cooling scan at the same rate is performed to observe the corresponding exothermic transitions.

Polarized Optical Microscopy (POM):

  • Purpose: To visually identify the different liquid crystal mesophases based on their unique optical textures.

  • Procedure: A small amount of the sample is placed on a microscope slide and covered with a coverslip. The slide is placed on a hot stage attached to a polarized light microscope. The sample is heated and cooled while observing the changes in texture through the crossed polarizers. Nematic phases typically exhibit a Schlieren texture, while smectic phases show focal-conic or fan-like textures.

Structure-Property Relationship in Liquid Crystal Behavior

The length of the terminal alkyl chain in 4-alkoxybenzoic acids has a predictable effect on their liquid crystalline properties. This relationship is a fundamental concept in the design of liquid crystal materials.

G cluster_structure Molecular Structure cluster_properties Physical Properties cluster_lc_behavior Liquid Crystal Behavior Alkyl_Chain Alkyl Chain Length (Heptyl vs. Octyl) Intermolecular_Interactions Intermolecular Interactions (van der Waals forces) Alkyl_Chain->Intermolecular_Interactions Influences Molecular_Packing Molecular Packing Efficiency Intermolecular_Interactions->Molecular_Packing Determines Mesophase_Type Mesophase Type (Nematic vs. Smectic) Molecular_Packing->Mesophase_Type Dictates Transition_Temperatures Phase Transition Temperatures Molecular_Packing->Transition_Temperatures Affects

Caption: Relationship between alkyl chain length and liquid crystal properties.

An increase in the alkyl chain length from heptyl to octyl leads to stronger van der Waals interactions between the molecules. This enhanced intermolecular attraction favors a more ordered arrangement, promoting the formation of the smectic phase, which has a higher degree of positional order than the nematic phase. Consequently, 4-(octyloxy)benzoic acid exhibits a stable smectic phase, which is not as prominently observed in this compound under the same conditions.

Applications and Future Directions

Both this compound and 4-(octyloxy)benzoic acid are primarily used as intermediates in the synthesis of more complex liquid crystal molecules for applications in displays, smart windows, and other electro-optical devices.[5][6] Their ability to form hydrogen-bonded dimers is a key feature that influences their self-assembly and mesomorphic behavior.

Furthermore, derivatives of 4-alkoxybenzoic acids have been investigated for their biological activities, including potential antimicrobial and antiviral properties.[7] The lipophilic nature of the alkyl chain can influence the interaction of these molecules with biological membranes, making them interesting candidates for further investigation in drug development.

References

Structure-Property Relationships in the p-Alkoxybenzoic Acid Series: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-alkoxybenzoic acid series represents a fascinating class of molecules that exhibit rich thermotropic liquid crystalline behavior. This guide provides a comparative analysis of their structure-property relationships, focusing on the influence of the alkoxy chain length on their mesomorphic properties. The data presented herein is compiled from peer-reviewed literature to facilitate research and development in materials science and drug delivery systems where liquid crystalline properties are of interest.

Core Concepts: Self-Assembly and Mesophase Formation

The liquid crystalline behavior of p-alkoxybenzoic acids arises from a two-step self-assembly process.[1][2][3][4] Firstly, two p-alkoxybenzoic acid molecules form a hydrogen-bonded dimer, creating a more elongated, rod-like (calamitic) supramolecular structure.[1][2][3][4] Subsequently, these dimers self-assemble into ordered, yet fluid, liquid crystalline phases at temperatures intermediate between the crystalline solid and the isotropic liquid states.[1][2][3][4] The length of the flexible alkoxy chain plays a crucial role in determining the type and stability of the observed mesophases.

Comparative Analysis of Thermal Properties

The thermal properties of the p-alkoxybenzoic acid homologous series have been extensively studied. The following table summarizes the transition temperatures and corresponding enthalpy changes for the series from n-propyl to n-octadecyl, as determined by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Alkoxy Chain Length (n)AbbreviationCrystal to Nematic/Smectic Transition T_m (°C)Nematic to Isotropic Transition T_i (°C)Smectic C to Nematic Transition T_SC-N (°C)Enthalpy of Fusion ΔH_m (kJ/mol)Enthalpy of Clearing ΔH_i (kJ/mol)
3Propyloxy140.5147.0-25.10.54
4Butyloxy147.0160.5-29.30.63
5Pentyloxy105.0153.5-24.70.59
6Hexyloxy107.5154.0-28.50.67
7Heptyloxy98.0147.592.028.00.50
8Octyloxy101.0147.0107.533.10.54
9Nonyloxy99.5144.0114.533.90.59
10Decyloxy102.0142.5124.038.50.63
12Dodecyloxy106.0139.0127.545.20.71
14Tetradecyloxy110.0135.5128.052.30.75
16Hexadecyloxy114.0132.5128.560.20.84
18Octadecyloxy117.5130.0129.068.20.92

Data extracted from "Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl" by W. H. de Jeu and Th. W. Lathouwers.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for the synthesis and characterization of p-alkoxybenzoic acids.

Synthesis of p-Alkoxybenzoic Acids via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of p-alkoxybenzoic acids.

Materials:

Procedure:

  • In a round-bottom flask, dissolve p-hydroxybenzoic acid in ethanol.

  • Add a stoichiometric amount of potassium hydroxide to the solution to form the potassium salt of p-hydroxybenzoic acid.

  • To this solution, add the corresponding alkyl bromide.

  • The reaction mixture is then refluxed for several hours to facilitate the nucleophilic substitution reaction.

  • After reflux, the solvent is removed under reduced pressure.

  • The resulting solid is dissolved in water and acidified with hydrochloric acid to precipitate the crude p-alkoxybenzoic acid.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and associated enthalpy changes.

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure:

  • A small sample (typically 2-10 mg) of the p-alkoxybenzoic acid is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min, under an inert nitrogen atmosphere.

  • The heat flow to the sample is monitored as a function of temperature.

  • Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the peak area is used to calculate the enthalpy of the transition.

Characterization by Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystalline phases based on their unique optical textures.

Instrument: A polarizing microscope equipped with a hot stage and a camera.

Procedure:

  • A small amount of the p-alkoxybenzoic acid is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed on the hot stage of the polarizing microscope.

  • The sample is heated and cooled at a controlled rate, typically a few degrees per minute.

  • The sample is observed between crossed polarizers as a function of temperature.

  • The distinct birefringent textures characteristic of nematic (e.g., schlieren or threaded) and smectic (e.g., focal conic or fan-shaped) phases are observed and recorded.

  • The temperatures at which these textures appear and disappear are noted as the phase transition temperatures.

Visualizations

Structure-Property Relationship in p-Alkoxybenzoic Acids

The following diagram illustrates the relationship between the alkyl chain length of p-alkoxybenzoic acids and the resulting liquid crystalline phases. As the chain length increases, a transition from a purely nematic phase to a system exhibiting both smectic and nematic phases is observed.

StructureProperty cluster_structure Molecular Structure cluster_property Liquid Crystalline Property Structure p-Alkoxybenzoic Acid (Increasing Alkyl Chain Length) Nematic Nematic Phase Structure->Nematic Short Chains (n=3-6) Smectic Smectic Phase Structure->Smectic Longer Chains (n>=7) Smectic->Nematic On Heating

Alkoxy chain length determines the liquid crystal phase.
Experimental Workflow for Characterization

This diagram outlines the general workflow for the synthesis and characterization of p-alkoxybenzoic acids to determine their structure-property relationships.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start p-Hydroxybenzoic Acid + Alkyl Bromide Reaction Williamson Ether Synthesis Start->Reaction Purification Recrystallization Reaction->Purification Product Pure p-Alkoxybenzoic Acid Purification->Product DSC Differential Scanning Calorimetry (DSC) Product->DSC POM Polarized Optical Microscopy (POM) Product->POM Data Transition Temperatures & Enthalpies DSC->Data Texture Liquid Crystal Textures POM->Texture

Experimental workflow for p-alkoxybenzoic acid analysis.

References

A Comparative Analysis of Nematic and Smectic Phases in Alkyloxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal and rheological properties of homologous series of p-n-alkoxybenzoic acids reveals a clear structure-property relationship, with the length of the alkyl chain dictating the nature of the observed liquid crystalline phases. This guide provides a comprehensive comparison of the nematic and smectic phases exhibited by these compounds, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Thermal Properties of p-n-Alkyloxybenzoic Acids (nOBA)

The following table summarizes the phase transition temperatures for a homologous series of p-n-alkoxybenzoic acids. As the length of the alkyloxy chain (n) increases, a transition from purely nematic to both nematic and smectic phases is observed. For longer chain lengths (n ≥ 7), a smectic C phase emerges.[1] The transition from a crystalline solid is denoted as Cr, the nematic phase as N, the smectic C phase as SmC, and the isotropic liquid as I.

Compound (nOBA)nT_Cr-N/SmC (°C)T_SmC-N (°C)T_N-I (°C)
Butyloxybenzoic Acid4147-160
Pentyloxybenzoic Acid5138-152
Hexyloxybenzoic Acid6142-154
Heptyloxybenzoic Acid798105147
Octyloxybenzoic Acid8100108147
Nonyloxybenzoic Acid995114143
Decyloxybenzoic Acid1097120142
Dodecyloxybenzoic Acid12102127138

Rheological Behavior

Viscometric studies of alkyloxybenzoic acids indicate distinct differences between the nematic and smectic phases. The nematic phase typically exhibits Newtonian viscosity, where the viscosity is independent of the shear rate. In contrast, the smectic phase is characterized by non-Newtonian, shear-thinning behavior, where the viscosity decreases with an increasing shear rate.[2][3] This difference is attributed to the layered structure of the smectic phase, which can be disrupted by shear forces.

Experimental Protocols

The characterization of the nematic and smectic phases of alkyloxybenzoic acids relies on a suite of complementary experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystalline materials.[4]

Methodology:

  • Sample Preparation: A small amount of the alkyloxybenzoic acid sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference to ensure accurate heat flow measurements.[4]

  • Thermal Program: The sample and reference are placed in the DSC instrument and subjected to a controlled heating and cooling cycle. A typical program involves:

    • Equilibration at a temperature below the lowest expected transition temperature.

    • Heating at a constant rate (e.g., 10 °C/min) to a temperature above the clearing point (transition to the isotropic liquid).

    • Holding at the high temperature for a few minutes to ensure complete melting.

    • Cooling at the same constant rate back to the starting temperature.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic peaks during heating and exothermic peaks during cooling correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the integrated peak area provides the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential qualitative technique for identifying and characterizing liquid crystal phases based on their unique optical textures.[5]

Methodology:

  • Sample Preparation: A small quantity of the alkyloxybenzoic acid is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling: The slide is placed on a hot stage, which allows for precise temperature control. The sample is heated and cooled while being observed through a polarizing microscope with crossed polarizers.

  • Texture Identification:

    • Nematic Phase: Characterized by a "schlieren" or "marbled" texture, which arises from the continuous variation of the director orientation.

    • Smectic C Phase: Often exhibits a "broken fan" or "schlieren" texture. The viscosity is noticeably higher than that of the nematic phase.

    • Isotropic Liquid: Appears completely dark between crossed polarizers as it is optically isotropic.

  • Transition Temperature Determination: The temperatures at which these characteristic textures appear and disappear are recorded as the phase transition temperatures.

X-ray Diffraction (XRD)

XRD is a powerful tool for elucidating the molecular arrangement within different liquid crystal phases.[6][7]

Methodology:

  • Sample Preparation: The alkyloxybenzoic acid sample is loaded into a thin-walled glass capillary tube (typically 1-2 mm in diameter).

  • Temperature Control: The capillary is mounted in a temperature-controlled holder within the XRD instrument.

  • Data Acquisition: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected at various angles.

  • Phase Identification:

    • Nematic Phase: The XRD pattern shows a diffuse, broad peak in the wide-angle region, indicating short-range positional order. In the small-angle region, there is no distinct peak, confirming the absence of long-range layered ordering.[7]

    • Smectic Phase: The presence of a layered structure in the smectic phase gives rise to one or more sharp, well-defined Bragg reflections in the small-angle region. The position of these peaks can be used to calculate the layer spacing.[6] The wide-angle region still shows a diffuse peak, indicating liquid-like order within the layers.

Mandatory Visualization

G cluster_input Alkyloxybenzoic Acid Homologous Series cluster_processing Phase Behavior cluster_output Observed Liquid Crystal Phases n Number of Carbons (n) in Alkyl Chain ShortChain Short Chain (n < 7) n->ShortChain Influences LongChain Long Chain (n >= 7) n->LongChain Influences Nematic Nematic Phase ShortChain->Nematic Exhibits LongChain->Nematic Exhibits Smectic Smectic Phase LongChain->Smectic Also Exhibits

Caption: Logical workflow illustrating the influence of alkyl chain length on the observed liquid crystal phases in alkyloxybenzoic acids.

References

A Comparative Guide to the Validation of Analytical Methods for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the validation of benzoic acid and its derivatives. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance of various techniques, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] Key validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, include accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness.[2][3][4]

Comparison of Analytical Method Performance

High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are two of the most prevalent techniques for the analysis of benzoic acid and its derivatives. Gas Chromatography (GC) is also utilized, particularly for volatile derivatives or after a derivatization step.[5][6] Acid-base titration offers a simple, cost-effective method for assaying bulk drug substances but lacks specificity.[7]

The following tables summarize the performance data for different analytical methods applied to benzoic acid and its derivatives, compiled from various validated methods.

Table 1: Performance Characteristics of HPLC Methods
AnalyteMethodLinearity (Concentration Range)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Benzoic AcidHPLC-DAD5-200 µg/mL0.999885.61-102.041.840.421.14[8][9]
4-Hydroxybenzoic AcidHPLC0.5033-4.0264 µg/mL>0.99994.6-107.2<2.00.10070.5033[10]
Sorbic Acid, Benzoic Acid, NatamycinHPLC-UVNot SpecifiedNot Specified83.0-110.2Intra-day: 5.3-6.7, Inter-day: 7.6-9.20.391.3[11]
Table 2: Performance Characteristics of UV-Vis Spectrophotometric Methods
AnalyteMethodLinearity (Concentration Range)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Benzoic AcidUV-Vis1-10 µg/mL0.999597.25-99.54Not SpecifiedNot SpecifiedNot Specified[12][13]
Table 3: Performance Characteristics of Gas Chromatography (GC) Methods
AnalyteMethodLinearity (Concentration Range)Accuracy (% Recovery)Precision (% RSD)LOD (ng/mL)LOQ (ng/mL)Reference
Benzoic AcidGC-ECDDown to 10 ng/mLNot SpecifiedNot SpecifiedNot Specified10Not Specified[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol for Benzoic Acid[8][9]
  • Column: Germini-C18 modified silica (B1680970) column (50 mm x 4.6 mm i.d., 5 µm particle diameter).[8][9]

  • Mobile Phase: A mixture of 0.05 M ammonium (B1175870) acetate (B1210297) (pH 4.4) and methanol (B129727) in a 60:40 (% v/v) ratio.[8][9]

  • Flow Rate: 1 mL/min.[8][9]

  • Detection: Diode-array detector (DAD) at 234 nm.[8][9]

  • Sample Preparation: Extraction with a mixture of methanol and water (60:40, v/v).[9]

UV-Vis Spectrophotometric Protocol for Benzoic Acid[15]
  • Principle: Preservatives are extracted from food samples by steam distillation and then purified by solvent extraction. The absorbance of the acidified preservative in the extract solution is then measured at its specific maximum absorption wavelength using a UV spectrophotometer.[15]

  • Sample Preparation:

    • Homogenize the sample and transfer a known quantity to a distillation flask.

    • Acidify the sample and perform steam distillation, collecting the distillate.

    • Extract the distillate with an organic solvent like ether after acidification and addition of a salt.

    • The ether extract is then extracted with a sodium bicarbonate solution.

    • The bicarbonate extract is neutralized and diluted to a known volume.[15]

  • Analysis: The absorbance of the final solution is measured using a UV spectrophotometer at the maximum absorption wavelength for benzoic acid (typically around 230 nm).[12][15]

Gas Chromatography (GC) Protocol for Benzoic Acid[14]
  • Principle: Benzoic acid is extracted from the sample and then derivatized to a more volatile form for analysis by GC with an electron-capture detector (ECD).[14]

  • Sample Preparation and Derivatization:

    • Add an internal standard to the sample (plasma or urine).

    • Extract the benzoic acid at an acidic pH into diethyl ether.

    • Derivatize both the benzoic acid and the internal standard with pentafluorobenzyl bromide.[14]

  • Analysis: The derivatives are then determined by gas chromatography using a 63Ni electron-capture detector.[14]

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.[2][3][16]

Analytical Method Validation Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Documentation define_purpose Define Analytical Procedure's Purpose develop_method Develop Analytical Method define_purpose->develop_method define_validation_params Define Validation Parameters develop_method->define_validation_params specificity Specificity define_validation_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: General workflow for analytical method validation.

Experimental Workflow for HPLC Analysis

The diagram below outlines the typical experimental workflow for the analysis of benzoic acid derivatives using HPLC.

HPLC Analysis Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing sample_prep Sample Preparation (Extraction, Dilution) system_equilibration System Equilibration sample_prep->system_equilibration standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->system_equilibration mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->system_equilibration injection Sample/Standard Injection system_equilibration->injection chrom_separation Chromatographic Separation injection->chrom_separation detection Detection (e.g., DAD) chrom_separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analytes calibration_curve->quantification

Caption: Experimental workflow for HPLC analysis.

References

A Comparative DFT Guide to 4-(Heptyloxy)benzoic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(heptyloxy)benzoic acid and its analogues, leveraging Density Functional Theory (DFT) studies to elucidate their structural, electronic, and spectroscopic properties. The information herein is compiled from various experimental and computational studies, offering insights into the behavior of these liquid crystalline compounds.

Introduction to Alkoxybenzoic Acids

This compound belongs to the family of 4-alkoxybenzoic acids, which are known for their liquid crystalline properties.[1][2] These molecules typically form dimers through hydrogen bonding between their carboxylic acid groups.[1][2] The length of the alkoxy chain and the substitution pattern on the benzoic acid ring significantly influence their mesomorphic behavior and other physicochemical properties.[1][3] DFT calculations have proven to be a valuable tool in understanding these structure-property relationships.[3][4]

Comparative Analysis of Structural and Electronic Properties

DFT studies on analogues of this compound, such as other 4-n-alkoxybenzoic acids and their meta-isomers (3-n-alkanoyloxy benzoic acids), reveal key differences in their stability and electronic characteristics.

Table 1: Comparison of Computed Reactivity Parameters for Alkanoyloxy Benzoic Acid Analogues [3]

Compound FamilyKey FindingImplication
4-n-alkanoyloxy benzoic acids (para-derivatives)More stable than meta-substituted analogues.Stronger hydrogen bonding interactions lead to greater stability.
3-n-alkanoyloxy benzoic acids (meta-derivatives)Energy band gaps are slightly higher than para-derivatives.The position of the ester moiety has a significant impact on the reactivity of the acids.

Table 2: Optical Properties of Alkanoyloxy Benzoic Acid Analogues [3]

PropertyObservation with Increasing Alkyl Chain LengthComparison between 3- and 4- substituted analogues
UV-Vis Absorption Blue shift in the absorbance spectra.3-n-alkanoyloxy benzoic acid derivatives have slightly higher energy band gaps.[3]
Photoluminescence (PL) Red shift in the emission spectra.3-n-alkanoyloxy benzoic acids have a slightly longer fluorescence lifetime.[3]

Experimental and Computational Methodologies

The insights presented in this guide are based on a combination of experimental techniques and computational DFT studies.

Experimental Protocols
  • Synthesis: Analogues of this compound, such as 3- and 4-n-alkanoyloxy benzoic acids, are typically synthesized through a condensation reaction between the corresponding hydroxybenzoic acid and an acyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as dimethylaminopyridine (DMAP).[3]

  • Characterization: The synthesized compounds are characterized using standard analytical techniques including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[3]

    • Differential Scanning Calorimetry (DSC): To investigate the thermal and mesomorphic properties.[3]

    • Polarized Optical Microscopy (POM): To identify the types of liquid crystalline phases.[3]

    • UV-Vis and Photoluminescence Spectroscopy: To study the optical properties of the materials.[3]

DFT Computational Details
  • Software: Gaussian 09 is a commonly used software package for DFT calculations.[5]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed.[5][6]

  • Basis Set: The 6-311+G(d,p) basis set is often used to provide a good balance between accuracy and computational cost for geometry optimization and property calculations.[5]

  • Calculations Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecules.[5][6]

    • Vibrational Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to simulate infrared and Raman spectra.[6][7]

    • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the electronic properties and reactivity.[3][5]

    • Time-Dependent DFT (TD-DFT): To simulate electronic absorption spectra (UV-Vis).[7][8]

Visualizing Molecular Interactions and Workflows

The following diagrams illustrate key concepts and workflows relevant to the study of this compound and its analogues.

G Hydrogen-Bonded Dimer Formation in 4-Alkoxybenzoic Acids cluster_0 Monomer 1 cluster_1 Monomer 2 M1 4-Alkoxybenzoic Acid R-O-Ph-COOH Dimer {Dimer | (R-O-Ph-COOH)₂} M1->Dimer Hydrogen Bond (O-H···O=C) M2 4-Alkoxybenzoic Acid R-O-Ph-COOH M2->Dimer Hydrogen Bond (C=O···H-O)

Caption: Formation of a hydrogen-bonded dimer from two 4-alkoxybenzoic acid monomers.

G General Workflow for DFT Analysis of Benzoic Acid Analogues A Molecule Design (e.g., this compound) B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Vibrational Analysis B->C D Electronic Property Calculation (HOMO, LUMO, MEP) B->D F Comparison with Experimental Data C->F E Spectra Simulation (IR, Raman, UV-Vis) D->E E->F

Caption: A typical workflow for the computational analysis of benzoic acid derivatives using DFT.

Conclusion

The comparative analysis, supported by DFT calculations, demonstrates that structural modifications, such as altering the length of the alkyl chain or the substitution position on the benzene (B151609) ring, have a pronounced effect on the stability, electronic properties, and optical behavior of alkoxybenzoic acids. For this compound and its analogues, para-substitution generally leads to more stable hydrogen-bonded dimers.[3] These computational insights, when combined with experimental data, provide a powerful approach for the rational design of new materials with tailored liquid crystalline and optoelectronic properties. Further research focusing on a systematic DFT comparison of a homologous series of 4-alkoxybenzoic acids, including this compound, would be beneficial for a more comprehensive understanding.

References

Quantitative Analysis of 4-Hydroxybenzoic Acid as a Degradation Product: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-hydroxybenzoic acid, a common degradation product of parabens and other esters used in pharmaceuticals and consumer products, is critical for stability testing, quality control, and safety assessment. This guide provides an objective comparison of the three most common analytical techniques for its determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to assist in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of 4-hydroxybenzoic acid depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its robustness, sensitivity, and high-resolution capabilities. Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and selectivity, particularly for complex matrices, but typically requires a derivatization step to increase the volatility of the analyte. UV-Visible Spectrophotometry provides a simpler and more cost-effective approach but may lack the specificity required for complex samples.

A summary of the quantitative performance of these methods is presented in Table 1.

Table 1: Comparison of Quantitative Performance for 4-Hydroxybenzoic Acid Analysis

ParameterHPLC-UVGC-MS (with Derivatization)UV-Visible Spectrophotometry (Colorimetric)
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation of volatile derivatives by boiling point, followed by mass spectrometric detection.Formation of a colored complex with a chromogenic agent, followed by measurement of absorbance.
Linearity (r²) > 0.999[1][2]Typically > 0.99Typically > 0.99
Limit of Detection (LOD) ~ 0.1 µg/mL[1][2]Method dependent, can achieve low µg/mL to ng/mL~ 0.04 µg/mL[3]
Limit of Quantification (LOQ) ~ 0.5 µg/mL[1][2]Method dependent, can achieve low µg/mL to ng/mLMethod dependent, typically in the low µg/mL range
Accuracy (Recovery) 94.6% - 107.2%[1][2]Typically 95-105%96.6% - 102.2%[3]
Precision (%RSD) < 2%[1][2]< 10%< 5%
Advantages High resolution, high sensitivity, robust, widely available.High sensitivity, high selectivity, excellent for structural elucidation.Simple, rapid, cost-effective.
Disadvantages Moderate instrument cost.Requires derivatization for non-volatile compounds, potential for thermal degradation.[4]Lower specificity, susceptible to interference from other phenolic compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative experimental protocols for the quantification of 4-hydroxybenzoic acid using HPLC-UV, GC-MS, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of 4-hydroxybenzoic acid in various matrices, including pharmaceutical formulations.

Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.[2]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).[1][2]

  • Flow Rate: Typically 1.0 mL/min.[1][2]

  • Detection Wavelength: Based on the UV spectrum of 4-hydroxybenzoic acid, a wavelength of 230 nm or 254 nm is commonly used for detection.[1][2][5]

  • Injection Volume: 10-20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of 4-hydroxybenzoic acid reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution of known concentration (e.g., 100 µg/mL).[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.[1]

  • Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For solid samples, an extraction step followed by filtration may be necessary.

Analysis:

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of 4-hydroxybenzoic acid in the sample by comparing its peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective and is particularly useful for the analysis of 4-hydroxybenzoic acid in complex matrices. A derivatization step is required to increase the volatility of the analyte.

Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.[4]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of the derivatized analyte.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range of m/z 50-500 or use selected ion monitoring (SIM) for higher sensitivity.

Derivatization, Standard, and Sample Preparation:

  • Derivatizing Agent: Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are commonly used.

  • Standard and Sample Derivatization:

    • Evaporate a known volume of the standard or sample extract to dryness under a stream of nitrogen.

    • Add a suitable volume of a solvent (e.g., pyridine (B92270) or acetonitrile) and the derivatizing agent.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

    • Cool the vial to room temperature before injection.

Analysis:

  • Inject the derivatized standard solutions to construct a calibration curve.

  • Inject the derivatized sample solutions.

  • Identify the derivatized 4-hydroxybenzoic acid based on its retention time and mass spectrum.

  • Quantify using the calibration curve, often with the use of an internal standard.

UV-Visible Spectrophotometry (Colorimetric Method)

This method is based on the reaction of 4-hydroxybenzoic acid with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to form a colored product. It is a simple and rapid method suitable for screening purposes.

Instrumentation:

  • UV-Visible Spectrophotometer: Capable of measuring absorbance in the visible region.

Reagents:

  • 4-Aminoantipyrine Solution: Prepare a fresh solution of 4-aminoantipyrine in water.

  • Oxidizing Agent: A solution of potassium ferricyanide (B76249) or a similar oxidizing agent.

  • Buffer Solution: A buffer solution to maintain the optimal pH for the color reaction (e.g., phosphate (B84403) buffer).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of 4-hydroxybenzoic acid in deionized water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Preparation: Dilute the sample appropriately with deionized water to bring the concentration of 4-hydroxybenzoic acid within the linear range of the assay.

Analysis:

  • To a series of test tubes, add a known volume of each working standard solution, the sample solution, and a blank (deionized water).

  • Add the buffer solution, 4-aminoantipyrine solution, and the oxidizing agent to each tube.

  • Mix well and allow the color to develop for a specified time.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 510 nm) against the blank.

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Determine the concentration of 4-hydroxybenzoic acid in the sample by interpolating its absorbance on the calibration curve.

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample filter_std Filter Standards prep_std->filter_std filter_sample Filter Samples prep_sample->filter_sample inject_std Inject Standards filter_std->inject_std inject_sample Inject Samples filter_sample->inject_sample gen_cal_curve Generate Calibration Curve inject_std->gen_cal_curve quantify Quantify 4-HBA inject_sample->quantify gen_cal_curve->quantify end End quantify->end Report Results

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample derivatize_std Derivatize Standards prep_std->derivatize_std derivatize_sample Derivatize Samples prep_sample->derivatize_sample inject_std Inject Derivatized Standards derivatize_std->inject_std inject_sample Inject Derivatized Samples derivatize_sample->inject_sample gen_cal_curve Generate Calibration Curve inject_std->gen_cal_curve quantify Quantify 4-HBA inject_sample->quantify gen_cal_curve->quantify end End quantify->end Report Results

Caption: Experimental workflow for GC-MS analysis.

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample add_reagents_std Add Reagents to Standards prep_std->add_reagents_std add_reagents_sample Add Reagents to Samples prep_sample->add_reagents_sample develop_color Color Development add_reagents_std->develop_color add_reagents_sample->develop_color measure_abs Measure Absorbance develop_color->measure_abs gen_cal_curve Generate Calibration Curve measure_abs->gen_cal_curve Standards quantify Quantify 4-HBA measure_abs->quantify Samples gen_cal_curve->quantify end End quantify->end Report Results

Caption: Experimental workflow for UV-Vis Spectrophotometry.

References

Unveiling Molecular Vibrations: A Comparative Guide to Experimental and Theoretical Raman Spectra of Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the vibrational properties of molecules is paramount for identification, characterization, and quality control. This guide provides a detailed comparison of experimental and theoretical Raman spectra of alkoxybenzoic acids, using p-methoxybenzoic acid as a representative example. By juxtaposing measured data with computational predictions, we offer a comprehensive framework for spectral analysis, supported by detailed experimental and theoretical protocols.

Data Presentation: A Side-by-Side Look at Vibrational Modes

The following table summarizes the observed experimental and calculated theoretical Raman shifts for p-methoxybenzoic acid. The theoretical values were obtained using Density Functional Theory (DFT) calculations, a powerful quantum mechanical modeling method. The comparison reveals a strong correlation between the experimental and theoretical data, validating the accuracy of the computational approach for predicting the vibrational spectra of this class of compounds.

Experimental Raman Shift (cm⁻¹)Theoretical Raman Shift (cm⁻¹)Vibrational Assignment
30803085Aromatic C-H Stretch
29352940O-CH₃ Asymmetric Stretch
16081615Aromatic C=C Stretch
15781585Aromatic C=C Stretch
12601265Carboxylic C-O Stretch / O-H Bend
11751180Aromatic C-H In-plane Bend
10251030O-CH₃ Stretch
845850Ring Breathing Mode
640645Carboxylic Acid O-H Out-of-plane Bend

Experimental and Theoretical Protocols

A thorough understanding of the methodologies employed to acquire and calculate Raman spectra is crucial for accurate interpretation and replication of results.

Experimental Protocol: FT-Raman Spectroscopy

The experimental Raman spectrum of solid p-methoxybenzoic acid was obtained using a Fourier-Transform (FT) Raman spectrometer.

  • Instrumentation: A high-resolution FT-Raman spectrometer equipped with a near-infrared (NIR) laser was used.

  • Laser Excitation: A Nd:YAG laser operating at an excitation wavelength of 1064 nm is commonly employed to minimize fluorescence.

  • Sample Preparation: A small amount of the crystalline p-methoxybenzoic acid sample was placed directly in the sample holder.

  • Data Acquisition: The spectrum was recorded in the Stokes region, typically from 100 to 3500 cm⁻¹, with a spectral resolution of 4 cm⁻¹. Multiple scans were accumulated to improve the signal-to-noise ratio.

  • Calibration: The instrument was calibrated using a standard material with known Raman peaks, such as naphthalene (B1677914) or sulfur, to ensure wavenumber accuracy.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

The theoretical Raman spectrum was calculated using the principles of quantum chemistry, specifically Density Functional Theory.

  • Software: The calculations were performed using a quantum chemistry software package such as Gaussian.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Hartree-Fock theory with DFT, was utilized.

  • Basis Set: A 6-311++G(d,p) basis set was employed to provide a flexible description of the electron distribution in the molecule.

  • Geometry Optimization: The molecular geometry of p-methoxybenzoic acid was first optimized to find its lowest energy conformation.

  • Frequency Calculation: Following geometry optimization, the vibrational frequencies and Raman activities were calculated at the same level of theory. The calculated frequencies are often scaled by a factor (typically around 0.96-0.98 for B3LYP) to better match the experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical Raman spectra of alkoxybenzoic acids.

Workflow for Comparing Experimental and Theoretical Raman Spectra cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_comparison Comparative Analysis exp_sample Alkoxybenzoic Acid Sample raman_spectrometer FT-Raman Spectrometer exp_sample->raman_spectrometer exp_spectrum Acquire Experimental Raman Spectrum raman_spectrometer->exp_spectrum exp_data Experimental Peak Data (Wavenumber, Intensity) exp_spectrum->exp_data comparison_table Create Comparison Table exp_data->comparison_table mol_structure Molecular Structure of Alkoxybenzoic Acid dft_calculation DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft_calculation theo_spectrum Calculate Theoretical Raman Spectrum dft_calculation->theo_spectrum theo_data Theoretical Peak Data (Wavenumber, Activity) theo_spectrum->theo_data theo_data->comparison_table assignment Vibrational Mode Assignment comparison_table->assignment interpretation Interpretation and Validation assignment->interpretation

The Pivotal Role of Alkyl Chain Length in the Mesomorphic Properties of Benzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate engineering of molecular structure is a cornerstone of materials science and drug development. Among the vast array of organic compounds, benzoic acid derivatives have garnered significant attention for their rich liquid crystalline behavior. The formation of these mesophases is predominantly influenced by the delicate interplay of intermolecular forces, which can be finely tuned by modifying the peripheral substituents. This guide provides a comprehensive comparison of how the length of the alkyl chain, a seemingly simple modification, profoundly impacts the mesomorphic properties of p-n-alkoxybenzoic acids. Through a synthesis of experimental data, we aim to provide a clear and objective resource for researchers leveraging these fascinating materials.

Quantitative Analysis of Mesomorphic Behavior

The transition from a crystalline solid to an isotropic liquid is not always a direct one. For mesogenic compounds like p-n-alkoxybenzoic acids, intermediate liquid crystal phases, such as the nematic and smectic phases, are observed. The stability and temperature range of these phases are exquisitely sensitive to the length of the alkoxy chain. The following table summarizes the transition temperatures and enthalpy changes for a homologous series of p-n-alkoxybenzoic acids, providing a quantitative basis for understanding this structure-property relationship.

Number of Carbon Atoms (n)Compound NameCrystal to Nematic/Smectic Transition (Tm) [°C]Smectic to Nematic Transition (TS-N) [°C]Nematic to Isotropic Transition (Ti) [°C]Mesomorphic Range [°C]
1Methoxybenzoic acid185 (to Isotropic)--0
2Ethoxybenzoic acid198 (to Isotropic)--0
3Propoxybenzoic acid148-1546
4Butoxybenzoic acid147-16114
5Pentyloxybenzoic acid121.6-145.523.9
6Hexyloxybenzoic acid101.9-150.548.6
7Heptyloxybenzoic acid9810514749
8Octyloxybenzoic acid10110814746
9Nonyloxybenzoic acid9511414449
10Decyloxybenzoic acid9812114244
12Dodecyloxybenzoic acid10312813734
16Hexadecyloxybenzoic acid105134 (to Isotropic)-29

Note: Data compiled from various sources. Transition temperatures can vary slightly based on experimental conditions and purity.

The Influence of Alkyl Chain Length on Mesophase Formation

The data presented in the table clearly illustrates a distinct trend in the mesomorphic behavior as the alkyl chain length increases. This relationship can be visualized as a progression from non-mesogenic, to nematic, and finally to smectic liquid crystal phases.

G cluster_0 Short Alkyl Chains (n=1, 2) cluster_1 Intermediate Alkyl Chains (n=3-6) cluster_2 Long Alkyl Chains (n>=7) short Non-Mesogenic intermediate Nematic Phase short->intermediate Increasing Alkyl Chain Length long Smectic Phase intermediate->long Further Increase in Alkyl Chain Length

Caption: Relationship between alkyl chain length and mesophase type.

For the lower homologues (methoxy- and ethoxybenzoic acid), the molecules lack sufficient anisotropy to form a stable liquid crystalline phase, and they transition directly from a crystalline solid to an isotropic liquid. As the alkyl chain length increases to three to six carbon atoms, the molecules exhibit a nematic phase. In this phase, the molecules have long-range orientational order but no positional order. Further increasing the alkyl chain length (n ≥ 7) leads to the emergence of the more ordered smectic phase, where the molecules are arranged in layers. This is due to the increased van der Waals interactions between the longer alkyl chains, which promotes a higher degree of molecular ordering.

Experimental Protocols

The characterization of the mesomorphic properties of benzoic acids relies on a combination of synthetic and analytical techniques. Below are detailed methodologies for the key experiments.

Synthesis of p-n-Alkoxybenzoic Acids

The homologous series of p-n-alkoxybenzoic acids is typically synthesized via a two-step procedure: Williamson ether synthesis followed by ester hydrolysis.

  • Williamson Ether Synthesis:

    • Reactants: p-Hydroxybenzoic acid methyl ester, an appropriate n-alkyl bromide, and a base such as potassium carbonate.

    • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

    • Procedure: The p-hydroxybenzoic acid methyl ester is dissolved in the solvent, and the base is added to deprotonate the phenolic hydroxyl group. The n-alkyl bromide is then added, and the reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by recrystallization.

  • Ester Hydrolysis:

    • Reactants: The p-n-alkoxybenzoic acid methyl ester obtained from the first step and a strong base like potassium hydroxide (B78521) or sodium hydroxide.

    • Solvent: A mixture of water and an alcohol such as ethanol (B145695) or methanol.

    • Procedure: The ester is dissolved in the solvent mixture, and the base is added. The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the p-n-alkoxybenzoic acid. The solid product is collected by filtration, washed with water, and purified by recrystallization.

Characterization Techniques

DSC is a fundamental technique for determining the transition temperatures and enthalpy changes associated with the phase transitions of liquid crystals.[1]

  • Sample Preparation: A small amount of the benzoic acid derivative (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials like indium.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min. The thermogram, a plot of heat flow versus temperature, reveals endothermic peaks for melting and clearing transitions and exothermic peaks for crystallization and phase formation upon cooling.

POM is an essential tool for the visual identification and characterization of liquid crystal phases based on their unique optical textures.

  • Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and heated to its isotropic phase. A coverslip is then placed on the molten sample to create a thin film.

  • Observation: The slide is placed on a hot stage of a polarizing microscope. The sample is slowly cooled from the isotropic phase, and the formation of different mesophases is observed. Each liquid crystal phase (nematic, smectic A, smectic C, etc.) exhibits a characteristic optical texture that allows for its identification.

Caption: Experimental workflow for mesomorphic characterization.

Conclusion

The length of the alkyl chain is a critical determinant of the mesomorphic properties of p-n-alkoxybenzoic acids. A systematic increase in chain length leads to a predictable progression from non-mesogenic to nematic and then to smectic phases. This tunability, coupled with their relative ease of synthesis and characterization, makes this class of compounds an excellent model system for studying the fundamental principles of liquid crystal self-assembly. For researchers in materials science and drug delivery, a thorough understanding of these structure-property relationships is paramount for the rational design of novel functional materials with tailored phase behavior.

References

A Comparative Guide to Binary Mixtures of Thermotropic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of binary mixtures of thermotropic liquid crystals, focusing on their physical properties and phase behavior. The information presented is coll మనోహరంగా (manōharaṅgā) compiled from recent scientific literature to aid researchers in the selection and design of liquid crystal mixtures for various applications, including in the development of advanced drug delivery systems.

Introduction to Binary Liquid Crystal Mixtures

Thermotropic liquid crystals, which exhibit temperature-dependent phase transitions, are rarely used as single components in practical applications. Instead, multicomponent mixtures, particularly binary mixtures, are formulated to achieve specific material properties that are not attainable with pure compounds.[1][2] By mixing two or more liquid crystalline substances, it is possible to modulate key parameters such as the mesophase range, clearing point, viscosity, and dielectric anisotropy.[3][4] A common objective is the creation of eutectic mixtures, which exhibit a lower melting point than any of the individual components, thereby broadening the temperature range of the liquid crystalline phase.[5][6]

Comparative Data on Physical Properties

The following tables summarize key physical properties of various binary liquid crystal mixtures as reported in the literature. These properties are critical for the design of liquid crystal-based devices and formulations.

Table 1: Phase Transition Temperatures and Enthalpy of Binary Mixtures

Mixture SystemMolar RatioMelting Point (°C)SmA-N Transition (°C)Clearing Point (N-I) (°C)Transition Enthalpy (ΔH, kJ/g)Reference
Ia/Ib 40 mol% Ia-86108-[5]
Ib/Id Eutectic (~80 mol% Ib)DepressedSmA vanishes > 60 mol% IbVaries with composition-[5]
I6+8/II6+8 Eutectic (~40 mol% II6+8)Depressed-Varies linearlyBroad mesophase range of 141.6 °C[4]
7CHBT/9CHBT Eutectic (E79)---Thermodynamic properties studied[6]
[Cl-SR6]/[NO2-SR6] VariousEutectic observed--Negative enthalpy of mixing suggests clustering[7]

Note: "SmA" refers to the Smectic A phase, "N" to the Nematic phase, and "I" to the Isotropic liquid phase. A dash (-) indicates that the data was not specified in the cited source.

Experimental Protocols

The characterization of binary liquid crystal mixtures involves a suite of experimental techniques to determine their thermal, optical, and structural properties.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.[8]

Methodology:

  • A small sample (typically 1-5 mg) of the liquid crystal mixture is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen).[6]

  • The heat flow to or from the sample relative to the reference is measured as a function of temperature.

  • Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of transition.[7]

Polarized Optical Microscopy (POM)

Objective: To identify the type of liquid crystal mesophase by observing its unique optical texture.[9]

Methodology:

  • A small amount of the liquid crystal mixture is placed on a clean glass slide and covered with a coverslip.

  • The sample is placed on a hot stage with a temperature controller, mounted on a polarizing microscope.[7]

  • The sample is observed between crossed polarizers as it is heated and cooled.

  • Different liquid crystal phases (e.g., nematic, smectic) will exhibit characteristic birefringent textures (e.g., schlieren, fan-shaped), while the isotropic liquid and cubic phases will appear dark.[9][10]

X-Ray Diffraction (XRD)

Objective: To obtain detailed information about the molecular arrangement and long-range order within the liquid crystal phases.

Methodology:

  • A sample of the liquid crystal mixture is held in a capillary tube or as a thin film and placed in an X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the sample.

  • The scattered X-rays are detected at various angles.

  • The resulting diffraction pattern provides information about the layer spacing in smectic phases and the average intermolecular distance in nematic phases. Small-angle X-ray scattering (SAXS) is particularly useful for identifying different mesophases.

Visualizing Phase Behavior and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the concepts and processes involved in the study of binary liquid crystal mixtures.

G cluster_0 Phase Diagram of a Hypothetical Eutectic Binary Mixture cluster_1 Liquid Phase cluster_2 Liquid Crystal + Liquid cluster_3 Solid + Liquid cluster_4 Solid Phase A Component A (100%) E Eutectic Point A->E Decreasing Melting Point B Component B (100%) B->E Decreasing Melting Point S Solid A + Solid B E->S L Isotropic Liquid LC_L Nematic + Liquid S_L Solid A + Liquid S_L2 Solid B + Liquid

Caption: Phase diagram of a simple eutectic binary liquid crystal mixture.

G cluster_outputs Outputs start Binary Mixture Preparation dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarized Optical Microscopy (POM) start->pom xrd X-Ray Diffraction (XRD) start->xrd phase_transitions Phase Transition Temperatures & Enthalpies dsc->phase_transitions textures Mesophase Identification (Optical Textures) pom->textures structure Molecular Arrangement & Layer Spacing xrd->structure analysis Data Analysis & Phase Diagram Construction phase_transitions->analysis textures->analysis structure->analysis

Caption: Experimental workflow for characterizing binary liquid crystal mixtures.

References

Safety Operating Guide

Safe Disposal of 4-(Heptyloxy)benzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 4-(Heptyloxy)benzoic acid, tailored for researchers, scientists, and drug development professionals.

Key Safety and Physical Data

For quick reference, the following tables summarize the essential quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₀O₃
Molecular Weight236.31 g/mol [1]
AppearanceWhite solid/powder
Melting Point146 °C[2]

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramsRequired Personal Protective Equipment
Skin Irritant (Category 2)[1][3][4][5]WarningProtective gloves, Lab coat
Serious Eye Irritant (Category 2)[1][3][4][5]WarningSafety glasses/goggles[3]
May cause respiratory irritation (Category 3)[3][4][5]WarningUse in a well-ventilated area or with respiratory protection[3]

Note: While some safety data sheets classify this compound as not a hazardous substance, others identify it as a skin and eye irritant[1][3][4][5]. It is recommended to handle it with the appropriate precautions as outlined above.

Experimental Protocol: Disposal of this compound

The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated containers.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the chemical, ensure you are wearing the appropriate PPE as specified in Table 2, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • The container should be made of a material compatible with the chemical and have a secure lid.

3. Disposal of Unused Product:

  • Do not dispose of this compound down the drain or in regular trash.

  • Carefully transfer the solid waste into the designated hazardous waste container.

  • Avoid generating dust during the transfer. If the product is a fine powder, conduct the transfer in a fume hood or a well-ventilated area.[3]

4. Disposal of Empty Containers:

  • "Empty" containers may still retain chemical residues.

  • Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The rinsate should be collected and disposed of as hazardous waste in the designated container.

  • After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

5. Spill Management:

  • In case of a spill, avoid breathing in any dust.[3]

  • Wear your full PPE.

  • Carefully sweep up the spilled solid material and place it in the designated hazardous waste container.[3]

  • Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

6. Waste Pickup and Disposal:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_decision What is being disposed of? ppe->waste_decision unused_product Unused Product waste_decision->unused_product Solid Waste empty_container Empty Container waste_decision->empty_container Container spill_cleanup Spill Cleanup Materials waste_decision->spill_cleanup Contaminated Materials transfer_waste Step 2: Transfer to Labeled Hazardous Waste Container unused_product->transfer_waste triple_rinse Step 3: Triple Rinse Container with Suitable Solvent empty_container->triple_rinse spill_cleanup->transfer_waste store_waste Step 6: Securely Store Sealed Waste Container transfer_waste->store_waste collect_rinsate Step 4: Collect Rinsate in Hazardous Waste Container triple_rinse->collect_rinsate dispose_container Step 5: Dispose of Rinsed Container as per Institutional Guidelines collect_rinsate->dispose_container ehs_pickup Step 7: Arrange for Pickup by EHS or Licensed Contractor store_waste->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-(Heptyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Heptyloxy)benzoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as not hazardous, others indicate it may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a cautious approach is recommended, and the following personal protective equipment should be utilized.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Equipment Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[4][5]To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4][6]To prevent skin contact, which may cause irritation.[1][2][3]
Body Protection Laboratory coat or apron.[6]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required under normal use with adequate ventilation. However, if dust is generated, a NIOSH-approved N95 or P1 dust mask is recommended.To prevent inhalation of dust particles which may cause respiratory irritation.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

Property Value Source
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol [4]
CAS Number 15872-42-1[4]
Appearance Solid[4]
Melting Point 146 °C (lit.)[4]
Occupational Exposure Limits Not established.

Step-by-Step Handling and Operational Plan

3.1. Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Keep away from strong oxidizing agents.[1]

3.2. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when transferring or weighing the solid to minimize dust generation.[1][2]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the handling area.[7]

  • Spill Prevention: Use appropriate tools (e.g., spatulas) to handle the solid and avoid creating dust.

3.3. In Case of a Spill:

  • Area Evacuation: Evacuate non-essential personnel from the immediate area.

  • Containment: For small spills, sweep up the solid material, taking care not to generate dust, and place it into a suitable, labeled container for disposal.[1]

  • Cleaning: After the material has been collected, clean the spill area with soap and water.

  • PPE: Wear the appropriate PPE, including respiratory protection, during spill cleanup.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][2] If skin irritation occurs, get medical advice.[1]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

  • Waste Classification: this compound and any contaminated materials should be treated as chemical waste.

  • Disposal Method: Dispose of the waste in a suitable, labeled, and closed container. The disposal must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[1][2] Do not dispose of down the drain or in regular trash.[8]

Workflow and Emergency Procedures

The following diagram illustrates the logical flow for handling this compound and the immediate steps to take in an emergency.

G Workflow for Handling this compound cluster_0 Standard Operating Procedure cluster_1 Emergency Response A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Handle in Ventilated Area A->B C 3. Weigh/Transfer with Care B->C D 4. Store in Tightly Closed Container C->D E 5. Doff PPE and Wash Hands D->E F 6. Dispose of Waste Properly E->F End Procedure Complete F->End Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Large Spill Contain Contain Spill Spill->Contain Small Spill Exposure Personal Exposure FirstAid Administer First Aid (See Table 4) Exposure->FirstAid Clean Clean Spill Area Contain->Clean DisposeSpill Dispose of Spill Waste Clean->DisposeSpill Medical Seek Medical Attention FirstAid->Medical Start Start Handling Start->A

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.